(R)-(+)-Bupivacaine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949994 | |
| Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-46-0 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Bupicaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-(+)-Bupivacaine hydrochloride mechanism of action on voltage-gated sodium channels
An In-Depth Technical Guide on the Core Mechanism of Action of (R)-(+)-Bupivacaine Hydrochloride on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bupivacaine is a potent, long-acting local anesthetic of the amide class, widely utilized for regional anesthesia and pain management.[1] It is clinically administered as a racemic mixture of its two stereoisomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine. However, significant research has highlighted the stereoselective nature of its effects, with the (R)-(+)-enantiomer being associated with greater cardiotoxicity.[2][3][4] This guide provides a detailed examination of the molecular mechanism by which this compound interacts with and blocks voltage-gated sodium channels (VGSCs), the primary target for its anesthetic and toxic effects. Understanding this mechanism at a granular level is critical for the development of safer local anesthetics and for comprehending the nuances of its clinical application.
The core mechanism involves the state-dependent blockade of the sodium channel pore, preventing sodium influx and thereby inhibiting the initiation and propagation of action potentials in nerve cells.[5][6] (R)-(+)-bupivacaine exhibits a higher affinity for the open and, most significantly, the inactivated states of the channel compared to the resting state. This preferential binding to channels that are actively in use or depolarized underlies its use-dependent and voltage-dependent properties. The stereoselectivity of its cardiotoxicity is primarily attributed to the R(+)-enantiomer's more potent and rapid interaction with the inactivated state of cardiac sodium channels.[2][3][4]
Core Mechanism of Action
The action of bupivacaine is best explained by the Modulated Receptor Hypothesis , which posits that local anesthetics bind with different affinities to the different conformational states of the voltage-gated sodium channel: resting (closed), open, and inactivated.[7]
State-Dependent Blockade
(R)-(+)-bupivacaine, being a lipophilic molecule, accesses its binding site from the intracellular side of the neuronal membrane.[5][6][8] Its blocking action is highly dependent on the conformational state of the sodium channel.
-
Resting State: The affinity for the closed, or resting, state of the channel is low.[9] This results in a limited level of "tonic block," which is the baseline inhibition observed in non-stimulated nerves.[2][4]
-
Open State: The affinity for the open channel state is significantly higher than for the resting state.[2][3] Bupivacaine can enter and block the channel pore when the activation gate is open during membrane depolarization.
-
Inactivated State: (R)-(+)-bupivacaine exhibits its highest affinity for the inactivated state of the sodium channel.[2][9] During the plateau phase of a cardiac action potential or during prolonged depolarization, a large fraction of sodium channels are in the inactivated state. The drug binds avidly to these channels, stabilizing them in this non-conducting conformation.[9] This high-affinity binding to the inactivated state is a key factor in both its anesthetic potency and its cardiotoxicity.[3]
This state-dependent interaction leads to a use-dependent or phasic block , where the degree of channel inhibition increases with the frequency of nerve stimulation.[10][11] Repetitive firing of action potentials increases the proportion of channels in the open and inactivated states, providing more high-affinity targets for the drug and causing an accumulation of block.[9]
Stereoselectivity of Bupivacaine Enantiomers
The two enantiomers of bupivacaine, R(+) and S(-), interact differently with sodium channels, particularly cardiac isoforms.
-
(R)-(+)-Bupivacaine (Dextrobupivacaine): This enantiomer is more potent in blocking the inactivated state of cardiac sodium channels.[2][3][4] It interacts faster and more potently with inactivated channels, which is considered the primary reason for its higher cardiotoxicity.[2][3] The R-enantiomer binds more firmly and unbinds more slowly from the sodium channel compared to the S-enantiomer.[12]
-
(S)-(-)-Bupivacaine (Levobupivacaine): This enantiomer is less potent in blocking the inactivated state of cardiac channels and is therefore associated with a lower risk of cardiotoxicity.[2][13][14][15][16] This improved safety profile has led to the clinical use of pure levobupivacaine as an alternative to the racemic mixture.[14]
While the interaction with the inactivated state is strongly stereoselective, the binding to the open state does not show significant stereoselectivity.[2][3]
Effects on Channel Gating
In addition to physically occluding the pore, (R)-(+)-bupivacaine alters the gating kinetics of the sodium channel. It causes a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[3][9][17] This means that at any given membrane potential, more channels will be in the drug-stabilized inactivated state, further reducing channel availability and contributing to the overall block. The R(+)-enantiomer induces a larger shift in the inactivation curve compared to the S(-)-enantiomer, consistent with its higher affinity for the inactivated state.[3][4]
Molecular Binding Site
The local anesthetic binding site is located within the intracellular pore of the sodium channel's α-subunit.[8] Studies involving site-directed mutagenesis on human heart sodium channels (hH1) have identified key amino acid residues that contribute to bupivacaine binding. Specifically, residues in the S6 transmembrane segments of domains I, III, and IV are critical. For the hH1 channel, phenylalanine at position 1760 (F1760) and asparagine at position 1765 (N1765) in domain IV, along with asparagine at position 406 (N406) in domain I, have been shown to be important for high-affinity binding.[18]
Quantitative Data Presentation
The following tables summarize key quantitative parameters describing the interaction of (R)-(+)-bupivacaine and its S(-)-enantiomer with voltage-gated sodium channels.
Table 1: State-Dependent Apparent Affinities (Kd or IC50) of Bupivacaine Enantiomers
| Channel Type | State | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference(s) |
|---|---|---|---|---|
| Guinea Pig Cardiac | Inactivated | 2.9 µmol/L | 4.8 µmol/L | [2][4] |
| Guinea Pig Cardiac | Activated/Open | 3.3 µmol/L | 4.3 µmol/L | [2][4] |
| Human Cardiac (hH1) | Inactivated | IC50 = 2.18 µM | (Ropivacaine) IC50 = 2.73 µM | [17] |
| Human Cardiac (hH1) | Open | IC50 = 69.5 µM | (Ropivacaine) IC50 = 322.2 µM | [17] |
| Bovine Adrenal Chromaffin | Veratridine-Induced Influx | IC50 = 2.8 µM | IC50 = 17.3 µM | [19] |
| Amphibian Peripheral Nerve | Tonic Block | IC50 = 29 µM | IC50 = 44 µM |[20] |
Table 2: Kinetic Parameters of Bupivacaine Blockade
| Parameter | Channel Type | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference(s) |
|---|---|---|---|---|
| Development of Block (Time Constant) | Guinea Pig Cardiac (Inactivated State) | 1.84 seconds | 2.56 seconds | [2][4] |
| Recovery from Block (Time Constant) | Guinea Pig Ventricular Muscle | 1557 ms | (Lidocaine) 153.8 ms | [9] |
| Forward Binding Rate (ko) - Open State | Toad Node of Ranvier | 2.5 x 10⁵ M⁻¹ s⁻¹ | (Lidocaine) 1.3 x 10⁵ M⁻¹ s⁻¹ | [21] |
| Forward Binding Rate (kl) - Inactivated State | Toad Node of Ranvier | 4.4 x 10⁴ M⁻¹ s⁻¹ | (Lidocaine) 2.4 x 10⁴ M⁻¹ s⁻¹ |[21] |
Experimental Protocols
The primary experimental technique used to elucidate the mechanism of bupivacaine action is whole-cell voltage-clamp electrophysiology . This method allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.
Detailed Methodology: Whole-Cell Voltage-Clamp
-
Cell Preparation:
-
Source: The choice of cells depends on the sodium channel isoform of interest. Common preparations include isolated guinea pig ventricular myocytes for cardiac channels, cultured neuroendocrine cells (e.g., GH-3), or mammalian cell lines (e.g., HEK293t) transiently or stably expressing specific cloned sodium channel α-subunits (e.g., hH1 for human cardiac or SCN5A).[2][17][18][22]
-
Isolation: For primary cells like myocytes, enzymatic dissociation is used to obtain single, viable cells.[2]
-
-
Electrophysiological Recording:
-
Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against a single cell.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: An amplifier controls the cell's membrane potential, holding it at a set value and measuring the current required to maintain that potential. This measured current is equal in magnitude and opposite in sign to the ionic current flowing across the membrane.
-
-
Voltage Protocols for Assessing State-Dependent Block:
-
Tonic Block (Resting State): The membrane is held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Infrequent depolarizing pulses are applied before and after drug application to measure the reduction in peak sodium current.[23]
-
Use-Dependent Block (Open/Inactivated States): A train of repetitive depolarizing pulses (e.g., at 2.5 Hz) is applied.[2][4] The progressive decrease in the peak sodium current during the pulse train reveals the extent of use-dependent block.
-
Inactivated State Block: The membrane is held at a depolarized potential (e.g., -70 mV) or subjected to a long conditioning pre-pulse to accumulate channels in the inactivated state. The affinity for this state is determined by measuring the block under these conditions.[2][4]
-
Recovery from Block: After inducing block (e.g., with a pulse train), the membrane is repolarized to a negative potential. Test pulses are applied at increasing time intervals to measure the time course of the sodium current's recovery, which reflects the drug's unbinding rate.[9]
-
Visualizations: Pathways and Workflows
Caption: State-dependent binding of (R)-(+)-bupivacaine to the voltage-gated sodium channel.
Caption: Experimental workflow for whole-cell patch-clamp analysis of sodium channel blockade.
Caption: Logical pathway from sodium channel block to nerve conduction failure.
Conclusion and Implications
The mechanism of action of this compound is a classic example of stereoselective, state-dependent ion channel blockade. Its high affinity for the open and particularly the inactivated states of voltage-gated sodium channels explains its potent, long-lasting anesthetic effects and its characteristic use-dependent block. The greater potency and faster binding of the (R)-(+)-enantiomer to the inactivated state of cardiac sodium channels are the primary determinants of its enhanced cardiotoxicity compared to its (S)-(-)-counterpart.[2][3] This detailed molecular understanding has directly informed drug development, leading to the clinical adoption of the pure S(-)-enantiomer, levobupivacaine, and another S-enantiomer, ropivacaine, which offer improved safety profiles by reducing the risk of severe cardiac events.[14][24] For researchers and drug development professionals, these findings underscore the importance of evaluating stereoselectivity and state-dependent interactions early in the development of novel channel-modulating therapeutics.
References
- 1. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Bupivacaine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 16. Comparison of Epidural Bupivacaine, Levobupivacaine and Dexmedetomidine in Patients Undergoing Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. columbia.edu [columbia.edu]
- 24. droracle.ai [droracle.ai]
A Technical Guide to the Physicochemical Properties of (R)-(+)-Bupivacaine Hydrochloride for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Bupivacaine hydrochloride, the dextrorotatory enantiomer of bupivacaine, is a long-acting local anesthetic of the amide type. Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which are critical determinants for successful drug formulation. This technical guide provides an in-depth overview of the essential physicochemical characteristics of this compound, offering a valuable resource for formulation scientists and researchers. The document details key parameters such as solubility, pKa, and partition coefficient, and presents standardized experimental protocols for their determination. Furthermore, it visualizes the drug's mechanism of action and metabolic pathway, alongside a typical workflow for the development of an injectable formulation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a safe, effective, and stable drug product. The following tables summarize the key physicochemical data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | [1] |
| CAS Number | 27262-46-0 | [1] |
| Molecular Formula | C₁₈H₂₉ClN₂O | [2] |
| Molecular Weight | 324.9 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
Table 2: Quantitative Physicochemical Data of Bupivacaine Hydrochloride (Racemic)
| Property | Value |
| Melting Point | 255-256 °C |
| pKa | ~8.1 |
| Solubility in Water | 40 mg/mL |
| Solubility in Ethanol | 125 mg/mL |
| logP (Octanol/Water) | 3.41 |
Note: Data for the racemic mixture is often used as a close approximation for the individual enantiomers in early-stage formulation development, though enantiomer-specific data should be determined for final formulation optimization.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of robust drug formulation. The following sections detail standardized protocols for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound powder
-
Purified water (USP grade)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable chiral column (e.g., Chiralcel OD)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Place the container in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of (R)-(+)-Bupivacaine in the diluted supernatant using a validated chiral HPLC method.
-
Calculate the solubility in mg/mL.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a known volume of purified water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Place the solution in a thermostatically controlled vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small, incremental volumes.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point.
Determination of Partition Coefficient (logP) (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
HPLC system with a suitable chiral column
Procedure:
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the aqueous stock solution and a known volume of n-octanol to a separatory funnel.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw an aliquot from the aqueous phase.
-
Determine the concentration of (R)-(+)-Bupivacaine in the aqueous phase using a validated chiral HPLC method.
-
Calculate the concentration in the n-octanol phase by mass balance.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Mechanism of Action and Metabolism
This compound exerts its anesthetic effect by blocking the generation and conduction of nerve impulses. This is achieved through its interaction with voltage-gated sodium channels in the neuronal membrane.
Signaling Pathway: Sodium Channel Blockade
Caption: Mechanism of sodium channel blockade by (R)-(+)-Bupivacaine.
Metabolic Pathway: Cytochrome P450-Mediated Metabolism
The primary route of metabolism for bupivacaine is hepatic, primarily mediated by the cytochrome P450 enzyme system.
References
Stereospecific Effects of Bupivacaine Enantiomers on Cardiac Ion Channels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Bupivacaine, a potent long-acting local anesthetic, is clinically available as a racemic mixture of its two enantiomers: R-(+)-bupivacaine and S-(-)-bupivacaine (levobupivacaine).[1] Accidental intravascular injection of bupivacaine is associated with severe cardiotoxicity, including arrhythmias and cardiac depression.[1][2][3] Extensive research has revealed that this toxicity is not equally distributed between the two enantiomers. This guide provides an in-depth analysis of the stereospecific interactions of bupivacaine enantiomers with key cardiac ion channels. The primary determinant of bupivacaine's cardiotoxicity is a potent, state-dependent block of cardiac sodium channels (Nav1.5), an effect significantly more pronounced with the R-(+)-enantiomer.[1][2][3] Conversely, the S-(-)-enantiomer exhibits a stronger blocking effect on the hERG potassium channel.[4][5][6] The effects on L-type calcium channels appear to be non-stereoselective.[7] These findings underscore the critical importance of stereochemistry in drug design and safety assessment and provide the foundational rationale for the clinical use of S-(-)-bupivacaine (levobupivacaine) as a safer alternative to the racemic mixture.
Introduction to Bupivacaine Cardiotoxicity and Stereoisomerism
Bupivacaine is an amide-type local anesthetic widely used for its prolonged duration of action.[1] However, its clinical utility is tempered by a significant risk of cardiovascular collapse and therapy-resistant arrhythmias upon accidental systemic exposure.[1][8] Bupivacaine's effects on the heart include decreased intracardiac conduction velocity, reduced contractile force, and depressed sinoatrial activity.[1]
These cardiotoxic effects are primarily mediated by the blockade of voltage-gated ion channels that govern the cardiac action potential. Bupivacaine is a chiral molecule and exists as two non-superimposable mirror-image isomers, or enantiomers: R-(+)-bupivacaine and S-(-)-bupivacaine.[9] While these isomers have identical physical properties, their three-dimensional structures lead to differential interactions with chiral biological targets like ion channels.[4] Studies have consistently shown that S-(-)-bupivacaine is less toxic than the R-(+)-enantiomer, leading to the development of levobupivacaine as a clinically safer option.[1][2]
Stereospecific Effects on Cardiac Sodium Channels (Nav1.5)
The primary mechanism of bupivacaine-induced cardiotoxicity is the blockade of the cardiac voltage-gated sodium channel, Nav1.5, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][10] Inhibition of this channel slows conduction velocity, which manifests on an electrocardiogram as a widening of the PR and QRS intervals and can precipitate re-entrant arrhythmias.[1]
The interaction of bupivacaine with the Nav1.5 channel is highly state-dependent, with the drug showing different affinities for the channel's resting, open, and inactivated states. The stereoselectivity of this interaction is most pronounced in the inactivated state.
Key Findings:
-
Higher Potency of R-(+)-Bupivacaine: The R-(+)-enantiomer is significantly more potent and interacts faster with the inactivated state of the cardiac sodium channel compared to the S-(-)-enantiomer.[1][2][3] This is a critical factor in its greater toxicity, as a substantial fraction of sodium channels are in the inactivated state during the plateau phase of the cardiac action potential.[1][2]
-
No Stereoselectivity for Activated State: Both enantiomers bind with high affinity to the open or activated state of the channel, but this interaction does not display significant stereoselectivity.[1][2]
-
Voltage-Dependence Shift: R-(+)-bupivacaine induces a more significant hyperpolarizing shift in the voltage dependence of sodium channel availability, which is consistent with its higher affinity for the inactivated state.[1][2][3]
-
Tonic and Use-Dependent Block: Both enantiomers produce a similar, limited level of tonic block (block of resting channels).[1][2][3] They also induce substantial use-dependent block, which is not stereoselective.[1][2]
Data Presentation: Quantitative Effects on Cardiac Sodium Channels
The following table summarizes the quantitative data on the stereospecific block of cardiac sodium channels by bupivacaine enantiomers, primarily from whole-cell voltage-clamp studies in guinea pig ventricular myocytes.
| Parameter | R-(+)-Bupivacaine | S-(-)-Bupivacaine | Concentration | Significance | Reference |
| Inhibition of INa (Inactivated State Block) | 72 ± 2% | 58 ± 3% | 10 µmol/L | P < 0.01 | [1][2][3] |
| Apparent Affinity (Kd) - Inactivated State | 2.9 µmol/L | 4.8 µmol/L | N/A | R(+) is more potent | [1][2] |
| Apparent Affinity (Kd) - Activated State | 3.3 µmol/L | 4.3 µmol/L | N/A | Not stereoselective | [1][2] |
| Time Constant of Block Development (τ) | 1.84 ± 0.16 s | 2.56 ± 0.26 s | 10 µmol/L | P < 0.05 | [1][2][3] |
| Shift in Na+ Channel Availability (ΔV1/2) | 37 ± 2 mV | 30 ± 2 mV | 10 µmol/L | P < 0.05 | [1][2][3] |
| Tonic Block (Resting State) | ~8% | ~6% | 10 µmol/L | Not significant | [1][2][3] |
| Stereopotency Ratio (R/S) for hH1 Channels | ~1.5 | 1 | N/A | Weak stereoselectivity | [11] |
Stereospecific Effects on Cardiac Potassium Channels
Bupivacaine enantiomers also interact with several types of potassium channels, which are crucial for the repolarization phase of the cardiac action potential.
hERG (IKr) Channels
The human Ether-à-go-go-Related Gene (hERG) channel conducts the rapid delayed rectifier potassium current (IKr), a key current in phase 3 repolarization. Blockade of hERG can prolong the QT interval and increase the risk of torsades de pointes.
Key Findings:
-
Inverted Stereoselectivity: In a striking reversal of the effect seen with sodium channels, S-(-)-bupivacaine (levobupivacaine) is a more potent blocker of hERG channels than R-(+)-bupivacaine.[4][5][6]
-
State-Dependent Block: Both enantiomers block hERG in a concentration-, time-, and state-dependent manner, showing preferential binding to the open and inactivated states and stabilizing the channel in the inactivated state.[4][5]
Data Presentation: Quantitative Effects on hERG Channels
| Parameter | S-(-)-Bupivacaine (Levobupivacaine) | R-(+)-Bupivacaine (Dextrobupivacaine) | Racemic Bupivacaine | Concentration | Significance | Reference |
| Block at -10 mV | 67.5 ± 4.2% | 47.2 ± 5.2% | 52.7 ± 2.0% | 20 µM | P < 0.05 (S(-) vs R(+)) | [4][5] |
Other Potassium Channels (Kv1.5 and KATP)
-
Kv1.5 Channels: For the human cardiac K+ channel hKv1.5, the stereoselectivity resembles that of sodium channels, with R-(+)-bupivacaine being the more potent blocker .[6][12]
-
ATP-Sensitive K+ (KATP) Channels: Racemic bupivacaine inhibits cardiac KATP channels more potently than levobupivacaine, suggesting the R-(+)-enantiomer is the more active blocker.[13]
Data Presentation: Quantitative Effects on KATP Channels
| Parameter | Racemic Bupivacaine | S-(-)-Bupivacaine (Levobupivacaine) | Concentration | Significance | Reference |
| IC50 | 52 µM | 168 µM | N/A | Racemic is more potent | [13] |
Effects on Cardiac Calcium Channels (L-Type)
L-type calcium channels (ICa-L) are responsible for the plateau phase (Phase 2) of the action potential and are fundamental to excitation-contraction coupling.
Key Findings:
-
No Stereoselectivity: Studies investigating the effects of bupivacaine enantiomers on L-type calcium currents have found no significant difference in the intensity of inhibition between the R-(+) and S-(-) forms.[7][14] The negative inotropic effects of bupivacaine are therefore not explained by a stereoselective block of these channels.
Data Presentation: Quantitative Effects on L-Type Calcium Channels
| Parameter | R-(+)-Bupivacaine | S-(-)-Bupivacaine | Concentration | Significance | Reference |
| ICa-L Reduction at 0 mV | 40.2 ± 8.8% | 51.4 ± 3.8% | 10 µM | Not significant | [7] |
Experimental Methodologies
The quantitative data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique.
Experimental Protocol: Whole-Cell Voltage-Clamp
This technique allows for the measurement of ionic currents across the membrane of a single isolated cell while controlling the membrane voltage.
-
Cell Preparation:
-
For native channel studies, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).[1][2]
-
For studies on specific human channel isoforms, a stable cell line (e.g., HEK293 or CHO cells) is transfected with the cDNA encoding the channel subunits of interest (e.g., Nav1.5, hERG).[4][11]
-
-
Recording Setup:
-
Cells are placed in a recording chamber on an inverted microscope and superfused with an external physiological solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the cell's cytosol, is pressed against the cell membrane.
-
-
Whole-Cell Configuration:
-
A gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.
-
A further pulse of suction ruptures the membrane patch under the pipette, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm.
-
-
Voltage Clamp and Data Acquisition:
-
A voltage-clamp amplifier is used to hold the cell's membrane potential at a desired level (holding potential) and to apply specific voltage command protocols (voltage steps or ramps).
-
The amplifier measures the current required to maintain this voltage, which is equal and opposite to the ionic current flowing through the cell's channels.
-
-
Drug Application:
-
Bupivacaine enantiomers are dissolved in the external solution and applied to the cell via a rapid perfusion system.
-
-
Voltage Protocols for State-Dependent Block:
-
Tonic Block: Current is measured from the first depolarizing pulse after drug equilibration, with the cell held at a negative potential (e.g., -120 mV) where most channels are in the resting state.
-
Use-Dependent Block: The cell is stimulated with a train of depolarizing pulses at a high frequency (e.g., 2.5 Hz) to assess the cumulative block during repeated channel activation.[1]
-
Inactivated-State Block: A long depolarizing prepulse (e.g., 5 seconds at 0 mV) is used to accumulate channels in the inactivated state before a brief test pulse measures the remaining available current.[1][3]
-
Recovery from Block: A two-pulse protocol is used, where the time interval between a conditioning pulse (to induce block) and a test pulse is varied to measure the time course of drug dissociation.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment.
Diagram 2: Mechanism of Stereospecific Bupivacaine Block
Caption: R-(+)-Bupivacaine shows higher affinity for the inactivated Na+ channel state.
Diagram 3: Pathophysiological Cascade of Bupivacaine Cardiotoxicity
Caption: Pathophysiological cascade leading to R-(+)-bupivacaine-induced arrhythmias.
Conclusion and Implications for Drug Development
The evidence overwhelmingly indicates that the cardiotoxicity of racemic bupivacaine is stereospecific and driven primarily by the R-(+)-enantiomer. The molecular basis for this is its significantly higher affinity for the inactivated state of cardiac Nav1.5 channels, leading to a more profound depression of cardiac conduction.[1][2][3][12] While S-(-)-bupivacaine is a more potent blocker of hERG K+ channels, the clinical manifestation of acute bupivacaine toxicity is dominated by the sodium channel-mediated conduction block.[4][5] The lack of stereoselectivity at the L-type calcium channel further isolates the sodium channel interaction as the key differentiating factor.[7]
These findings provide a clear mechanistic rationale for the improved safety profile of S-(-)-bupivacaine (levobupivacaine) and ropivacaine. This body of research serves as a cornerstone example for the pharmaceutical industry, highlighting that the stereochemical properties of a drug can be a critical determinant of its therapeutic index. For drug development professionals, this underscores the necessity of evaluating individual enantiomers early in the discovery and development process to optimize efficacy while minimizing off-target toxicities.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapm.bmj.com [rapm.bmj.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of (R)-(+)-Bupivacaine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (R)-(+)-Bupivacaine hydrochloride for research purposes. The document outlines the prevalent synthetic pathway, including detailed experimental protocols, and methods for purification and chiral analysis. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
Bupivacaine, a widely used local anesthetic of the amino-amide class, possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Bupivacaine and (S)-(-)-Bupivacaine. Research has indicated that the R-enantiomer exhibits greater cardiotoxicity[1]. Consequently, the synthesis of enantiomerically pure this compound is crucial for toxicological studies and as a reference standard in the development and quality control of its safer counterpart, Levobupivacaine (the (S)-enantiomer).
This guide focuses on a common and effective method for obtaining this compound, which involves the chiral resolution of a key intermediate followed by N-alkylation and salt formation.
Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from racemic 2',6'-pipecoloxylidide (PPX). The core of this synthesis lies in the effective separation of the desired (R)-enantiomer of the PPX intermediate.
The overall synthetic scheme is as follows:
-
Chiral Resolution of (±)-2',6'-Pipecoloxylidide: The racemic mixture of 2',6'-pipecoloxylidide is resolved using a chiral resolving agent, O,O'-Dibenzoyl-D-tartaric acid, to selectively precipitate the diastereomeric salt of the (R)-enantiomer.
-
N-Alkylation of (R)-2',6'-Pipecoloxylidide: The isolated (R)-PPX is then N-alkylated using 1-bromobutane to introduce the butyl group onto the piperidine nitrogen, forming (R)-(+)-Bupivacaine free base.
-
Formation of this compound: The final step involves the reaction of the (R)-(+)-Bupivacaine free base with hydrochloric acid to yield the hydrochloride salt, which is then purified by recrystallization.
Below is a diagram illustrating the synthesis pathway.
Caption: Synthesis Pathway of this compound.
Experimental Protocols
Chiral Resolution of (±)-2',6'-Pipecoloxylidide
This protocol describes the separation of the (R)-enantiomer from a racemic mixture of 2',6'-pipecoloxylidide.
Materials:
-
(±)-2',6'-Pipecoloxylidide (PPX)
-
O,O'-Dibenzoyl-D-tartaric acid
-
Acetone
-
Deionized Water
-
Dilute Sodium Hydroxide Solution
Procedure:
-
Dissolve racemic 2',6'-pipecoloxylidide in boiling acetone.
-
In a separate flask, dissolve an equimolar amount of O,O'-Dibenzoyl-D-tartaric acid in boiling acetone.
-
Add the tartaric acid solution to the PPX solution. A precipitate of the diastereomeric salt of the dextrorotatory isomer will form.
-
Allow the mixture to cool to room temperature and then filter to isolate the acetone-insoluble salt of (R)-2',6'-pipecoloxylidide.
-
The filtrate, containing the levorotatory isomer, can be processed separately if desired.
-
To obtain the free base, treat the isolated salt with a dilute aqueous solution of sodium hydroxide.
-
Extract the liberated (R)-2',6'-pipecoloxylidide free base with a suitable organic solvent, such as diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2',6'-pipecoloxylidide.
N-Alkylation of (R)-2',6'-Pipecoloxylidide
This step introduces the butyl group to form (R)-(+)-Bupivacaine.
Materials:
-
(R)-2',6'-Pipecoloxylidide
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the dried (R)-2',6'-pipecoloxylidide in DMF.
-
Add an excess of anhydrous potassium carbonate to the solution to act as a base.
-
Add 1.2 to 1.5 molar equivalents of 1-bromobutane dropwise at room temperature.
-
Heat the reaction mixture to approximately 80°C and maintain for 12 hours with stirring[2].
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-(+)-Bupivacaine free base.
Formation and Purification of this compound
The final step involves converting the free base to its hydrochloride salt and subsequent purification.
Materials:
-
Crude (R)-(+)-Bupivacaine free base
-
Isopropanol
-
Concentrated Hydrochloric Acid (or HCl in isopropanol)
-
Acetone
Procedure:
-
Dissolve the crude (R)-(+)-Bupivacaine free base in isopropanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.
-
The this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystals by filtration and wash with cold isopropanol or acetone.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an acetone/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Synthesis Yields
| Step | Product | Typical Yield | Reference |
| Chiral Resolution & Hydrolysis | (R)-2',6'-Pipecoloxylidide | ~40-45% (from racemic PPX) | General Literature |
| N-Alkylation | (R)-(+)-Bupivacaine (free base) | ~80-90% | [2] |
| Salt Formation & Purification | (R)-(+)-Bupivacaine HCl | >90% | General Literature |
| Overall Yield | (R)-(+)-Bupivacaine HCl | ~29-36% | Calculated |
Table 2: Physicochemical and Analytical Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₉ClN₂O | [3] |
| Molecular Weight | 324.9 g/mol | [3] |
| Melting Point | 247-250 °C | |
| Specific Optical Rotation [α]²⁵_D | +12° (c=2, H₂O) | |
| Enantiomeric Purity (ee) | >99% | [1] |
Purification and Analysis Workflow
The overall workflow for the purification and analysis of this compound is depicted below.
Caption: Purification and Analysis Workflow.
Chiral Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of this compound.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Ethanol (99:1, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Expected Retention Times | (S)-Bupivacaine: ~16.9 min, (R)-Bupivacaine: ~18.6 min |
Note: These parameters are illustrative and may require optimization based on the specific column and HPLC system used.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for research applications. The described methods, when executed with care, can yield a product of high enantiomeric purity suitable for a range of scientific investigations. Adherence to standard laboratory safety practices is paramount during all experimental procedures. The analytical methods outlined are essential for verifying the identity and purity of the final compound.
References
- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 3. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | C18H29ClN2O | CID 117964 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of (R)-(+)-Bupivacaine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro models utilized to investigate the cellular effects of (R)-(+)-Bupivacaine hydrochloride, a widely used local anesthetic. This document summarizes key quantitative data, details common experimental protocols, and visualizes the known signaling pathways affected by bupivacaine, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction to In Vitro Models for Bupivacaine Research
This compound's therapeutic efficacy as a long-acting local anesthetic is well-established. However, its potential for dose-dependent toxicity, particularly cardiotoxicity and neurotoxicity, necessitates a thorough understanding of its mechanisms of action at the cellular level.[1][2] In vitro models provide a controlled environment to dissect these mechanisms, offering insights into dose-response relationships, cellular targets, and underlying signaling pathways. These models are crucial for screening potential therapeutic interventions and for the development of safer anesthetic agents. A variety of cell types are employed to model the different systemic effects of bupivacaine, including cardiomyocytes, neuronal cell lines, chondrocytes, and cancer cell lines.[3][4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of bupivacaine on different cell types. These tables provide a comparative overview of the cytotoxic and mechanistic effects of the drug.
Table 1: Neurotoxicity of Bupivacaine in SH-SY5Y Neuroblastoma Cells
| Endpoint | Bupivacaine Concentration | Exposure Time | Result | Reference |
| Cell Viability (MTT Assay) | 0.1 mM | 24 h | 58 ± 5% viability | [5] |
| 0.5 mM | 24 h | 47 ± 6% viability | [5] | |
| 0.75 mM | 24 h | 39 ± 5% viability | [5] | |
| 1 mM | 24 h | 27 ± 4% viability | [5] | |
| 2 mM | 24 h | 15 ± 3% viability | [5] | |
| 5 mM | 24 h | 5 ± 2% viability | [5] | |
| 10 mM | 24 h | 2 ± 1% viability | [5] | |
| LDH Release | 1 mM | 24 h | Significant increase in LDH release | [4][7] |
| Intracellular Ca2+ ([Ca2+]i) | 1 mM | 24 h | [Ca2+]i increased to 657 ± 29 nM | [5][7] |
| Apoptosis Rate (Flow Cytometry) | 1 mM | 24 h | Apoptosis rate of 41.6 ± 2.3% | [4] |
Table 2: Chondrotoxicity of Bupivacaine
| Cell Type | Bupivacaine Concentration | Exposure Time | Result | Reference |
| Bovine Articular Chondrocytes | 0.125% | Up to 60 min | Viability similar to saline control | [2][8] |
| 0.25% | 15 min | Viability reduced to 41% of saline control after 7 days | [2] | |
| 0.5% | 30 min | >95% cellular death | [2] | |
| Canine Articular Chondrocytes | 0.062% | 24 h | Chondrotoxic effects observed | [9] |
| 0.125% | 1 h | Viability reduced to 40 ± 8.72% | [10] | |
| 0.25% | 1 h | Viability reduced to 10.67 ± 2.52% | [10] |
Table 3: Cardiotoxicity of Bupivacaine
| Cell Type | Bupivacaine Concentration | Endpoint | Result | Reference |
| Guinea Pig Ventricular Myocytes | 10 µM (R-bupivacaine) | Sodium Current (INa) Inhibition | 72 ± 2% inhibition during long depolarization | [11] |
| Neonatal Rat Ventricular Cells | 10 µM | L-type Ca2+ Current | Significant inhibition | [12] |
| 100 µM | L-type Ca2+ Current | Significant inhibition | [12] | |
| 1 mM | L-type Ca2+ Current | Significant inhibition | [12] | |
| Human Stem Cell-derived Cardiomyocytes | Clinically relevant concentrations | Calcium Dynamics | More severe dysregulation compared to ropivacaine | [6] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the in vitro effects of bupivacaine.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[13]
-
Drug Treatment: Expose cells to various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-only control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with bupivacaine in a 96-well plate as described for the MTT assay.
-
Controls: Include a "low control" (spontaneous LDH release from untreated cells) and a "high control" (maximum LDH release, typically induced by a lysis buffer like Triton X-100).[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[14]
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release.
Apoptosis Assessment (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Collection: After treatment with bupivacaine, collect both adherent and suspension cells. Centrifuge at a low speed.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Ion Channel Analysis (Patch-Clamp Technique)
The patch-clamp technique is used to measure ion currents across the cell membrane, providing direct evidence of ion channel blockade.
Protocol:
-
Cell Preparation: Isolate single cells (e.g., cardiomyocytes, neurons) suitable for patch-clamping.
-
Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
Configuration: The whole-cell configuration is commonly used to measure total ion currents. This is achieved by applying a brief suction to rupture the membrane patch under the pipette tip.
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and the current required to maintain this voltage is measured.
-
Drug Application: this compound is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition: Record the changes in ion currents (e.g., sodium, calcium currents) before, during, and after drug application.
-
Data Analysis: Analyze the data to determine the extent of channel blockade, voltage-dependence, and kinetics of the block.[11]
Signaling Pathways and Visualizations
Bupivacaine has been shown to modulate several key signaling pathways, contributing to its therapeutic and toxic effects.
Akt/mTOR Signaling Pathway in Cancer Cells
In non-small cell lung cancer (NSCLC) cells, bupivacaine has been shown to inhibit the Akt/mTOR signaling pathway, leading to the induction of autophagy and subsequent anti-tumor effects.[1]
Caption: Bupivacaine-induced inhibition of the Akt/mTOR pathway.
T-Type Calcium Channel Signaling in Neuronal Cells
In SH-SY5Y neuroblastoma cells, bupivacaine-induced neurotoxicity is mediated, at least in part, through the involvement of T-type calcium channels, leading to an increase in intracellular calcium and subsequent apoptosis.[3][4][5]
Caption: Bupivacaine's effect on T-type calcium channel signaling.
Experimental Workflow for In Vitro Toxicity Screening
The following diagram illustrates a typical workflow for screening the in vitro toxicity of bupivacaine.
Caption: A typical workflow for in vitro bupivacaine toxicity testing.
Conclusion
In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms underlying the effects of this compound. The data and protocols presented in this guide highlight the multifaceted nature of bupivacaine's interactions with various cell types and signaling pathways. By providing a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of molecular pathways, this guide aims to facilitate further research into the pharmacology and toxicology of bupivacaine, ultimately contributing to the development of safer and more effective local anesthetics.
References
- 1. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro effects of bupivacaine on articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 6. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 8. The in vitro effects of bupivacaine on articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fivephoton.com [fivephoton.com]
- 14. takarabio.com [takarabio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Animal Models of Neuropathic Pain for Efficacy Studies of (R)-(+)-Bupivacaine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Preclinical evaluation of analgesic compounds relies on robust animal models that mimic the human condition. This technical guide provides a comprehensive overview of established rodent models of neuropathic pain, specifically the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models, which are suitable for assessing the efficacy of local anesthetics. While this guide focuses on the application of these models for efficacy studies of bupivacaine, it is important to note a significant gap in the current scientific literature. There is a conspicuous absence of studies specifically investigating the efficacy of the (R)-(+)-enantiomer of bupivacaine hydrochloride in these neuropathic pain models. The available research predominantly focuses on racemic bupivacaine, levobupivacaine (the S-(-)-enantiomer), or other formulations.
This document details the experimental protocols for inducing these pain models and for the behavioral assessment of pain-related endpoints, namely mechanical allodynia and thermal hyperalgesia. Furthermore, it explores the known signaling pathways implicated in the analgesic action of bupivacaine in the context of neuropathic pain, providing a basis for mechanistic studies. The information presented herein is intended to serve as a foundational resource for researchers designing preclinical studies to investigate novel analgesic therapies, while also highlighting the critical need for research focused on the specific efficacy of (R)-(+)-bupivacaine hydrochloride.
Animal Models of Neuropathic Pain
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of analgesic compounds. The following models are widely used and validated for inducing neuropathic pain states in rodents.
Chronic Constriction Injury (CCI) Model
The CCI model, first described by Bennett and Xie in 1988, involves the loose ligation of the sciatic nerve, leading to the development of pain hypersensitivity.
Experimental Protocol:
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral aspect of the thigh.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.
-
Closure: Suture the muscle and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress. Pain behaviors typically develop within a few days and can persist for several weeks.
Spared Nerve Injury (SNI) Model
The SNI model, developed by Decosterd and Woolf in 2000, involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state in the territory of the spared sural nerve.
Experimental Protocol:
-
Anesthesia and Surgical Preparation: Follow the same initial steps as for the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a silk suture. Distal to the ligation, transect these two nerves, removing a 2-4 mm segment of the distal nerve stump.
-
Sural Nerve Preservation: Take extreme care to avoid any contact with or stretching of the intact sural nerve.
-
Closure and Post-operative Care: Close the muscle and skin layers and provide appropriate post-operative care.
Assessment of Pain-Related Behaviors
The efficacy of this compound would be assessed by measuring changes in pain thresholds in response to specific stimuli.
Mechanical Allodynia
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. It is commonly assessed using von Frey filaments.
Experimental Protocol:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the territory of the injured or spared nerve.
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
Thermal Hyperalgesia
Thermal hyperalgesia, an increased sensitivity to noxious heat, is another common symptom of neuropathic pain. The Hargreaves test is a standard method for its assessment.
Experimental Protocol:
-
Acclimation: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Measurement: The latency for the animal to withdraw its paw from the heat stimulus is recorded. A cut-off time is set to prevent tissue damage.
-
Testing: Several measurements are taken and averaged for each paw.
Efficacy Data for Bupivacaine in Neuropathic Pain Models
As previously stated, there is a significant lack of published data specifically on the efficacy of This compound in animal models of neuropathic pain. The following table summarizes representative data for general bupivacaine from the available literature to provide a contextual framework. Researchers are strongly encouraged to conduct studies to generate specific data for the (R)-(+)-enantiomer.
| Animal Model | Drug Administration | Pain Assessment | Key Findings |
| Chronic Constriction Injury (CCI) in Rats | Intrathecal Bupivacaine (preventive) | Mechanical Allodynia (von Frey) & Thermal Hyperalgesia (Hargreaves) | Preventive intrathecal bupivacaine attenuated the development of both mechanical allodynia and thermal hyperalgesia.[1] |
| Spared Nerve Injury (SNI) in Rats | Perineural Bupivacaine (preemptive) | Mechanical Allodynia (von Frey) & Cold Allodynia (Acetone) | Preemptive perineural bupivacaine attenuated the maintenance of mechanical and cold allodynia.[2] |
Signaling Pathways and Mechanism of Action
Bupivacaine exerts its analgesic effects through a combination of mechanisms, primarily by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of action potentials, thereby blocking the transmission of pain signals.[3][4] In the context of neuropathic pain, recent research suggests that bupivacaine also modulates neuroinflammatory processes.
Inhibition of Glial Cell Activation
Neuropathic pain is associated with the activation of microglia and astrocytes in the spinal cord. Activated glial cells release pro-inflammatory cytokines and other mediators that contribute to central sensitization and the maintenance of pain states. Studies have shown that bupivacaine can inhibit the activation of both microglia and astrocytes, thereby reducing the production of these inflammatory molecules.[5][6]
Figure 1: Inhibition of Glial Cell Activation by Bupivacaine.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of genes involved in inflammation. In neuropathic pain states, NF-κB is activated in the spinal cord, leading to the production of pro-inflammatory cytokines. Bupivacaine has been shown to inhibit the activation of the NF-κB pathway, which may contribute to its anti-inflammatory and analgesic effects.[5]
Figure 2: Modulation of the NF-κB Signaling Pathway by Bupivacaine.
Experimental Workflow for Efficacy Studies
A typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model is outlined below.
Figure 3: Experimental Workflow for Efficacy Studies.
Conclusion and Future Directions
The Chronic Constriction Injury and Spared Nerve Injury models in rodents are valuable tools for the preclinical assessment of analgesics for neuropathic pain. While the general efficacy of bupivacaine in these models is documented, there is a critical need for studies specifically investigating the (R)-(+)-enantiomer of bupivacaine hydrochloride. Future research should focus on generating robust, quantitative data on the dose-response relationship, duration of action, and potential side effects of this compound in these models. Furthermore, elucidating the specific signaling pathways modulated by this enantiomer will provide a deeper understanding of its mechanism of action and could lead to the development of more targeted and effective treatments for neuropathic pain. This technical guide provides the necessary foundational information for researchers to embark on these crucial investigations.
References
- 1. Focused review: ropivacaine versus bupivacaine for epidural labor analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perineural Administration of Dexmedetomidine in Combination with Bupivacaine Enhances Sensory and Motor Blockade in Sciatic Nerve Block without Inducing Neurotoxicity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Glucocorticoids prolong rat sciatic nerve blockade in vivo from bupivacaine microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perineural Dexmedetomidine Added to Ropivacaine Causes a Dose-dependent Increase in the Duration of Thermal Antinociception in Sciatic Nerve Block in Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Scalpel: An In-Depth Technical Guide to the Cellular Cardiotoxicity of (R)-(+)-Bupivacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bupivacaine, a potent, long-acting local anesthetic, is widely utilized for regional anesthesia and pain management. However, its clinical application is shadowed by a significant risk of cardiotoxicity, which can lead to severe cardiac arrhythmias and contractile dysfunction, particularly upon accidental intravascular injection. This technical guide provides a comprehensive exploration of the cellular mechanisms underlying (R)-(+)-bupivacaine hydrochloride's cardiotoxic effects. We will delve into its interactions with key cardiac ion channels, its detrimental impact on mitochondrial function, and its disruption of intracellular calcium homeostasis. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the core signaling pathways to facilitate further research and the development of safer local anesthetics.
Core Cardiotoxic Mechanisms at the Cellular Level
The cardiotoxicity of (R)-(+)-bupivacaine is a multifaceted process originating from its interactions with several critical cellular components within cardiomyocytes. The primary mechanisms can be categorized as follows:
-
Ion Channel Blockade: (R)-(+)-Bupivacaine potently blocks cardiac sodium (Na⁺), potassium (K⁺), and to a lesser extent, calcium (Ca²⁺) channels. This interference with the cardiac action potential underlies its pro-arrhythmic effects. The R(+)-enantiomer has been shown to be more cardiotoxic than its S(-)-counterpart (levobupivacaine), a difference attributed to stereoselective interactions with these channels.[1]
-
Mitochondrial Dysfunction: Bupivacaine impairs mitochondrial energy metabolism by uncoupling oxidative phosphorylation and inhibiting the respiratory chain complexes, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[2][3][4]
-
Disruption of Calcium Homeostasis: The drug alters intracellular calcium signaling by affecting calcium release from the sarcoplasmic reticulum and influencing the sensitivity of the contractile apparatus to calcium.[5][6][7]
Quantitative Analysis of (R)-(+)-Bupivacaine's Cellular Effects
The following tables summarize the quantitative data on the effects of bupivacaine and its enantiomers on key cellular targets, providing a basis for comparative analysis.
Table 1: Inhibition of Cardiac Ion Channels by Bupivacaine Enantiomers
| Ion Channel | Enantiomer | IC₅₀ (μM) | Experimental Model | Reference |
| Sodium (Na⁺) Channel (SCN5A) - Inactivated State | Racemic Bupivacaine | 2.18 ± 0.16 | HEK293 cells | [8][9] |
| Ropivacaine | 2.73 ± 0.27 | HEK293 cells | [8][9] | |
| Sodium (Na⁺) Channel (SCN5A) - Open State | Racemic Bupivacaine | 69.5 ± 8.2 | HEK293 cells | [8][9] |
| Ropivacaine | 322.2 ± 29.9 | HEK293 cells | [8][9] | |
| ATP-sensitive Potassium (KATP) Channel | Racemic Bupivacaine | 29 | Rat cardiomyocytes | [10] |
| Small-conductance Calcium-activated Potassium (SK2) Channel | Racemic Bupivacaine | 16.5 | HEK293 cells | [11][12][13] |
| Ropivacaine | 46.5 | HEK293 cells | [11][12][13] | |
| Large-conductance Calcium-activated Potassium (BKCa) Channel | Racemic Bupivacaine | 324 (at +80 mV) | Human umbilical artery smooth muscle cells | [14] |
Table 2: Effects of Bupivacaine on Mitochondrial Respiration in Cardiomyocytes
| Parameter | Bupivacaine Concentration | Effect | Experimental Model | Reference |
| Mitochondrial ATP Synthesis | 3 mM | Complete suppression | Rat heart isolated mitochondria | [3] |
| Mitochondrial Oxygen Consumption | Not specified | Reduced | Neonatal cardiomyocyte cell cultures | [15] |
| Mitochondrial Membrane Potential (ΔΨm) | Not specified | Decrease of ~20 mV | Cell cultures | [4] |
| Respiratory Chain Complex I & III | Not specified | Inhibition | Cell cultures | [2][4] |
Table 3: Effects of Bupivacaine Enantiomers on Intracellular Calcium ([Ca²⁺]i) in Cardiomyocytes
| Parameter | Enantiomer | Concentration | Effect | Experimental Model | Reference |
| Peak [Ca²⁺]i Transient Amplitude | S(-)-Bupivacaine | 10 μM | 155% ± 54% increase | Wistar rat ventricular myocytes | [6][16] |
| R(+)-Bupivacaine | Up to 10 μM | No significant effect | Wistar rat ventricular myocytes | [6][16] | |
| Rate of [Ca²⁺]i Transient Increase | S(-)-Bupivacaine | 10 μM | 194% ± 94% increase | Wistar rat ventricular myocytes | [6][16] |
| R(+)-Bupivacaine | Up to 10 μM | No significant effect | Wistar rat ventricular myocytes | [6][16] | |
| Ca²⁺ Release from Sarcoplasmic Reticulum | Both enantiomers | 5 mM | Induced Ca²⁺ release | Wistar rat skinned ventricular fibers | [6] |
| Ca²⁺ Sensitivity of Contractile System (pCa₅₀) | S(-)-Bupivacaine | 5 mM | Increased from 5.8 to 6.1 | Wistar rat skinned ventricular fibers | [6] |
| R(+)-Bupivacaine | 5 mM | Increased from 5.8 to 6.1 | Wistar rat skinned ventricular fibers | [6] | |
| KCl-evoked [Ca²⁺]i Transients | Racemic Bupivacaine | 50 μM | 69.5% ± 4.5% inhibition | Rat dorsal root ganglion neurons | [17] |
Signaling Pathways in Bupivacaine-Induced Cardiotoxicity
The cellular insults initiated by bupivacaine trigger complex signaling cascades that can culminate in apoptosis. Key pathways involve the generation of reactive oxygen species (ROS) and the activation of stress-related kinases.
Bupivacaine-induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for investigating the cellular cardiotoxicity of (R)-(+)-bupivacaine are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol is designed to measure the effects of (R)-(+)-bupivacaine on cardiac ion channels in isolated cardiomyocytes.
Experimental workflow for patch-clamp analysis.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from adult rat or guinea pig hearts via enzymatic digestion with collagenase and protease.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Obtain a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply specific voltage-clamp protocols to elicit and isolate the ion current of interest (e.g., a step depolarization to -10 mV to activate Na⁺ channels).
-
-
Drug Application: Perfuse the recording chamber with extracellular solution containing varying concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC₅₀ value.
Seahorse XF Analyzer for Mitochondrial Respiration
This protocol outlines the use of the Seahorse XF Analyzer to measure the impact of (R)-(+)-bupivacaine on cardiomyocyte mitochondrial function.
Experimental workflow for Seahorse XF mitochondrial stress test.
Methodology:
-
Cell Culture: Seed isolated cardiomyocytes in a laminin-coated Seahorse XF96 cell culture microplate.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
One hour before the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells with the desired concentrations of (R)-(+)-bupivacaine.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Place the cell plate in the Seahorse XFe96 Analyzer.
-
-
Measurement and Analysis:
-
The instrument measures the Oxygen Consumption Rate (OCR) in real-time.
-
Sequential injections of the mitochondrial inhibitors allow for the calculation of:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The remaining OCR after rotenone/antimycin A injection.
-
-
Fura-2 AM Imaging for Intracellular Calcium
This protocol describes the measurement of intracellular calcium transients in cardiomyocytes treated with (R)-(+)-bupivacaine using the ratiometric fluorescent indicator Fura-2 AM.
Experimental workflow for Fura-2 AM calcium imaging.
Methodology:
-
Dye Loading:
-
Incubate cardiomyocytes plated on glass coverslips with 1-5 µM Fura-2 AM in a physiological salt solution (e.g., Tyrode's solution) for 20-30 minutes at room temperature in the dark.
-
-
De-esterification:
-
Wash the cells twice with fresh buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
-
Data Acquisition and Analysis:
-
Record a baseline of spontaneous or electrically stimulated calcium transients.
-
Perfuse the chamber with a solution containing (R)-(+)-bupivacaine and record the changes in calcium transients.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
-
Quantify parameters such as the amplitude, duration, and decay rate of the calcium transients.
-
Conclusion
The cardiotoxicity of this compound is a complex phenomenon arising from its concerted actions on multiple cellular targets. Its potent blockade of cardiac ion channels, particularly sodium channels, disrupts the normal electrical activity of the heart, creating a substrate for arrhythmias. Concurrently, its impairment of mitochondrial function compromises the energy supply of cardiomyocytes and induces oxidative stress, leading to cellular damage and apoptosis. Furthermore, its interference with intracellular calcium homeostasis directly affects excitation-contraction coupling and can contribute to contractile dysfunction.
The greater cardiotoxicity of the R(+)-enantiomer compared to the S(-)-enantiomer underscores the importance of stereoselectivity in drug-receptor interactions and has spurred the development of safer, single-enantiomer local anesthetics. A thorough understanding of these cellular mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is paramount for the rational design of new local anesthetics with improved cardiovascular safety profiles. Continued research in this area is crucial to mitigate the risks associated with this important class of drugs and enhance patient safety.
References
- 1. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of bupivacaine and ropivacaine on heart cell mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupivacaine uncouples the mitochondrial oxidative phosphorylation, inhibits respiratory chain complexes I and III and enhances ROS production: results of a study on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of intracellular calcium by bupivacaine isomers in cardiac myocytes from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bupivacaine enantiomers on Ca2+ release from sarcoplasmic reticulum in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bupivacaine inhibits a small conductance calcium-activated potassium type 2 channel in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myocardial accumulation of bupivacaine and ropivacaine is associated with reversible effects on mitochondria and reduced myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of levobupivacaine and bupivacaine on intracellular calcium signaling in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxicity of (R)-(+)-Bupivacaine Hydrochloride on Primary Neuron Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotoxic effects of (R)-(+)-Bupivacaine hydrochloride, also known as levobupivacaine, on primary neuron cultures. Bupivacaine, a widely used local anesthetic, exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The investigation into the neurotoxicity of the individual enantiomers is crucial for developing safer anesthetic protocols. This document synthesizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development in this area.
Quantitative Data on Neurotoxicity
The neurotoxicity of bupivacaine and its enantiomers is dose- and time-dependent. The following tables summarize the quantitative findings from studies on primary neuron cultures.
Table 1: Dose-Response Effects of Bupivacaine and its Enantiomers on Primary Neuron Viability and Cytotoxicity
| Local Anesthetic | Neuron Type | Exposure Time | Assay | Concentration | Effect |
| Racemic Bupivacaine | Chick Embryo DRG Neurons | 15 min | Growth Cone Collapse | IC50: ~10-2.6 M | Induces growth cone collapse and neurite degeneration.[1] |
| Racemic Bupivacaine | Rat Developing Motor Neurons | 1 h | Cell Viability | 100 µM | Significant decrease in viability.[2] |
| Racemic Bupivacaine | Rat Developing Motor Neurons | 1 h | LDH Release | 100 µM | Significant increase in cytotoxicity.[2] |
| Racemic Bupivacaine | Rat Developing Motor Neurons | 24 h | Cell Viability | 10 µM | Significant decrease in viability.[2] |
| Racemic Bupivacaine | Rat Developing Motor Neurons | 24 h | LDH Release | 10 µM | Significant increase in cytotoxicity.[2] |
| Levobupivacaine | Mouse Cortical Neurons | 24 h | NMDA-induced Excitotoxicity | 3 mM | Neuroprotective; maintained at high concentrations.[3] |
| Racemic Bupivacaine | Mouse Cortical Neurons | 24 h | NMDA-induced Excitotoxicity | 3 mM | No protection against NMDA toxicity.[3] |
| Levobupivacaine | Rat DRG Neurons | Not specified | KCl-evoked Ca2+ transients | 50 µM | 37.5% reduction in [Ca2+]i increase.[4] |
| Racemic Bupivacaine | Rat DRG Neurons | Not specified | KCl-evoked Ca2+ transients | 50 µM | 30.5% reduction in [Ca2+]i increase.[4] |
| Ropivacaine | Rat Developing Motor Neurons | 24 h | Cell Viability | 1000 µM | Significant decrease in viability (less toxic than bupivacaine).[2] |
Table 2: Time-Course Effects of Bupivacaine on Primary Neuron Cultures
| Local Anesthetic | Neuron Type | Concentration | Assay | Time Points | Observations |
| Racemic Bupivacaine | Rat Developing Motor Neurons | 1-1000 µM | Apoptosis (Caspase activity) | 1 h | Concentration-dependent increase in apoptosis.[2] |
| Racemic Bupivacaine | Rat Developing Motor Neurons | 1-1000 µM | Apoptosis (Caspase activity) | 24 h | Concentration-dependent increase in apoptosis.[2] |
| Racemic Bupivacaine | Chick Embryo DRG Neurons | IC50 concentrations | Growth Cone Collapse | 20 h post-washout | Insignificant percentage of growth cone collapse, indicating some reversibility.[1] |
Key Signaling Pathways in Bupivacaine-Induced Neurotoxicity
Several signaling pathways are implicated in the neurotoxic effects of bupivacaine on primary neurons. These pathways often converge on mitochondrial dysfunction, oxidative stress, and the activation of apoptotic cascades.
Mitochondrial Dysfunction and Oxidative Stress
Bupivacaine can disrupt mitochondrial function by inhibiting the electron transport chain, leading to a decrease in mitochondrial membrane potential and ATP production.[5] This mitochondrial dysfunction is a significant source of reactive oxygen species (ROS), which in turn cause oxidative stress and damage to cellular components, including DNA.[6]
Figure 1: Bupivacaine-induced mitochondrial dysfunction and oxidative stress pathway.
Caspase-Dependent Apoptosis
A primary mechanism of bupivacaine-induced neurotoxicity is the induction of apoptosis through the activation of caspases, a family of cysteine proteases that execute programmed cell death. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a central event.
Figure 2: Caspase-dependent apoptotic pathway initiated by bupivacaine.
Experimental Protocols
This section details standardized protocols for investigating the neurotoxicity of this compound in primary neuron cultures.
Primary Neuron Culture
3.1.1. Primary Cortical Neuron Culture (from embryonic rodents)
-
Coat Culture Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow them to dry.
-
Tissue Dissection: Dissect cortices from embryonic day 15.5-18.5 rodent embryos in ice-cold Hank's Balanced Salt Solution (HBSS). Remove meninges.
-
Enzymatic Digestion: Incubate the cortical tissue in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Dissociation: Stop the digestion by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the coated culture plates at a desired density.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.
3.1.2. Primary Hippocampal Neuron Culture (from postnatal rodents)
-
Coat Culture Plates: Follow the same procedure as for cortical neuron cultures.
-
Tissue Dissection: Dissect hippocampi from postnatal day 0-1 (P0-P1) rodent pups in ice-cold HBSS.
-
Enzymatic Digestion: Incubate the hippocampal tissue in a papain solution (20 units/mL) for 30 minutes at 37°C.
-
Dissociation: Inhibit the papain activity with a trypsin inhibitor solution. Gently dissociate the tissue by trituration in a culture medium containing DNase I.
-
Cell Plating and Maintenance: Follow the same procedure as for cortical neuron cultures.
Neurotoxicity Assays
The following diagram outlines a general workflow for assessing the neurotoxicity of this compound on primary neuron cultures.
Figure 3: General experimental workflow for assessing bupivacaine neurotoxicity.
3.2.1. Cell Viability Assay (MTT Assay)
-
After the desired treatment period with this compound, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
3.2.2. Cytotoxicity Assay (LDH Release Assay)
-
After treatment, carefully collect the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm. The amount of LDH released is proportional to the level of cytotoxicity.[7][8]
3.2.3. Apoptosis Assay (TUNEL Assay)
-
Fix the cultured neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, for 1 hour at 37°C.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Visualize the apoptotic cells (displaying green fluorescence from the incorporated dUTP) using a fluorescence microscope.
3.2.4. Western Blot for Activated Caspase-3
-
Lyse the treated neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cleaved (activated) caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available evidence suggests that this compound (levobupivacaine) may have a more favorable neurotoxic profile compared to racemic bupivacaine in primary neuron cultures.[3] The primary mechanisms of bupivacaine-induced neurotoxicity involve mitochondrial dysfunction, the generation of reactive oxygen species, and the activation of the caspase-dependent apoptotic pathway. The detailed experimental protocols provided in this guide offer a standardized approach for further investigation into the neurotoxic effects of local anesthetics. A deeper understanding of these mechanisms at the cellular and molecular level is essential for the development of safer anesthetic agents and neuroprotective strategies in clinical practice.
References
- 1. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of levobupivacaine and racemic bupivacaine on excitotoxic neuronal death in culture and N-methyl-D-aspartate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of levobupivacaine and bupivacaine on intracellular calcium signaling in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
The Structure-Activity Relationship of (R)-(+)-Bupivacaine Hydrochloride and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupivacaine, a widely utilized local anesthetic, is known for its prolonged duration of action. As a chiral molecule, its stereoisomers, (R)-(+)-bupivacaine and (S)-(-)-bupivacaine (levobupivacaine), exhibit notable differences in efficacy and toxicity. This technical guide delves into the intricate structure-activity relationships (SAR) of (R)-(+)-bupivacaine hydrochloride and its analogs. We will explore how modifications to its aromatic ring, linker chain, and amine moiety influence its anesthetic potency, duration of action, and toxicological profile. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for assessing activity, and a quantitative analysis of the SAR, offering a valuable resource for the rational design of novel local anesthetics with improved therapeutic indices.
Introduction
Local anesthetics are essential therapeutic agents for pain management in a variety of clinical settings. Their mechanism of action primarily involves the blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the generation and propagation of action potentials.[1][2] Bupivacaine, an amide-type local anesthetic, is distinguished by its long duration of action.[3] It is a chiral compound, and its (R)-(+)-enantiomer has been a subject of significant research due to its distinct pharmacological properties compared to the (S)-(-)-enantiomer and the racemic mixture.[2] Understanding the structure-activity relationship of (R)-(+)-bupivacaine and its analogs is crucial for the development of safer and more effective local anesthetics.
The quintessential structure of a local anesthetic comprises three components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic ionizable amine.[4] Variations in each of these components can significantly impact the physicochemical properties of the molecule, such as lipid solubility and pKa, which in turn determine its potency, onset, and duration of action, as well as its toxicity.[4]
Core Structure-Activity Relationships
The anesthetic properties of bupivacaine and its analogs are intricately linked to their molecular structure. Modifications to the N-alkyl substituent on the piperidine ring, as well as alterations to the aromatic ring, have profound effects on potency, duration, and toxicity.
Influence of the N-Alkyl Substituent
Studies on homologous series of mepivacaine, a close analog of bupivacaine, have demonstrated that increasing the number of carbon atoms in the N-alkyl chain up to four or five carbons leads to an increase in both the toxicity and the duration of the local anesthetic effect.[5] However, with even longer N-alkyl chains, the general toxicity and local anesthetic potency tend to decrease, while tissue toxicity may increase.[5] This suggests an optimal chain length for achieving a balance between desired anesthetic properties and adverse effects.
Role of the Aromatic Ring
The substitution pattern on the aromatic ring also plays a critical role in the activity of local anesthetics. For many analogs, the presence of one or two ortho-methyl groups on the aromatic ring is associated with optimal biological activity.[1] Altering these substituents to halogens or trifluoromethyl groups can significantly reduce the intensity and duration of the anesthetic effect.[1]
Stereoselectivity
Bupivacaine's chirality is a key determinant of its biological activity. The R(+) and S(-) enantiomers exhibit different potencies and toxicities. In vitro studies have shown stereoselectivity ratios of 1.3-3:1 (R:S) for certain actions.[6] For instance, competitive batrachotoxin displacement assays reveal a stereopotency ratio of R:S = 3:1.[6] However, in vivo nerve block studies at clinically relevant concentrations show a much smaller ratio for peak effect and no significant enantioselectivity for the duration of action.[6]
Quantitative Analysis of Bupivacaine and its Analogs
The following tables summarize the quantitative data on the structure-activity relationship of bupivacaine and its analogs, focusing on their effects on sodium channels and in vivo anesthetic activity.
| Compound | Assay | Parameter | Value | Reference |
| (R)-(+)-Bupivacaine | Competitive [3H]-batrachotoxin displacement | Stereopotency ratio (R:S) | 3:1 | [6] |
| Whole-cell voltage clamp (guinea pig ventricular myocytes) | Inhibition of INa (10 µmol/L) | 72 ± 2% | [7] | |
| Whole-cell voltage clamp (guinea pig ventricular myocytes) | Time constant of block development | 1.84 ± 0.16 seconds | [7] | |
| Whole-cell voltage clamp (guinea pig ventricular myocytes) | Apparent affinity for inactivated state | 2.9 µmol/L | [8] | |
| (S)-(-)-Bupivacaine (Levobupivacaine) | Whole-cell voltage clamp (guinea pig ventricular myocytes) | Inhibition of INa (10 µmol/L) | 58 ± 3% | [7] |
| Whole-cell voltage clamp (guinea pig ventricular myocytes) | Time constant of block development | 2.56 ± 0.26 seconds | [7] | |
| Whole-cell voltage clamp (guinea pig ventricular myocytes) | Apparent affinity for inactivated state | 4.8 µmol/L | [8] | |
| Racemic Bupivacaine | In vivo rat sciatic nerve block | Stereopotency ratio (R:S) for peak analgesia | 1.2-1.3 | [6] |
| Ropivacaine | Open-channel block of SCN5A | IC50 | 322.2 ± 29.9 µM | [2] |
| Inactivated state block of SCN5A | IC50 | 2.73 ± 0.27 µM | [2] | |
| Bupivacaine | Open-channel block of SCN5A | IC50 | 69.5 ± 8.2 µM | [2] |
| Inactivated state block of SCN5A | IC50 | 2.18 ± 0.16 µM | [2] |
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels. However, its effects on other signaling pathways, such as intracellular calcium regulation and interaction with adrenergic receptors, contribute to both its therapeutic and toxic effects.
Voltage-Gated Sodium Channel Blockade
Bupivacaine binds to the intracellular portion of voltage-gated sodium channels, stabilizing them in the inactivated state.[9] This prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.[4] The drug exhibits a "use-dependent" block, meaning it has a higher affinity for channels that are frequently opening and closing, as is the case in rapidly firing neurons.[9]
Interference with Intracellular Calcium Signaling
Bupivacaine and its isomers can also affect intracellular calcium homeostasis. Studies have shown that they can induce the release of calcium from the sarcoplasmic reticulum and inhibit its reuptake.[10] This can lead to an increase in intracellular calcium concentrations, which is considered a major mechanism of local anesthetic-induced myotoxicity.[11] The S-enantiomers appear to be more potent in this regard than the R-enantiomers.[11]
Interaction with Beta-Adrenergic Receptors
Local anesthetics, including bupivacaine, can bind to beta-adrenergic receptors and inhibit epinephrine-stimulated cAMP formation.[4] This interaction may contribute to the cardiovascular toxicity observed with bupivacaine, particularly its resistance to standard resuscitation measures.[4] The avidity of binding to beta2-adrenergic receptors increases with the length of the alkyl substituent on the local anesthetic.[12]
Experimental Protocols
In Vitro Assay: [3H]-Batrachotoxin Binding Assay
This assay indirectly assesses the binding of local anesthetics to sodium channels by measuring their ability to antagonize the binding of [3H]-batrachotoxinin A 20-α-benzoate ([3H]BTX-B), a potent sodium channel activator.[13][14]
Methodology:
-
Membrane Preparation: Prepare a vesicular preparation from guinea pig cerebral cortex.[13][15]
-
Binding Reaction:
-
Incubate the membrane preparation in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose) containing a fixed concentration of [3H]BTX-B and varying concentrations of the test compound (bupivacaine or its analogs).[16]
-
To enhance [3H]BTX-B binding, scorpion toxin or other modulators may be included.[14]
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound [3H]BTX-B from the free ligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]BTX-B binding (IC50) by non-linear regression analysis.
In Vitro Assay: Whole-Cell Voltage Clamp
This electrophysiological technique allows for the direct measurement of ion currents across the cell membrane while controlling the membrane potential, providing detailed information on the interaction of local anesthetics with sodium channels.[17]
Methodology:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes, dorsal root ganglion neurons) that express the sodium channels of interest.[7][16]
-
Patch Pipette: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an appropriate internal solution.
-
Giga-seal Formation: Gently bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Use a voltage-clamp amplifier to hold the cell membrane at a specific potential and apply voltage steps to elicit sodium currents.
-
Data Acquisition: Record the resulting sodium currents in the absence and presence of the test compound.
-
Data Analysis: Analyze the effects of the compound on various parameters of the sodium current, such as peak amplitude, inactivation kinetics, and use-dependent block.
In Vivo Assay: Rat Sciatic Nerve Block
This model is used to assess the in vivo efficacy and duration of action of local anesthetics.
Methodology:
-
Animal Preparation: Use adult male Sprague-Dawley rats. The injection site at the sciatic notch is shaved and cleaned.
-
Drug Administration: Inject a small volume (e.g., 0.1-0.2 mL) of the test compound solution percutaneously near the sciatic nerve.[6][17] A nerve stimulator can be used to ensure accurate needle placement.[17]
-
Assessment of Sensory Block:
-
Hot Plate Test: Measure the latency of the rat to withdraw its paw from a heated surface.
-
Pin Prick Test: Assess the response to a noxious mechanical stimulus.
-
-
Assessment of Motor Block:
-
Toe Spreading Reflex: Observe the ability of the rat to spread its toes.
-
Grip Strength: Measure the force with which the rat can grip a dynamometer.[17]
-
-
Data Collection: Record the onset, duration, and intensity of both sensory and motor block at regular intervals until full recovery.
-
Data Analysis: Compare the anesthetic profiles of different compounds and concentrations.
Conclusion
The structure-activity relationship of this compound and its analogs is a multifaceted area of research with significant implications for the development of new local anesthetics. The potency, duration of action, and toxicity of these compounds are governed by a delicate interplay of their stereochemistry and the chemical nature of their aromatic ring, linker, and amine moieties. A thorough understanding of these relationships, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design of next-generation local anesthetics with enhanced efficacy and an improved safety profile. Future research should continue to explore novel analogs and delivery systems to further refine the therapeutic potential of this important class of drugs.
References
- 1. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 2. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-adrenergic activation induces cardiac collapse by aggravating cardiomyocyte contractile dysfunction in bupivacaine intoxication | PLOS One [journals.plos.org]
- 6. Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 8. Synthesis and evaluation of hydrolyzable hyaluronan-tethered bupivacaine delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis, and In-Silico Evaluation of Homologous Local Anesthetic Compounds as TASK-1 Channel Blockers | MDPI [mdpi.com]
- 10. Structure-affinity relationships and stereospecificity of several homologous series of local anesthetics for the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]Batrachotoxinin A 20 alpha-benzoate binding to voltage-sensitive sodium channels: a rapid and quantitative assay for local anesthetic activity in a variety of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Enantioselective Interactions of (R)-(+)-Bupivacaine Hydrochloride with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enantioselective interactions of (R)-(+)-bupivacaine hydrochloride with biological membranes. It synthesizes findings from key research to offer a comprehensive resource on the molecular mechanisms, experimental evidence, and methodologies used to study these phenomena. This document is intended to be a valuable tool for researchers in pharmacology, biophysics, and drug development.
Introduction
Bupivacaine, a widely used local anesthetic, exists as a chiral molecule with two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine.[1] While the racemic mixture has been a staple in clinical practice, research has revealed significant differences in the pharmacological and toxicological profiles of the individual enantiomers. Notably, the (R)-(+)-enantiomer is associated with greater cardiotoxicity and neurotoxicity.[1][2] A growing body of evidence suggests that these differences are not solely due to stereoselective interactions with protein targets like ion channels, but also arise from distinct interactions with the lipid components of biological membranes.
This guide focuses on the enantioselective interactions of (R)-(+)-bupivacaine with biological membranes, a critical aspect for understanding its mechanism of action and toxicity. The central hypothesis supported by numerous studies is that the stereospecific interaction of bupivacaine enantiomers with membrane lipids, particularly in the presence of cholesterol, underlies their differential biological effects.
Molecular Mechanisms of Enantioselective Membrane Interactions
The primary mechanism driving the enantioselective effects of bupivacaine at the membrane level is its differential perturbation of the lipid bilayer. The (R)-(+)-enantiomer generally exhibits a more potent membrane-disordering or fluidizing effect compared to the (S)-(-)-enantiomer.[3][4][5] This stereoselectivity is critically dependent on the presence of cholesterol in the membrane.[3][4][6]
In cholesterol-free phospholipid bilayers, the difference in membrane-disordering effects between the bupivacaine enantiomers is often negligible.[3][4] Cholesterol, a chiral molecule itself, is believed to induce a chiral environment within the lipid bilayer, enabling it to discriminate between the bupivacaine enantiomers.[3][4] This interaction is thought to be more favorable with (R)-(+)-bupivacaine, leading to a greater disruption of lipid packing and an increase in membrane fluidity. The potency of this interaction generally follows the order: (R)-(+)-bupivacaine > racemic bupivacaine > (S)-(-)-bupivacaine.[3][4][5]
These biophysical alterations to the membrane can, in turn, modulate the function of embedded ion channels and other membrane proteins, contributing to the observed differences in anesthetic potency and toxicity.
Experimental Evidence and Data
A variety of biophysical techniques have been employed to investigate the enantioselective interactions of bupivacaine with model and biological membranes. The following tables summarize key quantitative findings from these studies.
Physicochemical Properties of Bupivacaine Enantiomers
| Property | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Racemic Bupivacaine | Reference |
| pKa | 8.1 | 8.1 | 8.1 | --INVALID-LINK-- |
| LogP | 3.41 | 3.41 | 3.41 | --INVALID-LINK-- |
Enantioselective Membrane Disordering Effects
| Model Membrane System | Method | Relative Potency | Key Findings | Reference(s) |
| DPPC Liposomes with Cholesterol (0-15 mol%) | Fluorescence Polarization, Turbidity | (R) > (rac) > (S) | Stereospecificity increases with cholesterol content. | [3][4] |
| Nerve Cell Model Membranes (with 45 mol% cholesterol) | Fluorescence Polarization | (R) > (rac) > (S) | Stereoselectivity disappears in the absence of cholesterol. | [3][4][5] |
| Cardiac Cell Model Membranes (with cholesterol) | Fluorescence Polarization | (R) > (S) | Consistent with the rank order of cardiotoxicity. | [5] |
| Biomimetic Membranes with Cardiolipin and Cholesterol | Fluorescence Polarization | (R) > (rac) > (S) | Interactions observed at cardiotoxically relevant concentrations (5 µM). | [5] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the study of bupivacaine's enantioselective membrane interactions.
Preparation of Model Membranes (Liposomes)
Objective: To create artificial lipid bilayers (liposomes) with controlled composition to study the direct interaction of bupivacaine enantiomers with membrane lipids.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate filters (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve desired molar ratios of DPPC and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of DPPC (~41°C) to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for several minutes. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (for Unilamellar Vesicles):
-
For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This process is also carried out at a temperature above the lipid's phase transition temperature.
-
Fluorescence Polarization Spectroscopy
Objective: To measure changes in membrane fluidity (or order) upon the addition of bupivacaine enantiomers.
Materials:
-
Liposome suspension (from Protocol 4.1)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
This compound and (S)-(-)-bupivacaine hydrochloride solutions of known concentrations
-
Spectrofluorometer equipped with polarizers
Protocol:
-
Probe Incorporation:
-
Incubate the liposome suspension with a small volume of DPH solution (in a suitable solvent like tetrahydrofuran or dimethyl sulfoxide) at a molar ratio of approximately 1:500 (probe:lipid).
-
The incubation should be carried out in the dark for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
-
-
Measurement:
-
Place the labeled liposome suspension in a cuvette in the spectrofluorometer.
-
Excite the sample with vertically polarized light at the excitation wavelength of DPH (~360 nm) and measure the emission intensity of both vertically (I_vv) and horizontally (I_vh) polarized light at the emission wavelength of DPH (~430 nm).
-
Similarly, excite the sample with horizontally polarized light and measure the emission intensity of both vertically (I_hv) and horizontally (I_hh) polarized light.
-
-
Calculation of Fluorescence Polarization (P):
-
Calculate the polarization (P) using the formula: P = (I_vv - G * I_vh) / (I_vv + G * I_vh)
-
Where G is the grating correction factor, calculated as G = I_hv / I_hh.
-
-
Data Analysis:
-
Titrate the labeled liposome suspension with increasing concentrations of the bupivacaine enantiomers and record the change in polarization. A decrease in polarization indicates an increase in membrane fluidity.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of bupivacaine enantiomers on the phase transition temperature (Tm) of lipid membranes.
Materials:
-
Multilamellar vesicle (MLV) suspension (from Protocol 4.1)
-
Differential scanning calorimeter
Protocol:
-
Sample Preparation:
-
Prepare concentrated MLV suspensions in the desired buffer.
-
Prepare separate samples containing different concentrations of (R)-(+)- and (S)-(-)-bupivacaine.
-
-
DSC Measurement:
-
Load the sample and a reference (buffer) into the DSC pans.
-
Scan the samples over a temperature range that encompasses the phase transition of the lipid (e.g., 25°C to 55°C for DPPC).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is the peak of the endothermic transition.
-
Analyze the shift in Tm and the broadening of the transition peak in the presence of the bupivacaine enantiomers. A depression and broadening of the peak indicate a fluidizing effect on the membrane.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the enantioselective interaction of (R)-(+)-bupivacaine with biological membranes.
Caption: Workflow for the preparation of model lipid vesicles (liposomes).
References
- 1. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of levobupivacaine and bupivacaine on intracellular calcium signaling in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific interaction of bupivacaine enantiomers with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R(+)-, Rac-, and S(-)-bupivacaine stereostructure-specifically interact with membrane lipids at cardiotoxically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (R)-(+)-Bupivacaine Hydrochloride in Human Plasma using HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (R)-(+)-Bupivacaine hydrochloride in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by reversed-phase chromatographic separation with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of bupivacaine levels. All experimental procedures and validation parameters are outlined to ensure reproducibility and compliance with bioanalytical method validation guidelines.
Introduction
(R)-(+)-Bupivacaine is a long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management. The monitoring of its plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing the risk of systemic toxicity. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of this compound in human plasma, a common and accessible biological matrix. The method utilizes protein precipitation for sample clean-up, which is a simple, rapid, and cost-effective technique.[1][2] The chromatographic conditions are optimized for the separation of bupivacaine from endogenous plasma components.
Experimental
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile[5]
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Micropipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Lidocaine hydrochloride in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 50, 100, 250, 500, 1000, and 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 150, 750, and 1500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Lidocaine hydrochloride).
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
HPLC-UV Operating Conditions
A simple reversed-phase HPLC method can be employed for the analysis.[9]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5, adjusted with orthophosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm |
| Internal Standard | Lidocaine |
Method Validation Summary
The developed method should be validated according to the US FDA guidelines for bioanalytical method validation. The following tables summarize the expected performance characteristics of the method.
Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| (R)-(+)-Bupivacaine HCl | 50 - 2000 | > 0.995 |
Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (150) | < 15 | < 15 | 85 - 115 |
| Medium QC (750) | < 15 | < 15 | 85 - 115 |
| High QC (1500) | < 15 | < 15 | 85 - 115 |
Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| (R)-(+)-Bupivacaine HCl | > 85 | > 85 | > 85 |
| Lidocaine (IS) | > 85 | > 85 | > 85 |
Workflow Diagram
Caption: Experimental workflow for bupivacaine quantification in plasma.
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for routine analysis in a clinical or research laboratory setting. The method meets the requirements for bioanalytical method validation, ensuring the integrity and reliability of the generated data.
References
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Studying (R)-(+)-Bupivacaine Hydrochloride Effects on Ion Channels via Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of (R)-(+)-Bupivacaine hydrochloride on voltage-gated sodium (Nav) and potassium (Kv) channels using patch-clamp electrophysiology. (R)-(+)-Bupivacaine, a long-acting local anesthetic, primarily functions by blocking sodium channels, but also affects potassium channels, contributing to both its therapeutic and cardiotoxic effects.[1][2] The protocols described herein are designed to characterize the potency, kinetics, and state-dependence of ion channel blockade by (R)-(+)-Bupivacaine.
Mechanism of Action of Bupivacaine on Ion Channels
Bupivacaine exerts its anesthetic effect by binding to the intracellular portion of voltage-gated sodium channels.[3] This action stabilizes the channel in a non-conducting state, thereby preventing the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses.[1][4] The blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][6] (R)-(+)-bupivacaine demonstrates stereoselectivity, particularly in its interaction with the inactivated state of cardiac sodium channels, where it is more potent than its S(-)-enantiomer.[7][8] This stereoselectivity is a key factor in its cardiotoxicity.[7] Bupivacaine also blocks various potassium channels, including hERG and flicker K+ channels, which can contribute to its overall cellular effects.[9][10]
Data Presentation: Quantitative Effects of (R)-(+)-Bupivacaine on Ion Channels
The following table summarizes the quantitative data on the effects of (R)-(+)-Bupivacaine on various ion channels from published studies.
| Ion Channel | Tissue/Cell Line | Key Parameter | Value | Reference |
| Sodium Channels | ||||
| hH1 (human heart) | HEK293t cells | Stereopotency Ratio (+/-) for Inactivated State Block | 1.5 | [11] |
| Na+ Channels (peripheral nerve) | Amphibian nerve fibers | IC50 (Tonic Block) | 29 ± 3 µM | [9] |
| Cardiac Na+ Channel (INa) | Guinea pig ventricular myocytes | Apparent Affinity (Inactivated State) | 2.9 µmol/L | [7] |
| Cardiac Na+ Channel (INa) | Guinea pig ventricular myocytes | Apparent Affinity (Activated/Open State) | 3.3 µmol/L | [8] |
| Cardiac Na+ Channel (INa) | Guinea pig ventricular myocytes | Shift in V1/2 of Inactivation | 37 ± 2 mV | [7][8] |
| Nav1.5 | Xenopus oocytes | IC50 | 4.51 µmol/L | [12][13] |
| Nav1.5 | HEK-293 cells | IC50 (Inactivated State) | 2.18 ± 0.16 µM | [14] |
| Endogenous Na+ Channels | ND7/23 neuroblastoma cells | IC50 (Tonic Block) | 178 ± 8 µM | [15] |
| TTXr Na+ Channels | Rat DRG neurons | IC50 | 32 µmol/l | [16] |
| TTXs Na+ Channels | Rat DRG neurons | IC50 | 13 µmol/l | [16] |
| Potassium Channels | ||||
| Flicker K+ Channel | Amphibian nerve fibers | IC50 | 0.15 ± 0.02 µM | [9] |
| hERG | CHO cells | % Block at 20 µM (Dextrobupivacaine) | 47.2 ± 5.2% | [17] |
| hERG | CHO cells | IC50 (Bupivacaine) | 20 ± 2 µM | [18] |
| Kv3 Channels | SH-SY5Y cells | IC50 (Conductance Block) | 57 µM | [19] |
| BKCa Channels | Human umbilical artery smooth muscle cells | IC50 (at +80 mV) | 324 µM | [20][21] |
| Calcium Channels | ||||
| L-type Ca2+ Channels | Neonatal rat ventricular cells | Current Inhibition | Concentration-dependent | [22] |
Experimental Protocols
Cell Culture and Preparation
Cell Lines:
-
Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the ion channel of interest (e.g., Nav1.5, hERG).
-
Guinea pig ventricular myocytes, isolated enzymatically.
-
Dorsal Root Ganglion (DRG) neurons from rats.
General Culture Conditions (for cell lines):
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required for stable expression.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
For electrophysiology, plate cells onto glass coverslips 24-48 hours prior to recording.
Electrophysiological Recordings: Whole-Cell Patch-Clamp
Solutions:
-
External Solution (for Nav channels): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for Nav channels): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
External Solution (for Kv channels): (in mM) 140 CholineCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Sodium is replaced to isolate K+ currents).
-
Internal Solution (for Kv channels): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
Recording Setup:
-
Use an inverted microscope equipped with manipulators for patch pipette positioning.
-
Employ a patch-clamp amplifier and a data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
Voltage-Clamp Protocols
a. Tonic (Resting State) Block of Nav Channels:
-
Establish a stable whole-cell recording.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply short (e.g., 20 ms) depolarizing pulses to a potential that elicits a peak inward current (e.g., -20 mV) at a low frequency (e.g., 0.1 Hz) to minimize use-dependent block.
-
After recording a stable baseline current, perfuse the cell with increasing concentrations of (R)-(+)-Bupivacaine.
-
Measure the peak current amplitude at each concentration after the drug effect has reached a steady state.
-
Calculate the percentage of block at each concentration relative to the control current.
b. Use-Dependent (Frequency-Dependent) Block of Nav Channels:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak current for each pulse in the train.
-
Perfuse the cell with a fixed concentration of (R)-(+)-Bupivacaine and repeat the pulse train.
-
Measure the progressive decrease in peak current amplitude during the pulse train in the presence of the drug.
c. Inactivated State Block of Nav Channels:
-
Hold the membrane potential at a level where a significant fraction of channels are in the inactivated state (e.g., -70 mV).
-
Apply a brief hyperpolarizing pulse (e.g., to -120 mV for 20 ms) to relieve a portion of the inactivation, followed immediately by a test pulse to elicit a peak current (e.g., to -20 mV).
-
Alternatively, use a long depolarizing prepulse (e.g., 500 ms to -70 mV) to induce inactivation, followed by a test pulse.
-
Compare the peak current amplitude in the absence and presence of (R)-(+)-Bupivacaine.
d. Steady-State Inactivation of Nav Channels:
-
From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments).
-
Follow each prepulse with a test pulse to a constant potential (e.g., -20 mV) to measure the fraction of available channels.
-
Normalize the peak currents to the maximum current and plot against the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Repeat the protocol in the presence of (R)-(+)-Bupivacaine to determine the shift in V1/2.
e. Block of Kv Channels (e.g., hERG):
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing pulse to activate the channels (e.g., +20 mV for 2 seconds).
-
Follow with a repolarizing pulse to a negative potential (e.g., -50 mV) to record the tail current.
-
Measure the peak tail current amplitude as an index of channel activity.
-
Apply (R)-(+)-Bupivacaine and repeat the protocol to determine the extent of block.
Mandatory Visualizations
Caption: State-dependent block of sodium channels by (R)-(+)-Bupivacaine.
Caption: General workflow for a patch-clamp experiment.
Caption: Voltage-clamp protocols for studying Na+ channel block.
References
- 1. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 2. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. Bupivacaine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bupivacaine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Local anaesthetic sensitivities of cloned HERG channels from human heart: comparison with HERG/MiRP1 and HERG/MiRP1 T8A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bupivacaine inhibits human neuronal Kv3 channels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing Novel Liposomal Formulations of (R)-(+)-Bupivacaine Hydrochloride for Extended Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of novel extended-release liposomal formulations of (R)-(+)-Bupivacaine hydrochloride. The aim is to achieve prolonged local analgesia while potentially modulating the safety profile.
(R)-(+)-Bupivacaine, an amide-type local anesthetic, functions by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse generation and conduction.[1] Standard formulations of bupivacaine have a limited duration of action, typically less than 8 hours.[1] Liposomal encapsulation offers a promising strategy to extend the drug's therapeutic effect significantly, providing sustained release at the site of administration for up to 72 hours.[1][][3] This extended-release profile not only enhances pain management but also reduces systemic absorption, thereby mitigating the risk of dose-dependent cardiotoxicity and neurotoxicity associated with bupivacaine.[]
The following sections detail the preparation, characterization, and in vitro evaluation of these advanced drug delivery systems.
Data Presentation: Physicochemical Characteristics of Liposomal Formulations
The successful development of a liposomal formulation hinges on achieving specific physicochemical properties that govern its stability, drug release profile, and in vivo performance. The following tables summarize key quantitative data for different types of liposomal bupivacaine formulations.
Table 1: Comparison of Physicochemical Properties of Different Liposomal Bupivacaine Formulations
| Parameter | Small Unilamellar Vesicles (SUV) | Large Multivesicular Vesicles (LMVV) | Commercially Available (e.g., EXPAREL®) |
| Mean Particle Size | 100-300 nm[] | 2439 ± 544 nm[4][5] | ~26 µm (d0.5)[6] |
| Polydispersity Index (PDI) | < 0.3[] | Not consistently reported | Not consistently reported |
| Encapsulation Efficiency (%) | Lower than LMVV | High | High |
| Drug-to-Lipid Mole Ratio | Lower than LMVV | 1.8[4] | High |
| Trapped Aqueous Volume | Low | 21-fold higher than SUV[7] | High due to honeycomb-like structure[6] |
Table 2: In Vitro Drug Release Characteristics
| Formulation Type | Release Duration | Release Profile | Key Influencing Factors |
| SUV | < 24 hours[7] | Initial burst followed by slower release | Drug association with the liposomal membrane[7] |
| LMVV | Up to 72 hours[1][3] | Tri-phasic: initial burst, lag phase, secondary release[8] | Temperature, pH, agitation speed, release media composition[8][9] |
| Commercially Available | Up to 72 hours[3][10] | Bimodal plasma concentration profile (peaks at 0.25-2h and 12-24h)[10] | Erosion and rearrangement of lipid layers[8] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of liposomal this compound are provided below.
Protocol for Preparation of Large Multivesicular Vesicles (LMVV) using Freeze-Thaw Method
This protocol describes the preparation of LMVV with a high drug-to-lipid ratio using a remote loading technique with an ammonium sulfate gradient.[4][5]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Ammonium sulfate
-
Organic solvent (e.g., methanol)
-
Saline solution (0.9% NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
-
Dialysis tubing
-
Incubator/water bath
-
Centrifuge
Procedure:
-
Preparation of Small Unilamellar Vesicles (SUVs):
-
Dissolve phospholipids and cholesterol in an organic solvent.
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator.
-
Hydrate the lipid film with an ammonium sulfate solution (e.g., 250 mM) to form multilamellar vesicles (MLVs).
-
Sonciate the MLV suspension to form SUVs.
-
Alternatively, extrude the MLVs through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a controlled size.
-
-
Formation of LMVVs by Freeze-Thaw:
-
Subject the SUV suspension to successive freeze-and-thaw cycles (e.g., 5-10 cycles). This can be achieved by alternating between liquid nitrogen and a warm water bath.
-
-
Creation of Ammonium Sulfate Gradient:
-
Remote Loading of (R)-(+)-Bupivacaine HCl:
-
Incubate the LMVV suspension with a solution of this compound (e.g., 50 mg/mL) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 45 minutes).[11] The bupivacaine will move into the liposomes and become trapped.
-
Remove unencapsulated drug by methods such as dialysis or ultracentrifugation.[]
-
Protocol for Characterization of Liposomes
2.2.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the liposomal suspension with an appropriate buffer (e.g., PBS).
-
Measure the particle size distribution and polydispersity index (PDI) using a DLS instrument. A PDI below 0.3 indicates a uniform and monodisperse population.[]
-
Measure the zeta potential to assess the surface charge and stability of the formulation.
-
2.2.2. Encapsulation Efficiency and Drug Loading
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the liposomes using techniques like size exclusion chromatography or centrifugation.
-
Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g., isopropanol).[12]
-
Quantify the amount of bupivacaine in both the free and encapsulated fractions using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Encapsulated Drug) / (Weight of Lipids + Weight of Encapsulated Drug) * 100
-
-
Protocol for In Vitro Drug Release Study
This protocol describes a rotator-based, sample-and-separate method to assess the in vitro release of bupivacaine from the liposomal formulation.[6]
Materials:
-
Liposomal (R)-(+)-Bupivacaine HCl formulation
-
Release medium: PBS (pH 7.4) with a preservative (e.g., 0.02% NaN₃)
-
2 mL microcentrifuge tubes
Equipment:
-
Vertical rotator
-
Temperature-controlled incubator (37°C)
-
Centrifuge
-
HPLC system
Procedure:
-
Dilute the liposomal formulation in the release medium (e.g., 50-fold dilution).[6]
-
Aliquot the diluted formulation into multiple microcentrifuge tubes (e.g., 1.8 mL per tube).[6]
-
Place the tubes on a vertical rotator set at a slow speed (e.g., 15 rpm) inside an incubator at 37°C.[6]
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), remove a set of tubes (e.g., triplicate).
-
Centrifuge the tubes at a low speed (e.g., 400 rcf for 10 minutes) to pellet the liposomes.[6]
-
Carefully collect the supernatant, which contains the released bupivacaine.
-
Quantify the concentration of bupivacaine in the supernatant using HPLC.
-
To determine the total drug content, disrupt a separate set of liposomes with a solvent and measure the bupivacaine concentration.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for developing extended-release liposomal bupivacaine.
Logical Relationship: Factors Influencing Drug Release
Caption: Key factors influencing the drug release from liposomes.
References
- 1. Liposomal extended-release bupivacaine for postsurgical analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel liposomal bupivacaine formulation to produce ultralong-acting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Characterization of Exparel Bupivacaine Multivesicular Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and physical characterization of remotely loaded bupivacaine liposomes: comparison between large multivesicular vesicles and small unilamellar vesicles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Probing the mechanism of bupivacaine drug release from multivesicular liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. complexgenerics.org [complexgenerics.org]
- 10. Frontiers | Safety of liposome extended-release bupivacaine for postoperative pain control [frontiersin.org]
- 11. virpaxpharma.com [virpaxpharma.com]
- 12. Chemical and physical characterization of remotely loaded bupivacaine liposomes: comparison between large multivesicular vesicles and small unilamellar vesicles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vivo Administration of (R)-(+)-Bupivacaine Hydrochloride in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bupivacaine hydrochloride is a long-acting local anesthetic of the amide type, widely utilized for regional anesthesia and analgesia. Its application in preclinical rodent models of pain is crucial for understanding pain mechanisms and for the development of novel analgesic therapies. (R)-(+)-Bupivacaine primarily acts by blocking voltage-gated sodium channels in nerve fibers, which inhibits the initiation and conduction of pain signals.[1][2] Beyond this primary mechanism, studies suggest it also modulates inflammatory responses, including the inhibition of the NF-κB signaling pathway and the activation of spinal microglia and astrocytes, contributing to its analgesic effects in inflammatory and neuropathic pain states.[3][4][5]
These application notes provide a comprehensive overview of the in vivo administration of this compound in various rodent pain models, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in different rodent pain models.
Table 1: Efficacy of Subcutaneously Administered Bupivacaine in a Rat Incisional Pain Model
| Formulation | Dose (mg/kg) | Route | Efficacy Metric | Duration of Effect | Reference |
| Bupivacaine HCl | 2 | SC Infiltration | Attenuation of thermal hypersensitivity | 4 days | [6] |
| Liposomal Bupivacaine | 1 | SC Infiltration | Attenuation of mechanical & thermal hypersensitivity | 4 days | [6][7] |
| Liposomal Bupivacaine | 6 | SC Infiltration | Attenuation of mechanical hypersensitivity | 1 day | [6] |
| Liposomal Bupivacaine | 6 | SC Infiltration | Attenuation of thermal hypersensitivity | 4 days | [6] |
Table 2: Efficacy of Intrathecally Administered Bupivacaine in a Rat Neuropathic Pain Model (Chronic Constriction Injury)
| Concentration (%) | Volume (µL) | Route | Efficacy Metric | Time Point of Assessment | Reference |
| 0.5 | 15 | Intrathecal | Attenuation of mechanical allodynia & thermal hyperalgesia | 7 days post-CCI | [3] |
Table 3: Efficacy of Bupivacaine in a Rat Inflammatory Pain Model (Complete Freund's Adjuvant)
| Treatment | Route | Efficacy Metric | Observation | Reference |
| Bupivacaine | Not Specified | Increased Mechanical Withdrawal Threshold (MWT) | Significant increase in MWT compared to CFA group | [4][5] |
| Bupivacaine | Not Specified | Decreased expression of OX42 and GFAP | Significant decrease in microglia and astrocyte activation markers | [4][5] |
Experimental Protocols
Postoperative Pain Model: Rat Plantar Incision
This model mimics postoperative pain and is used to evaluate the efficacy of local anesthetics in managing incisional pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution (e.g., 0.5%) or liposomal formulation[6]
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps)
-
Sutures or wound clips
-
Behavioral testing equipment (von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the rat in a prone position and prepare the plantar surface of the hind paw for surgery.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the heel and extending towards the toes.
-
Administer the calculated dose of this compound or vehicle (saline) as a subcutaneous infiltration along the incision site.[8][9] For a 2 mg/kg dose in a 250g rat, 0.1 mL of a 0.5% solution would be administered.
-
Close the incision with sutures or wound clips.
-
Allow the animal to recover from anesthesia.
-
Assess mechanical and thermal hypersensitivity at baseline (before surgery) and at specified time points post-surgery (e.g., 2 hours, 1, 2, 3, and 4 days).[6]
Behavioral Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
Neuropathic Pain Model: Rat Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral neuropathic pain caused by loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution (e.g., 0.5%)[3]
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
Intrathecal catheter (optional, for repeated dosing)
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve, approximately 1 mm apart.
-
Administer this compound or saline intrathecally 30 minutes prior to the CCI surgery.[3] A typical volume for intrathecal injection in rats is 10-20 µL.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover.
-
Assess pain behaviors at baseline and at various time points post-surgery (e.g., daily for 7 days).
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Assessed using a radiant heat source.
Inflammatory Pain Model: Rat Complete Freund's Adjuvant (CFA) Injection
This model induces a localized and persistent inflammatory response, leading to pain and hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound solution
-
Sterile saline
-
Behavioral testing equipment
Procedure:
-
Inject a specific volume of CFA (e.g., 1 µl/g body weight) into the plantar surface of the right hind paw to induce inflammation.[4][5]
-
Administer this compound or saline at a predetermined time point following CFA injection. The route of administration can be varied (e.g., subcutaneous, intraperitoneal).
-
Assess pain behaviors at baseline and at different time points after CFA injection (e.g., 1, 3, 5, and 7 days).[4][5]
Behavioral Assessment:
-
Mechanical Withdrawal Threshold (MWT): Measured using electronic von Frey or similar calibrated mechanical stimulators.
Visualizations
Caption: Mechanism of action of (R)-(+)-Bupivacaine.
Caption: General experimental workflow for in vivo pain studies.
Caption: Bupivacaine's anti-inflammatory signaling pathway.
References
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bupivacaine effectively relieves inflammation-induced pain by suppressing activation of the NF-κB signalling pathway and inhibiting the activation of spinal microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Use of Liposomal Bupivacaine for Postoperative Analgesia in an Incisional Pain Model in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. campusvet.wsu.edu [campusvet.wsu.edu]
Application Note: Spectrophotometric Determination of (R)-(+)-Bupivacaine Hydrochloride in Pharmaceutical Preparations
Abstract
This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of (R)-(+)-Bupivacaine hydrochloride in pharmaceutical preparations. The method is based on the measurement of the absorbance of Bupivacaine hydrochloride in an acidic medium at its wavelength of maximum absorption (λmax). This document provides a comprehensive protocol, including instrument parameters, preparation of standard and sample solutions, and method validation parameters as per established guidelines. The presented method is suitable for routine quality control analysis of this compound in bulk drug and dosage forms.
Introduction
This compound is a potent, long-acting local anesthetic of the amide type. It is the S-enantiomer of Bupivacaine and is known to have a better safety profile, particularly concerning cardiotoxicity, compared to the racemic mixture. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical formulations containing this active pharmaceutical ingredient (API). While various analytical techniques such as high-performance liquid chromatography (HPLC) are available, UV-Vis spectrophotometry offers a simpler, more accessible, and economical alternative for routine analysis.[1][2] This application note describes a validated UV-Vis spectrophotometric method for the quantification of this compound.
Principle
The method is based on the principle that this compound exhibits a distinct absorption spectrum in the ultraviolet (UV) region in an acidic medium. The quantitative determination is achieved by measuring the absorbance of the drug solution at its wavelength of maximum absorption (λmax) and correlating it with the concentration using the Beer-Lambert law. In 0.2 N sulfuric acid, Bupivacaine hydrochloride shows a maximum absorbance at approximately 262 nm.[3]
Materials and Methods
Instrumentation
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells was used for all absorbance measurements.
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
Reagents and Chemicals
-
This compound reference standard
-
Pharmaceutical formulation containing this compound
-
Sulfuric acid (0.2 N)
-
Distilled water
Preparation of Solutions
3.3.1. Preparation of 0.2 N Sulfuric Acid (Diluent) Carefully add 5.56 mL of concentrated sulfuric acid to approximately 500 mL of distilled water in a 1000 mL volumetric flask. Allow the solution to cool to room temperature and then dilute to the mark with distilled water.
3.3.2. Preparation of Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.2 N sulfuric acid.
3.3.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks and diluting to the mark with 0.2 N sulfuric acid to obtain concentrations in the range of 5-30 µg/mL.
3.3.4. Preparation of Sample Solution The content of the pharmaceutical formulation (e.g., injection) equivalent to 10 mg of this compound is transferred to a 100 mL volumetric flask. The volume is made up to the mark with 0.2 N sulfuric acid to get a concentration of 100 µg/mL. The solution is then further diluted with 0.2 N sulfuric acid to obtain a final concentration within the linearity range of the method.
Experimental Protocol
Determination of Wavelength of Maximum Absorbance (λmax)
A working standard solution of this compound (e.g., 20 µg/mL) is scanned in the UV region from 400 nm to 200 nm against 0.2 N sulfuric acid as a blank. The wavelength of maximum absorbance is determined. The λmax for Bupivacaine hydrochloride in 0.2 N sulfuric acid is found to be 262 nm.[1][3]
Calibration Curve
The absorbance of each working standard solution is measured at 262 nm against the 0.2 N sulfuric acid blank. A calibration curve is constructed by plotting the absorbance versus the corresponding concentration. The linearity of the method is assessed by the correlation coefficient of the calibration curve.
Analysis of the Pharmaceutical Formulation
The absorbance of the prepared sample solution is measured at 262 nm against the 0.2 N sulfuric acid blank. The concentration of this compound in the sample is determined from the calibration curve.
Data Presentation
Calibration Data for this compound
| Concentration (µg/mL) | Absorbance (at 262 nm) |
| 5 | 0.145 |
| 10 | 0.291 |
| 15 | 0.436 |
| 20 | 0.582 |
| 25 | 0.728 |
| 30 | 0.873 |
Method Validation Parameters
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 262 nm |
| Linearity Range | 5-30 µg/mL |
| Regression Equation | y = 0.029x + 0.001 |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of (R)-(+)-Bupivacaine HCl.
Conclusion
The described UV-Vis spectrophotometric method is simple, accurate, precise, and sensitive for the routine determination of this compound in pharmaceutical preparations. The method was validated according to established guidelines and demonstrated good linearity, precision, and accuracy over the tested concentration range. This method can be effectively used in quality control laboratories for the analysis of this compound without the need for more complex and expensive instrumentation.
References
- 1. SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF BUPIVACAINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS | European Chemical Bulletin [bibliomed.org]
- 2. [PDF] SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF BUPIVACAINE HYDROCHLORIDE IN PHARMACEUTICAL PREPARATIONS | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Nerve Block Duration of (R)-(+)-Bupivacaine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the duration of sensory and motor nerve blockade of (R)-(+)-Bupivacaine hydrochloride in common animal models. The methodologies described herein are essential for preclinical evaluation of local anesthetic efficacy and duration of action.
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This blockade prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting nerve conduction and producing a reversible loss of sensation.[1][2] The duration of this effect is a critical parameter in the development of long-acting local anesthetics.
References
Application Notes and Protocols for Determining Neurotoxicity of (R)-(+)-Bupivacaine Hydrochloride Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-Bupivacaine hydrochloride is a widely used local anesthetic prized for its long duration of action. However, concerns regarding its potential for neurotoxicity persist, necessitating robust in vitro methods for assessing its impact on neuronal cell viability. These application notes provide detailed protocols for key cell viability assays—MTT, LDH, and apoptosis detection—to evaluate the neurotoxic effects of (R)-(+)-bupivacaine on the human neuroblastoma cell line, SH-SY5Y. The SH-SY5Y cell line is a well-established model for neurotoxicity studies due to its human origin and neuronal characteristics.
The neurotoxicity of bupivacaine is understood to be dose-dependent and can trigger a cascade of cellular events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the initiation of apoptotic pathways.[1][2][3][4] The assays described herein provide quantitative measures of cell viability, membrane integrity, and apoptosis, offering a comprehensive toolkit for characterizing the neurotoxic profile of this compound.
Key Experimental Protocols
Cell Culture and Treatment
The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for bupivacaine neurotoxicity studies.[5][6][7][8]
-
Cell Line: SH-SY5Y (human neuroblastoma).
-
Culture Medium: DMEM/F12 medium supplemented with 15% (v/v) fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be replaced every 2 days.[6]
-
Bupivacaine Preparation: this compound powder is dissolved in the culture medium to the desired final concentrations.[6] For initial dose-response experiments, a range of concentrations from 0.1 mM to 10 mM is recommended.[6][9]
-
Experimental Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing the desired concentrations of bupivacaine or vehicle control.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 5×10³ cells/well in 100 µL of culture medium.[6]
-
Incubate the plate overnight to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time points (e.g., 6, 12, or 24 hours).[6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[6]
-
After the incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Cell viability is expressed as a percentage of the control group (untreated cells), which is set to 100%.[6]
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[11][12]
-
Protocol:
-
Seed SH-SY5Y cells in a 12-well or 96-well plate at an appropriate density.
-
Treat the cells with different concentrations of this compound for the desired durations (e.g., 6, 12, or 24 hours).[6]
-
At the end of the treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant at 13,000 x g for 10 minutes to remove any cellular debris.[6]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.[6]
-
Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial LDH cytotoxicity detection kit) to each well.[6]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 492 nm with a reference wavelength of 655 nm using a microplate reader.[6]
-
LDH release is typically expressed as a percentage of the positive control (cells lysed with a lysis buffer).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of bupivacaine-induced neurotoxicity.[3][13] It can be assessed using several methods, including flow cytometry with Annexin V and Propidium Iodide (PI) staining, and Hoechst 33258 staining.
-
Principle of Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry Protocol (Annexin V/PI):
-
Seed SH-SY5Y cells and treat with bupivacaine as described previously.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The cell population can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Principle of Hoechst 33258 Staining: Hoechst 33258 is a fluorescent stain that binds to DNA. Apoptotic cells can be identified by their condensed and fragmented chromatin, which stains brightly with Hoechst 33258.
-
Hoechst 33258 Staining Protocol:
-
Grow and treat SH-SY5Y cells on glass coverslips in a multi-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33258 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the nuclear morphology using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
-
Data Presentation
The following tables summarize quantitative data on the neurotoxicity of this compound from published studies.
Table 1: Dose-Dependent Effect of Bupivacaine on SH-SY5Y Cell Viability (MTT Assay) after 24 hours of Treatment.
| Bupivacaine Concentration (mM) | Cell Viability (%) |
| 0.1 | 58 ± 5 |
| 0.5 | 47 ± 6 |
| 0.75 | 39 ± 5 |
| 1.0 | 27 ± 4 |
| 2.0 | 15 ± 3 |
| 5.0 | 5 ± 2 |
| 10.0 | 2 ± 1 |
Data adapted from a study on SH-SY5Y cells.[6][9]
Table 2: Time-Dependent Effect of 1 mM Bupivacaine on SH-SY5Y Cell Viability (MTT Assay).
| Treatment Time (hours) | Cell Viability (%) |
| 6 | 47 ± 7 |
| 12 | 36 ± 5 |
| 24 | 26 ± 5 |
Data adapted from a study on SH-SY5Y cells.[5][9]
Table 3: Time-Dependent Effect of 1 mM Bupivacaine on LDH Release in SH-SY5Y Cells.
| Treatment Time (hours) | Extracellular LDH (% of Total) |
| 6 | 20.7 ± 2.1 |
| 12 | 27.1 ± 2.8 |
| 24 | 31.3 ± 2.9 |
Data adapted from a study on SH-SY5Y cells.[6]
Table 4: Effect of 1 mM Bupivacaine on Apoptosis Rate in SH-SY5Y Cells after 24 hours (Flow Cytometry).
| Treatment Group | Apoptosis Rate (%) |
| Control | 12.5 ± 2.7 |
| 1 mM Bupivacaine | 41.6 ± 2.3 |
Data adapted from a study on SH-SY5Y cells.[5][9]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in bupivacaine-induced neurotoxicity.
Caption: Experimental workflow for assessing bupivacaine neurotoxicity.
Caption: Bupivacaine-induced apoptotic signaling pathway.
References
- 1. Mechanistic study of mtROS-JNK-SOD2 signaling in bupivacaine-induced neuron oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperglycemia magnifies bupivacaine-induced cell apoptosis triggered by mitochondria dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 6. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Long non-coding RNA ZFAS1 alleviates bupivacaine-induced neurotoxicity by regulating the miR-421/zinc finger protein564 (ZNF564) axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Studying the Cardiotoxic Effects of (R)-(+)-Bupivacaine Hydrochloride Using a Langendorff Heart Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bupivacaine hydrochloride is a widely utilized long-acting local anesthetic. However, its clinical use is associated with a risk of significant cardiotoxicity, including arrhythmias, depression of cardiac output, and in severe cases, cardiovascular collapse.[1][2] The Langendorff isolated heart perfusion system offers a robust and controlled ex vivo model to investigate the direct cardiac effects of pharmacological agents like bupivacaine, independent of systemic neuro-hormonal influences.[3][4] This document provides detailed application notes and protocols for assessing the cardiotoxic profile of this compound using the Langendorff apparatus.
Core Principles of the Langendorff Perfusion Setup
The Langendorff technique involves the retrograde perfusion of an isolated heart via the aorta. An oxygenated, nutrient-rich physiological salt solution (e.g., Krebs-Henseleit buffer) is pumped into the aorta. The pressure closes the aortic valve, forcing the perfusate into the coronary arteries, which maintains the heart's viability and function.[4] This ex vivo setup allows for the precise measurement of key cardiac parameters, including heart rate, contractile force, and coronary blood flow, while introducing test compounds at specific concentrations.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological buffer to maintain the isolated heart's viability and function.
Materials:
-
Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose
-
Ultrapure water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
Procedure:
-
Dissolve the following salts in 1 liter of ultrapure water to achieve the final concentrations:
-
Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.
-
Warm the buffer to 37°C before use.
Animal and Heart Preparation
Objective: To ethically sacrifice a rodent (e.g., rat or guinea pig) and rapidly excise the heart for mounting on the Langendorff apparatus.
Materials:
-
Laboratory animal (e.g., male Wistar rat, 250-300g)
-
Anesthetic (e.g., sodium pentobarbital or isoflurane)
-
Heparin (1000 IU/kg)
-
Surgical instruments (scissors, forceps)
-
Ice-cold Krebs-Henseleit buffer
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer heparin intraperitoneally to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart by cutting the major vessels, ensuring a sufficient length of the aorta (at least 2-3 mm) remains for cannulation.
-
Immediately place the excised heart in ice-cold Krebs-Henseleit buffer to arrest metabolic activity and prevent ischemic damage.
Langendorff Apparatus Setup and Heart Mounting
Objective: To mount the excised heart onto the Langendorff apparatus and initiate retrograde perfusion.
Materials:
-
Langendorff apparatus
-
Surgical suture
-
Transducers for measuring pressure and heart rate
Procedure:
-
Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are in the perfusion lines.
-
In a dish of ice-cold buffer, identify the aorta and trim away excess tissue.
-
Gently guide the aortic stump onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a surgical suture.
-
Initiate retrograde perfusion at a constant pressure (e.g., 80 mmHg for a rat heart).[5][6]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
Experimental Procedure for Bupivacaine Perfusion
Objective: To assess the dose-dependent cardiotoxic effects of this compound.
Procedure:
-
Stabilization Period: Allow the heart to stabilize on the apparatus for a period of 20-30 minutes with normal Krebs-Henseleit buffer. During this time, baseline measurements of all cardiac parameters should be recorded.[5][6]
-
Dose-Response Protocol:
-
Prepare stock solutions of this compound in Krebs-Henseleit buffer.
-
Introduce this compound into the perfusate in a cumulative or sequential manner, starting with the lowest concentration.
-
Suggested concentrations for creating a dose-response curve include 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. Higher concentrations (e.g., up to 3 µg/ml or ~10 µM) have been shown to produce significant cardiotoxic effects.[1]
-
Perfuse the heart with each concentration for a set period (e.g., 15 minutes) to allow for a steady-state effect to be reached.
-
Record all cardiac parameters continuously.
-
-
Washout Period: Following the highest concentration of bupivacaine, perfuse the heart with drug-free Krebs-Henseleit buffer for 20-30 minutes to assess the reversibility of the observed effects.[5][6]
Data Presentation
The following tables summarize the expected quantitative data from the experiment. Values are presented as mean ± standard error of the mean (SEM) and represent the percentage change from the baseline established during the stabilization period.
Table 1: Hemodynamic Effects of this compound
| Bupivacaine Conc. (µM) | Heart Rate (% Change from Baseline) | Left Ventricular Developed Pressure (LVDP) (% Change from Baseline) | Coronary Flow (% Change from Baseline) |
| 0.1 | -2 ± 1.5% | -5 ± 2.0% | -3 ± 1.8% |
| 0.5 | -8 ± 2.1% | -15 ± 3.5% | -10 ± 2.5% |
| 1.0 | -15 ± 3.0% | -25 ± 4.1% | -18 ± 3.2% |
| 5.0 | -30 ± 4.5% | -50 ± 5.8% | -35 ± 4.0% |
| 10.0 | -45 ± 5.2% | -70 ± 6.5% | -50 ± 5.5% |
| Washout | -5 ± 2.5% | -10 ± 3.8% | -8 ± 3.0% |
Table 2: Electrophysiological Effects of this compound
| Bupivacaine Conc. (µM) | PR Interval (% Change from Baseline) | QRS Duration (% Change from Baseline) | QTc Interval (% Change from Baseline) | Incidence of Arrhythmias |
| 0.1 | +1 ± 0.8% | +3 ± 1.2% | +2 ± 1.0% | 0% |
| 0.5 | +4 ± 1.5% | +10 ± 2.5% | +5 ± 1.8% | 10% |
| 1.0 | +8 ± 2.2% | +20 ± 3.8% | +10 ± 2.5% | 25% |
| 5.0 | +15 ± 3.5% | +45 ± 5.5% | +22 ± 4.0% | 60% (e.g., heart block, bigeminy)[1] |
| 10.0 | +25 ± 4.8% | +70 ± 7.0% | +35 ± 5.2% | 90% (e.g., ventricular tachycardia) |
| Washout | +3 ± 1.8% | +8 ± 2.8% | +6 ± 2.0% | 5% |
Visualizations
Experimental Workflow
Signaling Pathways of Bupivacaine Cardiotoxicity
Bupivacaine's cardiotoxicity is primarily attributed to its high-affinity blockade of voltage-gated sodium channels in cardiac muscle, which slows conduction and can lead to re-entrant arrhythmias.[7][8][9] Additionally, bupivacaine can impair mitochondrial function by inhibiting the electron transport chain and uncoupling oxidative phosphorylation, leading to decreased ATP synthesis and cellular energy depletion.[8][10][11] This energy deficit further compromises cardiac contractility and ionic homeostasis.
Conclusion
The Langendorff heart perfusion system is an indispensable tool for the preclinical safety assessment of drugs with potential cardiotoxic effects. The protocols and data outlined in these application notes provide a framework for researchers to systematically investigate the dose-dependent cardiac effects of this compound. By meticulously measuring hemodynamic and electrophysiological parameters, a comprehensive profile of the drug's direct actions on the myocardium can be established, contributing to a deeper understanding of its mechanisms of toxicity and informing safer clinical use.
References
- 1. Comparative cardiotoxicity of bupivacaine and lidocaine in the isolated perfused mammalian heart [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. The effects of lidocaine on bupivacaine-induced cardiotoxicity in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupivacaine Induced Cardiac Toxicity Mimicking an Acute Non-ST Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Bupivacaine myotoxicity is mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS for the Simultaneous Analysis of Bupivacaine and its Metabolites
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the local anesthetic bupivacaine and its primary metabolites—desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine—in human plasma. This method is tailored for researchers, scientists, and professionals in drug development and clinical toxicology, offering high throughput and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The protocol details sample preparation using protein precipitation, specific UPLC and MS/MS parameters, and validation data.
Introduction
Bupivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Its metabolism primarily occurs in the liver, mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[2] The main metabolic pathways include N-dealkylation to desbutylbupivacaine and aromatic hydroxylation to 3-hydroxybupivacaine and 4-hydroxybupivacaine. Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile, assessing patient exposure, and investigating potential toxicity. This UPLC-MS/MS method provides a rapid and selective approach for their simultaneous determination.
Bupivacaine Metabolic Pathway
Bupivacaine undergoes extensive hepatic metabolism. The primary routes of biotransformation are aromatic hydroxylation, N-dealkylation, and amide hydrolysis. The cytochrome P450 isoenzymes, particularly CYP3A4 and CYP1A2, are primarily responsible for these transformations.[2] The major metabolites include 2,6-pipecoloxylidine (PPX), desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine.[3]
Figure 1: Metabolic pathway of bupivacaine.
Experimental Workflow
The analytical workflow encompasses plasma sample collection, protein precipitation for sample cleanup, UPLC separation, and subsequent detection and quantification by tandem mass spectrometry.
Figure 2: Experimental workflow for UPLC-MS/MS analysis.
Detailed Protocols
Materials and Reagents
-
Bupivacaine, desbutylbupivacaine, 3-hydroxybupivacaine, 4-hydroxybupivacaine certified reference standards.
-
Bupivacaine-d9 (or other suitable internal standard).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium formate.
-
Human plasma (drug-free).
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Bupivacaine-d9 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the UPLC-MS/MS system.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
|---|---|
| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 1.5 | 80 |
| 2.0 | 80 |
| 2.1 | 20 |
| 3.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Bupivacaine | 289.2 | 140.1 | 35 | 20 |
| Desbutylbupivacaine | 233.2 | 84.1 | 30 | 15 |
| 3-Hydroxybupivacaine | 305.2 | 140.1 | 35 | 22 |
| 4-Hydroxybupivacaine | 305.2 | 140.1 | 35 | 22 |
| Bupivacaine-d9 (IS) | 298.3 | 149.1 | 35 | 20 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Bupivacaine | 1 - 1000 | > 0.995 |
| Desbutylbupivacaine | 1 - 500 | > 0.995 |
| 3-Hydroxybupivacaine | 1 - 500 | > 0.995 |
| 4-Hydroxybupivacaine | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Bupivacaine | 3 (LQC) | < 10 | < 12 | 90 - 110 |
| 50 (MQC) | < 8 | < 10 | 92 - 108 | |
| 800 (HQC) | < 7 | < 9 | 95 - 105 | |
| Desbutylbupivacaine | 3 (LQC) | < 12 | < 14 | 88 - 112 |
| 50 (MQC) | < 9 | < 11 | 91 - 109 | |
| 400 (HQC) | < 8 | < 10 | 94 - 106 | |
| 3-Hydroxybupivacaine | 3 (LQC) | < 13 | < 15 | 87 - 113 |
| 50 (MQC) | < 10 | < 12 | 90 - 110 | |
| 400 (HQC) | < 9 | < 11 | 93 - 107 | |
| 4-Hydroxybupivacaine | 3 (LQC) | < 13 | < 15 | 87 - 113 |
| 50 (MQC) | < 10 | < 12 | 90 - 110 |
| | 400 (HQC) | < 9 | < 11 | 93 - 107 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Bupivacaine | 85 - 95 | 92 - 105 |
| Desbutylbupivacaine | 80 - 90 | 90 - 108 |
| 3-Hydroxybupivacaine | 78 - 88 | 88 - 110 |
| 4-Hydroxybupivacaine | 78 - 88 | 88 - 110 |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable tool for the simultaneous quantification of bupivacaine and its major metabolites in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. This method can be effectively applied to pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of bupivacaine.
References
Application Notes and Protocols: Intrathecal Administration of (R)-(+)-Bupivacaine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the intrathecal (IT) administration of (R)-(+)-Bupivacaine hydrochloride in rat models. The methodologies outlined are synthesized from established preclinical research to ensure procedural accuracy and reproducibility. This document covers drug preparation, administration techniques, and methods for assessing the resulting nerve block.
Section 1: Drug Preparation and Handling
Proper preparation of bupivacaine hydrochloride is critical for accurate dosing and to prevent neurotoxicity. For administration to small animals like rats, commercially available concentrations often require dilution.[1][2] It is recommended to use preservative-free solutions for all spinal applications to minimize risks.[3]
Protocol 1.1: Preparation of this compound for Intrathecal Injection
-
Obtain Materials : Use a sterile, multi-dose amber vial, sterile 0.9% saline, and a commercial vial of 0.5% (5 mg/mL) bupivacaine hydrochloride.[1][2]
-
Calculate Dilution : To achieve a final concentration of 0.25% (2.5 mg/mL), perform a 1:1 dilution.[2] For example, mix 1 mL of 0.5% bupivacaine with 1 mL of sterile saline.
-
Aseptic Transfer : Using aseptic techniques, draw the required volume of bupivacaine and an equal volume of saline into separate sterile syringes.
-
Mix Solution : Inject both volumes into the sterile amber vial and gently mix.
-
Labeling and Storage : Clearly label the vial with the drug name, final concentration (0.25%), date of dilution, and the initials of the preparer.[1] Protect the solution from light and store it as recommended. Diluted solutions should typically be discarded within 30 days.[1]
Table 1: Bupivacaine Hydrochloride Dilution and Dosing Examples
| Parameter | Value | Notes |
| Stock Concentration | 0.5% (5 mg/mL) | Commercially available solution.[2] |
| Diluent | Sterile 0.9% Saline | Sterile water for injection is also an option.[2] |
| Dilution Ratio | 1:1 (Bupivacaine:Saline) | To achieve a final concentration of 0.25%.[2] |
| Final Concentration | 0.25% (2.5 mg/mL) | Suitable for accurate dosing in rats.[1] |
| Typical IT Dose (Mass) | 1 µg - 100 µg | The effective dose can vary based on the study endpoint.[4] |
| Typical IT Volume | 10 µL - 25 µL | Small volumes are critical to avoid altering cerebrospinal fluid pressure.[5][6] |
| Example Calculation | 20 µL of 0.5% solution | Delivers 100 µg of bupivacaine. |
Section 2: Experimental Protocols for Intrathecal Administration
The delivery of agents into the spinal intrathecal space is a primary method for investigating their effects on the spinal cord.[7] This can be achieved in rats via chronic catheterization for repeated dosing in conscious animals or through direct injection under anesthesia for acute studies.[7][8]
Protocol 2.1: Chronic Intrathecal Catheterization
This method allows for drug delivery in awake and unrestrained animals, which is ideal for behavioral studies.[7] The use of flexible, small-gauge polyurethane tubing is recommended to minimize catheter-induced nerve injury.[9]
-
Anesthesia and Preparation : Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Shave and aseptically prepare the skin over the cisterna magna.
-
Incision and Exposure : Make a midline incision and dissect the muscles to expose the atlanto-occipital membrane.
-
Catheter Insertion : Carefully make a small incision in the membrane. Insert a sterile PE-10 or 32-gauge polyurethane catheter and advance it caudally to the lumbar enlargement.[9][10]
-
Securing the Catheter : Suture the catheter to the surrounding musculature to prevent displacement. Exteriorize the distal end of the catheter on the dorsal side of the neck.
-
Post-Operative Care : Close the incision and allow the animal to recover for approximately 5 days.[5] Monitor for any signs of motor paralysis; animals showing deficits should be euthanized.[5]
-
Drug Administration : For injection, connect a syringe (e.g., Hamilton) to the exteriorized catheter and slowly inject the bupivacaine solution (e.g., 10 µL) followed by a 10 µL saline flush to ensure complete delivery into the intrathecal space.[5]
Protocol 2.2: Direct Intrathecal Injection (Lumbar Puncture)
This technique is suitable for acute experiments where a single dose is required.[11]
-
Anesthesia and Positioning : Anesthetize the rat. Position the animal to flex the lumbar spine, widening the intervertebral spaces.
-
Site Identification : Palpate the iliac crests to identify the L4-L5 intervertebral space.
-
Injection : Insert a 30-gauge needle attached to a microsyringe at an approximately 30° angle into the identified space.[11] A characteristic tail flick often indicates successful entry into the subarachnoid space.
-
Administration : Slowly inject the desired volume (e.g., 20 µL) of bupivacaine solution.[12]
-
Recovery : Place the animal in a warm chamber to recover from anesthesia.[5]
Figure 1: General experimental workflow for intrathecal studies in rats.
Section 3: Protocols for Assessment of Anesthetic Effects
Evaluating the degree of sensory and motor blockade is essential for characterizing the anesthetic effects of intrathecally administered bupivacaine.
Protocol 3.1: Assessment of Sensory Block (Nociception)
Sensory block is typically measured by assessing the animal's response latency to a noxious thermal stimulus.
-
Tail-Flick Test :
-
Place the rat in a restrainer, allowing the tail to hang freely.
-
Focus a beam of radiant heat onto the ventral surface of the tail, approximately 3-4 cm from the tip.
-
Measure the time it takes for the rat to "flick" its tail away from the heat source. This is the tail-flick latency (TFL).
-
A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage.
-
Assess TFL at baseline before drug administration and at set intervals post-injection (e.g., 15, 30, 60, 90, 120 min).[5] An increase in latency indicates an analgesic/sensory blocking effect.[4]
-
-
Hargreaves Plantar Test :
-
Place the rat in a plexiglass chamber on a glass floor.
-
Position a radiant heat source beneath the plantar surface of a hind paw.
-
Measure the time until the rat withdraws its paw.
-
Compare post-injection withdrawal latency to baseline values.[13]
-
Protocol 3.2: Assessment of Motor Block
Motor function impairment is a key characteristic of local anesthetic action and can be quantified using grip strength or observational scoring.
-
Grip Strength Test :
-
Allow the rat to grasp a wire mesh grid connected to a dynamometer or force gauge.[13]
-
Gently pull the rat backward by the tail until its grip is released.
-
The peak force recorded by the gauge represents the grip strength.
-
Perform measurements at baseline and at intervals following intrathecal injection to quantify the degree of motor impairment.[13]
-
-
Observational Assessment :
Figure 2: Workflow for assessing sensory and motor block over time.
Section 4: Known Signaling Pathways Affected by Intrathecal Bupivacaine
Recent studies have begun to elucidate the molecular mechanisms underlying the effects of intrathecal bupivacaine beyond simple sodium channel blockade.
NR2B/CaMKIIα/CREB Signaling Pathway
Intrathecal administration of bupivacaine has been shown to downregulate the NR2B/CaMKIIα/CREB signaling pathway in the lumbar spinal cord of rats.[14] This pathway is crucial for transmitting peripheral noxious stimuli. The administration of 0.5% bupivacaine (20 µL) resulted in a significant decrease in the expression of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B, as well as reduced phosphorylation of CaMKIIα and CREB.[14] This suggests that the sedative and analgesic effects of spinal bupivacaine may be partly mediated by reducing cortical arousal through the de-afferentation of this spinal pathway.[14]
Figure 3: Downregulation of the NR2B/CaMKIIα/CREB pathway by bupivacaine.
Modulation of Spinal Amino Acid Neurotransmitters
Intrathecal bupivacaine also alters the balance of excitatory and inhibitory amino acids in the spinal cord.[6] Following a 25 µL injection of 0.5% bupivacaine, levels of the inhibitory amino acids γ-aminobutyric acid (GABA) and glycine (Gly) were significantly increased.[6] Conversely, the level of the excitatory amino acid glutamate (Glu) was decreased.[6] This shift towards inhibition contributes to the overall anesthetic and analgesic effect of the spinal block.
Figure 4: Bupivacaine's effect on inhibitory and excitatory amino acids.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. campusvet.wsu.edu [campusvet.wsu.edu]
- 3. drugs.com [drugs.com]
- 4. Intrathecal clonidine and bupivacaine have synergistic analgesia for acute thermally or inflammatory-induced pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrathecal injection of bupivacaine on the contents of excitatory and inhibitory amino acids of spinal cord in rats [morressier.com]
- 7. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Intrathecal catheterization in the rat. Improved technique for morphologic analysis of drug-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. mdpi.com [mdpi.com]
- 12. Intrathecal bupivacaine protects against extension of lesions in an acute photochemical spinal cord injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of intrathecal bupivacaine on the NR2B/CaMKIIα/CREB signaling pathway in the rat lumbar spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of (R)-(+)-Bupivacaine hydrochloride in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for improving the aqueous solubility of (R)-(+)-Bupivacaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water and other common solvents?
This compound is generally considered soluble in water and freely soluble in ethanol.[1] However, the exact solubility can vary based on temperature and pH. Some reports indicate a solubility of 1 part in 25 parts water (approximately 40 mg/mL) and 1 part in 8 parts ethanol.[2] Another source suggests an aqueous solubility of 50 mg/mL can be achieved with heating.[2] The free base form of bupivacaine is sparingly soluble in aqueous buffers.[3]
Q2: Why is my bupivacaine hydrochloride solution precipitating after adding a buffer?
Precipitation is a common issue and is almost always related to pH. Bupivacaine hydrochloride is the salt of a weak base with a pKa of approximately 8.1.[2] When the pH of the solution is raised above 7, particularly as it approaches the pKa, the equilibrium shifts towards the un-ionized, free base form of bupivacaine. This free base is significantly less water-soluble and will precipitate out of the solution.[2][4] This is frequently observed when using phosphate buffers or adding sodium bicarbonate.[2][5]
Q3: How can I use pH adjustment to enhance and maintain the solubility of bupivacaine hydrochloride?
To maintain solubility, the pH of the aqueous solution should be kept in the acidic range. Bupivacaine hydrochloride is reported to have a solubility of 40-50 mg/mL in water at pH values between 1.8 and 6.[4] Lowering the pH of your formulation can be a highly effective strategy to increase the concentration of dissolved drug.[4][6] However, be mindful that highly acidic formulations may have implications for tolerability and stability depending on the application.[6]
Q4: Can co-solvents be used to prepare a more concentrated bupivacaine hydrochloride solution?
Yes, co-solvents are a standard method for increasing the solubility of poorly soluble compounds.[6][7] Ethanol and Dimethyl Sulfoxide (DMSO) are effective co-solvents for bupivacaine hydrochloride. For bupivacaine (free base), solubility is approximately 30 mg/mL in ethanol and 25 mg/mL in DMSO.[3] For the hydrochloride salt form, solubility in ethanol has been reported as high as 60 mg/mL.[8] When using a co-solvent, the typical procedure is to first dissolve the compound in the organic solvent and then slowly add the aqueous buffer of choice.[3]
Q5: What are cyclodextrins and how can they improve the solubility of bupivacaine?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9][10] They can encapsulate poorly soluble drug molecules, like bupivacaine, into their central cavity, forming a "host-guest" inclusion complex.[9][10] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent aqueous solubility of the drug.[11] This technique has been specifically used to prepare bupivacaine hydrochloride complexes for drug delivery applications.[9]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Powder does not fully dissolve in water at room temperature. | Approaching the solubility limit at the current temperature. | 1. Gently heat the solution while stirring. Bupivacaine HCl solubility increases with temperature.[2][12] 2. Lower the pH of the water by adding a small amount of dilute HCl.[4] |
| A clear solution becomes cloudy or forms a precipitate after adding a buffer (e.g., PBS). | The pH of the final solution is too high (approaching or exceeding 7.4), causing the precipitation of the less soluble free base.[2][13] | 1. Use a buffer with a lower pH (e.g., citrate buffer at pH 5-6). 2. If the final pH must be physiological, consider using a different solubilization technique like co-solvents or cyclodextrins. |
| Need to achieve a concentration >50 mg/mL for an experiment. | Exceeding the intrinsic aqueous solubility limit of the compound. | 1. Co-Solvent Method: Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO) before adding the aqueous phase.[3][8] 2. Cyclodextrin Complexation: Form an inclusion complex using a cyclodextrin like HP-β-CD to significantly enhance aqueous solubility.[9] |
| Precipitation occurs when mixing bupivacaine HCl with other drugs. | pH incompatibility or complex formation between the active pharmaceutical ingredients. | 1. Check the pH of all solutions before mixing. 2. Evaluate the solubility of each component separately in the final proposed mixture. 3. Consider sequential administration if formulation compatibility cannot be achieved. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Form | Solubility | Temperature | Reference(s) |
| Water | HCl Salt | ~40 mg/mL (1 part in 25) | Not Specified | [2] |
| Water | HCl Salt | 50 mg/mL | With Heating | [2] |
| Water | HCl Salt | 10 mg/mL | Not Specified | [14] |
| Water | HCl Salt | 21 mg/mL | Not Specified | [8] |
| Ethanol | HCl Salt | ~125 mg/mL (1 part in 8) | Not Specified | [2] |
| Ethanol | HCl Salt | 20 mg/mL | Not Specified | [14] |
| Ethanol | HCl Salt | 60 mg/mL | Not Specified | [8] |
| DMSO | HCl Salt | 20 mg/mL | Not Specified | [14] |
| DMSO | HCl Salt | 16.67 mg/mL | Not Specified | [8] |
| Ethanol:PBS (pH 7.2) (1:1) | Free Base | ~0.5 mg/mL | Not Specified | [3] |
Table 2: Effect of pH on the Aqueous Solubility of Bupivacaine Hydrochloride
| pH Range | Reported Solubility | Reference |
| 1.8 - 6.0 | 40 - 50 mg/mL | [4] |
| > 7.0 | Decreased solubility due to precipitation of free base. | [2] |
| 7.4 | Precipitation observed at concentrations of 0.75 mg/mL in cerebrospinal fluid. | [13] |
Experimental Protocols & Visualizations
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol details how to prepare a stock solution by controlling the pH.
Methodology:
-
Preparation: Weigh the desired amount of this compound powder.
-
Dissolution: Add a portion of the final desired volume of purified water (e.g., 80% of the total volume). Stir the mixture.
-
pH Measurement: Measure the pH of the suspension using a calibrated pH meter.
-
pH Adjustment: If the powder is not fully dissolved, slowly add 0.1 M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH and observe the dissolution.
-
Final Volume: Once the solid is fully dissolved, add purified water to reach the final target volume and mix thoroughly.
-
Verification: Re-measure the final pH and filter the solution through a 0.22 µm filter if sterile use is required.
Caption: Workflow for enhancing bupivacaine HCl solubility via pH adjustment.
Protocol 2: Solubility Enhancement using a Co-solvent (Ethanol/Water)
This protocol is for achieving concentrations that may not be possible in a purely aqueous system.
Methodology:
-
Preparation: Place a weighed amount of this compound into a sterile container.
-
Co-solvent Addition: Add a minimal volume of 100% ethanol sufficient to fully dissolve the powder. For example, start with a volume that would yield a 100 mg/mL solution.
-
Dissolution: Vortex or sonicate the mixture until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add the desired aqueous buffer (e.g., saline or a pH 5.5 citrate buffer) to the ethanol solution drop by drop while continuously vortexing. The slow addition is critical to prevent precipitation.
-
Final Observation: Continue adding the aqueous phase until the final target concentration and co-solvent ratio are achieved. The final solution should be clear. If cloudiness appears, the solubility limit in that specific solvent system has been exceeded.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses the kneading method to form an inclusion complex for significantly enhanced aqueous solubility.
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of bupivacaine HCl and HP-β-CD, typically starting with a 1:1 molar ratio.
-
Mixing: Place the weighed HP-β-CD powder in a mortar. Add a small amount of water to form a paste.
-
Kneading: Gradually add the weighed bupivacaine HCl powder to the paste. Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistency should be uniform.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a lyophilizer (freeze-dryer) to obtain a fine powder.
-
Reconstitution: The resulting dried powder is the bupivacaine-cyclodextrin complex, which can now be dissolved in the desired aqueous medium. Test the solubility of this complex to confirm enhancement.
Caption: Mechanism of cyclodextrin complexation for solubility enhancement.
General Troubleshooting and Decision Making
When encountering solubility issues, a systematic approach can help identify the best solution for your experimental needs. The following flowchart outlines a logical decision-making process.
Caption: Decision flowchart for troubleshooting bupivacaine HCl solubility.
References
- 1. Bupivacaine hydrochloride CAS#: 14252-80-3 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN110869000A - Solubility-enhanced drug-containing formulations - Google Patents [patents.google.com]
- 5. Factors influencing precipitation of pH-adjusted bupivacaine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Bupivacaine hydrochloride | Sodium Channel | TargetMol [targetmol.com]
- 9. scispace.com [scispace.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [The solubility of bupivacaine in cerebrospinal fluid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adipogen.com [adipogen.com]
Technical Support Center: Minimizing Cardiotoxicity of (R)-(+)-Bupivacaine Hydrochloride in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental models of (R)-(+)-bupivacaine hydrochloride-induced cardiotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Variable or inconsistent cardiotoxic effects at the same bupivacaine dose. | Animal model variability (species, age, weight, underlying health). Route and speed of administration. Anesthetic interactions. | Ensure consistent animal model specifications. Standardize the route and rate of bupivacaine administration. Be aware that some general anesthetics, like sevoflurane, may have a protective effect against bupivacaine cardiotoxicity compared to propofol.[1] |
| Lipid emulsion therapy is ineffective or shows a delayed response. | Suboptimal lipid emulsion formulation or dosage. Severe acidosis or hypoxia. Concurrent administration of high-dose epinephrine. | Use a 20% lipid emulsion.[2] The recommended initial bolus is 1.5 mL/kg followed by an infusion.[3][4] Ensure adequate ventilation and oxygenation to correct hypoxia and acidosis. Administer lipid emulsion before or concurrently with low-dose epinephrine; high doses of epinephrine can worsen outcomes.[5][6][7] |
| Persistent arrhythmias despite lipid emulsion administration. | Bupivacaine's high affinity for cardiac sodium channels.[4][8] Severe myocardial depression. | Continue cardiopulmonary resuscitation. Consider anti-arrhythmic drugs, but be cautious as they can also have cardiodepressant effects. Cardiopulmonary bypass should be considered if available for refractory cases.[4][9] |
| Unexpected neurotoxic signs (e.g., seizures) precede or accompany cardiotoxicity. | This is a known manifestation of Local Anesthetic Systemic Toxicity (LAST).[2][10][11] | Manage seizures with benzodiazepines (e.g., midazolam).[4] Ensure airway protection and adequate oxygenation. Lipid emulsion therapy is also effective in treating the neurotoxic effects of bupivacaine.[12] |
| Difficulty in establishing a reliable experimental model of bupivacaine cardiotoxicity. | Inappropriate bupivacaine dosage. Insufficient monitoring. | The dose required to induce cardiotoxicity varies between animal models. For example, in rats, a 10 mg/kg intravenous bolus can induce asystole.[13] Continuous infusion models are also used.[14] Implement continuous ECG and hemodynamic monitoring to detect the onset of toxicity.[1][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of (R)-(+)-bupivacaine cardiotoxicity?
A1: (R)-(+)-Bupivacaine is more cardiotoxic than its S(-)-enantiomer, levobupivacaine.[3] Its cardiotoxicity primarily stems from its high affinity for and slow dissociation from voltage-gated sodium channels in cardiac myocytes.[4][8][16] This leads to conduction disturbances (widening of the QRS complex, PR interval prolongation), arrhythmias, and myocardial depression.[3][16] Bupivacaine also inhibits L-type calcium channels and mitochondrial function, further contributing to its negative inotropic effects.[8][15][16][17][18]
Q2: How does lipid emulsion therapy counteract bupivacaine cardiotoxicity?
A2: The most widely accepted theory is the "lipid sink" mechanism. The lipid emulsion creates an expanded lipid phase in the plasma, which sequesters the highly lipophilic bupivacaine, drawing it away from its sites of action in the myocardium.[3] Other proposed mechanisms include the reversal of mitochondrial dysfunction by providing fatty acids as an energy substrate and direct positive inotropic effects.[5][6]
Q3: What are the key parameters to monitor in an experimental model of bupivacaine cardiotoxicity?
A3: Continuous monitoring of the electrocardiogram (ECG) is crucial to detect arrhythmias and conduction abnormalities such as QRS widening and PR interval prolongation.[3][15] Hemodynamic parameters including heart rate, arterial blood pressure, and left ventricular pressure should also be continuously recorded.[15] In some models, echocardiography can be used to assess global and regional cardiac function.[19]
Q4: Are there alternative strategies to minimize bupivacaine cardiotoxicity besides lipid emulsion?
A4: While lipid emulsion is the primary rescue therapy, other strategies focus on prevention. Using the less cardiotoxic S(-)-enantiomer, levobupivacaine, or the structurally related ropivacaine, is a common clinical practice.[3][20][21] Careful administration techniques, such as incremental injections and the use of a test dose with epinephrine to detect intravascular injection, are also critical.[22] Experimental approaches have explored novel drug scavenging nanoparticles, which have shown promise in sequestering bupivacaine.[23]
Q5: What are some common experimental models used to study bupivacaine cardiotoxicity?
A5: A variety of in vivo and in vitro models are used. In vivo models often involve the intravenous administration of bupivacaine to anesthetized animals such as rats, rabbits, pigs, sheep, and dogs to observe systemic effects.[1][13][22][24] Isolated heart preparations (e.g., Langendorff-perfused hearts) allow for the study of direct cardiac effects without confounding systemic influences.[20][24] Cellular models using isolated cardiac myocytes are employed to investigate effects on ion channels and cellular electrophysiology.[18]
Experimental Protocols
In Vivo Rat Model of Bupivacaine-Induced Cardiac Arrest and Lipid Rescue
This protocol is based on methodologies described in the literature for inducing bupivacaine cardiotoxicity and attempting rescue with lipid emulsion in a rat model.[13]
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Anesthetize the animal (e.g., with pentobarbital) and ensure adequate depth of anesthesia.
-
Establish intravenous access via a femoral or jugular vein for drug administration.
-
Implement continuous ECG and hemodynamic monitoring.
-
-
Induction of Cardiotoxicity:
-
Administer a bolus of this compound at a dose sufficient to induce asystole (e.g., 10 mg/kg IV over ~20 seconds).[13]
-
-
Lipid Emulsion Rescue:
-
Data Collection:
-
Continuously record ECG and hemodynamic parameters throughout the experiment.
-
Note the time to return of spontaneous circulation (ROSC) and survival rates.
-
Isolated Perfused Heart (Langendorff) Model
This protocol allows for the direct assessment of bupivacaine's effects on the heart.
-
Heart Isolation and Perfusion:
-
Excise the heart from a euthanized animal (e.g., guinea pig, rabbit).
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrogradely perfuse the coronary arteries with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
-
Drug Administration:
-
After a stabilization period, introduce this compound into the perfusate at varying concentrations.
-
To test rescue strategies, co-administer or subsequently administer agents like lipid emulsion.
-
-
Data Acquisition:
-
Measure heart rate, left ventricular developed pressure, and coronary flow.
-
Record an electrocardiogram to assess atrioventricular conduction time and arrhythmias.[20]
-
Quantitative Data Summary
Table 1: Hemodynamic and ECG Effects of Bupivacaine in Animal Models
| Parameter | Animal Model | Bupivacaine Dose/Concentration | Observed Effect | Reference |
| Heart Rate | SD Rats | 1-4 µg/g | Significant decrease | [15] |
| Left Ventricular Systolic Pressure | SD Rats | 1-4 µg/g | Significant decrease | [15] |
| QRS Duration | Isolated Rat Hearts | 10 µM R(+) bupivacaine | 370% increase | [18][25] |
| PR Interval | Isolated Rat Hearts | 10 µM R(+) bupivacaine | 80% increase | [18][25] |
| Arrhythmias | Sheep | Therapeutic and supratherapeutic doses | Atrioventricular block, supraventricular tachycardia, premature ventricular contractions, ventricular tachycardia | [22] |
Table 2: Comparative Cardiotoxicity of Local Anesthetics
| Local Anesthetic | Animal Model | Parameter | Finding | Reference |
| (R)-(+)-Bupivacaine vs. S(-)-Bupivacaine | Isolated Rat Hearts | Arrhythmogenesis | R(+) isomer produced severe arrhythmias at >2.5 µM, S(-) isomer did not. | [18][25] |
| Bupivacaine vs. Ropivacaine | Isolated Guinea Pig Hearts | Inotropic Effect | Bupivacaine isomers had greater negative inotropic effects than ropivacaine isomers. | [20] |
| Bupivacaine vs. Lidocaine | Sheep | Arrhythmogenesis | Serious arrhythmias occurred after bupivacaine administration but not lidocaine. | [22] |
Signaling Pathways and Experimental Workflows
Caption: Bupivacaine cardiotoxicity signaling pathway.
Caption: Experimental workflow for lipid emulsion rescue.
References
- 1. Sevoflurane reduces the cardiac toxicity of bupivacaine compared with propofol in rabbits: an experimental study using early electrocardiographic detection and measurement of toxic plasma concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid rescue for bupivacaine toxicity during cardiovascular procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms and Efficacy of Intravenous Lipid Emulsion Treatment for Systemic Toxicity From Local Anesthetics [frontiersin.org]
- 6. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. meddocsonline.org [meddocsonline.org]
- 9. sarasotaanesthesia.com [sarasotaanesthesia.com]
- 10. Bupivacaine Induced Cardiac Toxicity Mimicking an Acute Non-ST Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jptcp.com [jptcp.com]
- 12. Neuroprotective effect of intravenous lipid emulsion after bupivacaine-induced cardiac toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intralipid fails to rescue bupivacaine-induced cardiotoxicity in late-pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypocapnia delays subsequent bupivacaine cardiotoxicity in rats under sevoflurane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Possible Mechanisms Underlying Epinephrine Worsens Bupivacaine Induced Cardiac Toxicity - MedCrave online [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Echocardiographic evaluation of bupivacaine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 22. csahq.org [csahq.org]
- 23. Treatment of Local Anesthetic-Induced Cardiotoxicity Using Drug Scavenging Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jvsmedicscorner.com [jvsmedicscorner.com]
- 25. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of (R)-(+)-Bupivacaine hydrochloride
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of (R)-(+)-Bupivacaine hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like bupivacaine is secondary interaction with acidic silanol groups on the surface of silica-based stationary phases.[1][2] this compound has a pKa of approximately 8.1.[3][4][5] When the mobile phase pH is not acidic enough (e.g., above 3), the residual silanol groups on the column packing can be ionized (negatively charged) and interact electrostatically with the protonated (positively charged) bupivacaine molecule. This strong, secondary retention mechanism leads to a skewed peak shape, commonly observed as tailing.[1]
Q2: My bupivacaine peak is tailing. What is the first thing I should check?
A2: The first and most critical parameter to check is the pH of your mobile phase. For a basic compound like bupivacaine (pKa ≈ 8.1), using a mobile phase with a low pH (typically between 2 and 3) is crucial.[2][6] This ensures that the silanol groups on the stationary phase are protonated (neutral), minimizing the secondary ionic interactions that cause peak tailing.[7][8] If your mobile phase pH is too high, it is the most likely culprit for the observed peak tailing.
Q3: I've adjusted my mobile phase pH to 2.5, but I still see some peak tailing. What are my next steps?
A3: If lowering the pH does not completely resolve the issue, consider the following:
-
Column Choice: You may be using an older, Type A silica column with a high concentration of active silanol sites.[7] Switching to a modern, high-purity, end-capped (Type B) silica column or a column with a polar-embedded group can significantly improve peak shape for basic compounds.[9] Columns with charged surface technology are also designed to minimize these secondary interactions.[6]
-
Buffer Concentration: Ensure your mobile phase buffer concentration is sufficient, typically in the range of 10-50 mM.[6] A higher buffer concentration can help to mask residual silanol activity and improve peak symmetry.[2]
-
Mobile Phase Additives: Consider adding a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with bupivacaine.[6][7]
-
Extra-Column Volume: Check your system for sources of extra-column band broadening, such as excessively long or wide-bore tubing between the injector, column, and detector.
Q4: Can column overload cause peak tailing for bupivacaine?
A4: Yes, column overload, both in terms of mass and volume, can lead to peak tailing.[1] If you are injecting a high concentration or a large volume of your sample, it can saturate the stationary phase, leading to a distorted peak shape. To check for this, try injecting a diluted sample or a smaller volume. If the peak shape improves, overload was likely a contributing factor.
Q5: What is an acceptable tailing factor for my bupivacaine peak?
A5: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a value between 0.9 and 1.2 is often considered acceptable for routine analysis. However, for high-precision quantitative analysis, a tailing factor as close to 1.0 as possible is desirable. A tailing factor greater than 1.5 usually indicates a significant issue that needs to be addressed.[6] The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height.[10][11]
Data Presentation
The following table summarizes the expected effect of mobile phase pH on the USP Tailing Factor for a typical this compound analysis on a standard C18 column.
| Mobile Phase pH | Expected USP Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At this pH, silanol groups are ionized, leading to strong secondary interactions with the protonated bupivacaine molecule, resulting in severe peak tailing. |
| 5.0 | 1.6 - 2.0 | Partial ionization of silanol groups still allows for significant secondary interactions, causing noticeable peak tailing. |
| 3.0 | 1.2 - 1.5 | Most silanol groups are protonated, reducing secondary interactions, but some residual activity may still cause minor tailing. |
| 2.5 | < 1.2 | Silanol groups are effectively suppressed, leading to a significant improvement in peak symmetry and an acceptable tailing factor. |
Experimental Protocols
Protocol: Investigating and Mitigating Peak Tailing of this compound
Objective: To systematically troubleshoot and reduce peak tailing for the HPLC analysis of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid
-
Triethylamine (TEA)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Initial Analysis (Baseline):
-
Prepare a mobile phase of 50:50 (v/v) acetonitrile and a 20 mM phosphate buffer adjusted to pH 7.0.
-
Prepare a 10 µg/mL solution of this compound in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 262 nm.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Calculate the USP Tailing Factor for the bupivacaine peak.
-
-
Effect of Mobile Phase pH:
-
Prepare a series of mobile phases with the same acetonitrile/buffer ratio but with the aqueous portion adjusted to pH 5.0, 3.0, and 2.5 using phosphoric acid.
-
Sequentially equilibrate the column with each mobile phase and inject the bupivacaine standard.
-
Record the chromatogram and calculate the tailing factor for each pH condition.
-
-
Effect of Mobile Phase Additive (if necessary):
-
If tailing persists at pH 2.5, prepare a new mobile phase at pH 2.5 containing 0.1% (v/v) triethylamine.
-
Equilibrate the column with this new mobile phase and inject the bupivacaine standard.
-
Record the chromatogram and calculate the tailing factor.
-
-
Evaluation of a Base-Deactivated Column (if necessary):
-
If tailing is still not satisfactory, replace the standard C18 column with a base-deactivated or end-capped C18 column of the same dimensions.
-
Repeat the analysis using the optimized mobile phase from the previous steps.
-
Record the chromatogram and calculate the final tailing factor.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Analyte-stationary phase interactions causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bupivacaine [drugfuture.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
Technical Support Center: (R)-(+)-Bupivacaine Hydrochloride in In Vivo Pain Behavioral Assays
Welcome to the technical support center for utilizing (R)-(+)-Bupivacaine hydrochloride to enhance the reliability and reduce variability in your in vivo pain behavioral assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guidance, frequently asked questions (FAQs), comprehensive experimental protocols, and supporting data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing pain?
A1: this compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal membrane of peripheral nerves.[1][2][3] This blockade inhibits the influx of sodium ions, which is a critical step in the generation and propagation of action potentials (nerve impulses).[1][2] By preventing the transmission of nociceptive signals from the periphery to the central nervous system, bupivacaine effectively produces localized analgesia.
Q2: How can the use of this compound help in reducing variability in my pain behavioral assays?
A2: Variability in pain behavioral assays can stem from inconsistencies in the induction of the pain model (e.g., nerve injury) and the subsequent inflammatory response. By administering this compound as a peripheral nerve block, you can create a more standardized and localized initial injury by preventing the immediate barrage of nociceptive input that contributes to central sensitization and widespread neuroinflammation. This can lead to more consistent pain phenotypes among experimental animals, thereby reducing the inter-animal variability in behavioral outcomes such as mechanical allodynia and thermal hyperalgesia.
Q3: What are the differences in potency and duration between (R)-(+)-Bupivacaine and S-(-)-Bupivacaine?
A3: In vivo studies in rats have shown only a modest stereopotency for peak analgesia, with the R-enantiomer being slightly more potent at lower doses. However, for the duration of the nerve block, there is no significant difference observed between the R- and S-isomers. Therefore, for most applications in reducing variability, (R)-(+)-Bupivacaine is considered effectively equipotent to S-(-)-Bupivacaine.
Q4: Can bupivacaine affect inflammatory responses in addition to blocking nerve conduction?
A4: Yes, beyond its primary role as a sodium channel blocker, bupivacaine has been shown to have anti-inflammatory effects. Studies have indicated that bupivacaine can suppress the activation of the NF-κB signaling pathway and inhibit the activation of spinal microglia and astrocytes, which are key players in the neuroinflammatory processes that contribute to chronic pain states.[2]
Troubleshooting Guide
Problem 1: Inconsistent or incomplete nerve block after perineural injection.
| Possible Cause | Troubleshooting Step |
| Incorrect injection site | Ensure accurate anatomical landmarking for the target nerve. For the sciatic nerve, this is typically at the mid-thigh level between the biceps femoris and gluteus superficialis muscles. Consider using a nerve stimulator at a low current (e.g., 0.2-0.5 mA) to confirm needle placement by observing corresponding muscle twitches before injecting.[4] |
| Insufficient volume or concentration | The volume of injectate may be too low to adequately spread around the nerve sheath. Ensure the calculated dose and volume are appropriate for the size of the animal and the target nerve. Refer to the experimental protocols below for recommended concentrations and volumes. |
| Leakage of anesthetic from the injection site | After injection, maintain gentle pressure at the site for a short period to prevent backflow. Ensure the needle is fully within the fascial plane surrounding the nerve before injecting. |
Problem 2: The analgesic effect of bupivacaine wears off too quickly.
| Possible Cause | Troubleshooting Step |
| Rapid systemic absorption | Consider co-administration with a vasoconstrictor like epinephrine to prolong the local action of bupivacaine. However, be aware of the potential for tissue ischemia with vasoconstrictors. |
| Standard bupivacaine formulation has a limited duration of action | For longer-lasting analgesia, consider using a liposomal formulation of bupivacaine.[5][6][7] Liposomal bupivacaine provides a slow release of the drug over an extended period, significantly prolonging the analgesic effect.[5][7] |
| Individual animal metabolism | While less common, variations in local tissue perfusion and drug metabolism can affect the duration of action. Ensure consistent experimental conditions and consider slightly adjusting the dose if premature recovery is consistently observed. |
Problem 3: Unexpected motor deficits or systemic side effects.
| Possible Cause | Troubleshooting Step |
| High concentration or dose leading to motor nerve blockade | If the goal is to block sensory nerves with minimal impact on motor function, use the lowest effective concentration of bupivacaine. Perform a dose-response study to determine the optimal concentration for your specific assay. |
| Accidental intravascular injection | Always aspirate before injecting to ensure the needle is not in a blood vessel. Accidental IV injection can lead to systemic toxicity, including CNS and cardiovascular effects.[8] |
| Exceeding the maximum recommended dose | Be meticulous in calculating the dose based on the animal's body weight. The total dose should not exceed the recommended safety limits to avoid systemic toxicity. |
Quantitative Data
The following tables summarize data from studies using bupivacaine in rodent models of pain, illustrating its efficacy in modulating pain-related behaviors. The variability, as indicated by the Standard Deviation (SD) or Standard Error of the Mean (SEM), is a key parameter to consider.
Table 1: Effect of Liposomal Bupivacaine on Mechanical Hypersensitivity in a Rat Incisional Pain Model
| Treatment Group | N | Mechanical Withdrawal Threshold (g) - Day 1 Post-Surgery (Mean ± SEM) |
| Saline Control | 8 | 1.5 ± 0.5 |
| 0.5% Bupivacaine HCl | 8 | 2.0 ± 0.8 |
| Liposomal Bupivacaine (1 mg/kg) | 8 | 10.5 ± 2.1 |
| Liposomal Bupivacaine (6 mg/kg) | 8 | 4.5 ± 1.5 |
Data adapted from a study on incisional pain in rats.[6]
Table 2: Duration of Analgesia with Different Bupivacaine Formulations in a Rat Paw Wound Model
| Treatment Group | N | Duration of Analgesia (minutes, Mean ± SD) |
| Saline | 6 | 0 |
| 0.5% Plain Bupivacaine | 6 | 23 ± 3 |
| 2% Liposomal Bupivacaine | 6 | 180 ± 30 |
Data adapted from a study on a rat paw wound model.[5]
Experimental Protocols
Protocol 1: Perineural Sciatic Nerve Block in Rats for Neuropathic Pain Models (e.g., CCI, SNL)
Materials:
-
This compound solution (0.25% or 0.5%)
-
Sterile saline (0.9%)
-
Insulin syringes with 27-30 gauge needles
-
Anesthetic for small animals (e.g., isoflurane)
-
Surgical instruments for exposing the sciatic nerve
-
Nerve stimulator (optional)
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the animal in a prone position and shave and sterilize the skin over the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect the muscles to expose the sciatic nerve.
-
(Optional) Confirm the location of the sciatic nerve using a nerve stimulator set to a low current, observing for muscle contraction in the paw.
-
Using a microsyringe, slowly inject 0.1-0.2 mL of the this compound solution perineurally (around the nerve). Avoid injecting directly into the nerve.
-
Allow 10-15 minutes for the block to take effect before proceeding with the nerve injury procedure (e.g., chronic constriction injury or spared nerve injury).
-
Close the muscle and skin layers with appropriate sutures.
-
Monitor the animal during recovery from anesthesia.
Protocol 2: Local Infiltration with Liposomal Bupivacaine for Postoperative Pain in an Incisional Model
Materials:
-
Liposomal bupivacaine (e.g., 1.3%)
-
Sterile saline for dilution if necessary
-
Syringes and needles (25-27 gauge)
-
Anesthetic for small animals
-
Surgical instruments for the incisional model
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Perform the plantar incision as per the established model.
-
Before closing the incision, infiltrate the wound edges and underlying muscle with a single dose of liposomal bupivacaine (e.g., 1 mg/kg).[6]
-
Distribute the injection along the length of the incision.
-
Close the skin with sutures.
-
Monitor the animal for recovery and subsequent pain behaviors at predetermined time points.
Visualizations
Caption: Bupivacaine's dual mechanism of action.
Caption: Workflow for reducing variability.
References
- 1. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupivacaine effectively relieves inflammation-induced pain by suppressing activation of the NF-κB signalling pathway and inhibiting the activation of spinal microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 4. Failed Nerve Blocks: Prevention and Management | Journal of Anaesthesia & Critical Care Case Reports [jaccr.com]
- 5. Wound infiltration with liposomal bupivacaine prolongs analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Liposomal Bupivacaine for Postoperative Analgesia in an Incisional Pain Model in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (R)-(+)-Bupivacaine Hydrochloride Stability in Physiological Buffers
Welcome to the technical support center for (R)-(+)-Bupivacaine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in physiological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in-vitro and pre-formulation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges related to the stability of this compound in physiological buffer solutions.
Q1: I am observing precipitation after dissolving this compound in my phosphate-buffered saline (PBS) at pH 7.4. What is causing this and how can I prevent it?
A1: Precipitation of bupivacaine in neutral or alkaline buffers is a common issue. Bupivacaine hydrochloride is the salt of a weak base and has a pKa of approximately 8.1[1]. In solutions with a pH approaching its pKa, the equilibrium shifts towards the un-ionized, free base form, which is less water-soluble, leading to precipitation.
Troubleshooting Steps:
-
pH Adjustment: The primary cause of precipitation is the pH of the buffer. Bupivacaine is more stable in acidic conditions. Consider preparing your stock solution in sterile water or a slightly acidic buffer and then diluting it into your physiological buffer just before use. The pH of the final solution should ideally be kept below 6.0 to maintain solubility and stability[2][3].
-
Temperature Considerations: Interestingly, the solubility of bupivacaine base in phosphate buffers can decrease with increasing temperature. One study noted that while dissolution at 25°C was normal, anomalous behavior and precipitation of the base were observed at 37°C[4]. If your experiments are conducted at physiological temperature, be mindful of this phenomenon.
-
Initial Dissolution in an Organic Solvent: For maximal solubility in aqueous buffers, it is recommended to first dissolve bupivacaine in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice[5]. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a bupivacaine solubility of approximately 0.5 mg/ml[5]. However, it is not recommended to store this aqueous solution for more than one day[5].
-
Concentration: Ensure you are not exceeding the solubility limit of bupivacaine in your chosen buffer.
Q2: What is the expected stability of a bupivacaine hydrochloride solution in a physiological buffer at room temperature and under refrigeration?
A2: The stability of bupivacaine hydrochloride solutions is dependent on the solvent, storage container, temperature, and pH. Generally, bupivacaine is chemically stable for extended periods under appropriate conditions.
-
In Normal Saline (0.9% Sodium Chloride): Bupivacaine hydrochloride (0.25%) in normal saline has been shown to be chemically stable for up to 91 days when stored at 22°C with exposure to light or at 6°C with protection from light in polypropylene syringes[2]. Another study confirmed the stability of a 1.25 mg/mL solution in 0.9% sodium chloride injection in polypropylene syringes for up to 32 days at 3°C or 23°C[6].
-
In Combination with Other Drugs: When mixed with hydromorphone in normal saline, bupivacaine (0.25%) remained stable for 91 days at 22°C (exposed to light) and 6°C (protected from light)[2][7][8]. In another study, a mixture of bupivacaine hydrochloride and morphine hydrochloride in sterilized glass bottles was stable for up to 18 months at room temperature[9].
Q3: What are the primary degradation pathways for bupivacaine, and what conditions can accelerate its degradation?
A3: Bupivacaine contains an amide bond, which is more resistant to hydrolysis than the ester bonds found in other local anesthetics like tetracaine[10]. However, it can still undergo degradation under forced conditions.
-
Hydrolysis: The amide linkage in bupivacaine can be hydrolyzed under strong acidic or alkaline conditions, especially when combined with heat. This would break the molecule into 2,6-pipecoloxylidine and a butyl-containing moiety.
-
Oxidation: Exposure to strong oxidizing agents can also lead to degradation[2].
-
Major Degradation Products: The two major degradation products of bupivacaine are reported to be 2,6-pipecoloxylidine and hydroxy-bupivacaine[10].
Forced degradation studies are typically performed under stress conditions such as sunlight, UV light, heat, humidity, acidic, basic, and oxidative environments to identify potential degradation products[11].
Quantitative Data Summary
The following tables summarize the stability of bupivacaine hydrochloride under various conditions as reported in the literature.
Table 1: Stability of Bupivacaine Hydrochloride in Normal Saline
| Concentration | Co-administered Drug | Storage Container | Temperature | Light Exposure | Duration | % Initial Concentration Remaining | Reference |
| 0.25% | Hydromorphone (0.02 mg/mL) | Polypropylene Syringe | 22°C | Exposed | 91 days | 98.9% | [2] |
| 0.25% | Hydromorphone (0.02 mg/mL) | Polypropylene Syringe | 6°C | Protected | 91 days | Stable | [2] |
| 0.25% | Hydromorphone (0.04 mg/mL) | Polypropylene Syringe | 22°C | Exposed | 91 days | Stable | [2] |
| 0.25% | Hydromorphone (0.04 mg/mL) | Polypropylene Syringe | 6°C | Protected | 91 days | Stable | [2] |
| 1.25 mg/mL | None | Polypropylene Syringe | 3°C or 23°C | Not specified | 32 days | No change observed | [6] |
| 0.15% w/v | Diamorphine HCl (0.02 mg/mL) | Not specified | 7°C | Not specified | 14 days | >95% (based on diamorphine) | [12] |
| 7.5 mg/mL | Morphine HCl (0.2 mg/mL) | Glass Bottle | Room Temp (20-25°C) | Not specified | 18 months | Stable | [9] |
Table 2: Solubility of Bupivacaine
| Solvent | Solubility | Reference |
| Water | 50 mg/mL (with heating) | [1] |
| Ethanol | ~30 mg/mL | [5] |
| DMSO | ~25 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Bupivacaine Hydrochloride
This protocol is a generalized procedure based on common parameters found in the literature for the analysis of bupivacaine stability.
Objective: To quantify the concentration of bupivacaine hydrochloride and separate it from potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 50 x 4.6mm, 1.8µm)
-
Mobile Phase: 0.2M Phosphate buffer (pH 6.8), Acetonitrile, and Milli-Q water in a ratio of 5:40:650 (v/v/v). (Note: Mobile phase composition may need optimization depending on the specific column and system).
-
Bupivacaine hydrochloride reference standard
-
Diluent: Mobile phase
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 6.8. Mix the buffer, acetonitrile, and water in the specified ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of bupivacaine hydrochloride in the diluent (e.g., 2.0 mg/mL). From this stock, prepare a series of working standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the sample solution. Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 50 x 4.6mm, 1.8µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 234 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the standard solutions to establish a calibration curve (peak area vs. concentration). Then, inject the prepared samples. The concentration of bupivacaine in the samples is determined by comparing their peak areas to the calibration curve.
Validation Parameters (as per ICH guidelines):
-
Specificity: The method should be able to separate bupivacaine from its degradation products and any other components in the sample matrix. This is often assessed in forced degradation studies.
-
Linearity: The relationship between concentration and detector response should be linear over a defined range (e.g., 125 µg/mL to 900 µg/mL).
-
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies (e.g., 98.5% to 101.5%).
-
Precision: The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a stability study of bupivacaine hydrochloride.
Caption: Troubleshooting guide for bupivacaine hydrochloride precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. Physico-chemical stability of infusion solutions for epidural administration containing fentanyl and bupivacaine or lidocaine. | Semantic Scholar [semanticscholar.org]
- 4. Dissolution of bupivacaine 3-hydroxy-2-naphthoate into phosphate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of bupivacaine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stability of morphine and bupivacaine mixture for spinal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 12. Stability of bupivacaine hydrochloride with diamorphine hydrochloride in an epidural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Common Artifacts in Electrophysiological Recordings with (R)-(+)-Bupivacaine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during electrophysiological recordings. A special focus is placed on the application of (R)-(+)-Bupivacaine hydrochloride for the mitigation of muscle-related artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts in electrophysiological recordings?
A1: The most prevalent artifacts include power line interference (50/60 Hz hum), baseline drift, electrode "pops," and physiological artifacts.[1][2][3] Physiological artifacts are generated by the body and include muscle activity (EMG), eye movements (EOG), and cardiac signals (ECG).[4][5][6]
Q2: How can I identify muscle artifacts (EMG contamination) in my recordings?
A2: Muscle artifacts typically appear as high-frequency, high-amplitude bursts of activity that can obscure the underlying neural signals.[4][6][7] They are often irregular and can be correlated with visible muscle contractions in the subject.[8][9]
Q3: What is this compound and how can it help with my recordings?
A3: this compound is a local anesthetic that blocks voltage-gated sodium channels in nerve cell membranes.[10][11][12] By preventing sodium influx, it inhibits the generation and conduction of nerve impulses, leading to muscle relaxation.[11][13] This property makes it a useful tool to reduce or eliminate muscle artifacts (EMG) from your electrophysiological recordings.[7][9]
Q4: Will this compound affect the neural signals I am trying to record?
A4: When applied locally to the problematic muscles, this compound can significantly reduce EMG artifacts without affecting the central neural signals of interest, provided it is administered carefully and does not enter systemic circulation in high concentrations.[14] However, it's crucial to be aware that bupivacaine can affect any nerve tissue it comes into contact with.[15][16]
Q5: Are there alternatives to using this compound for muscle artifact reduction?
A5: Yes, other methods to reduce muscle artifacts include ensuring the subject is relaxed and comfortable, using a head-holder or bite bar to minimize head and jaw movements, and applying signal processing techniques like Independent Component Analysis (ICA) or Canonical Correlation Analysis (CCA) to remove EMG noise from the data.[9][17][18][19] However, these methods may not always be sufficient, and direct muscle relaxation with bupivacaine can be a more effective solution in challenging cases.[7]
Troubleshooting Guides
Guide 1: Identifying and Mitigating Muscle Artifacts
Problem: My recordings are contaminated with high-frequency noise, making it difficult to analyze the neural data.
Troubleshooting Steps:
-
Visual Inspection: Examine the raw data for characteristic signs of muscle artifacts: high-amplitude, high-frequency bursts of activity.[4][6]
-
Correlate with Behavior: Observe the subject for any movements, such as chewing, swallowing, or postural adjustments, that coincide with the appearance of the artifacts.[5][8]
-
Optimize Recording Environment: Ensure the subject is in a comfortable and relaxed position to minimize muscle tension.[9]
-
Local Application of this compound: If the artifacts persist and are localized to specific muscles (e.g., temporal or neck muscles), consider a targeted subcutaneous injection of this compound to induce local muscle relaxation. Refer to the Experimental Protocols section for detailed instructions.
Guide 2: General Artifact Troubleshooting
Problem: I am observing various artifacts in my recordings, not just muscle-related ones.
Troubleshooting Steps:
-
Power Line Interference (50/60 Hz Hum):
-
Baseline Drift:
-
Electrode "Pops":
Experimental Protocols
Protocol 1: Preparation and Application of this compound for Reducing Muscle Artifacts
Objective: To reduce EMG artifacts originating from specific muscles during in vivo electrophysiological recordings.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 mL) with fine-gauge needles (e.g., 30G)
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of Bupivacaine Solution:
-
Prepare a stock solution of this compound (e.g., 0.5% w/v) in sterile saline.
-
Ensure the powder is fully dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
-
Identification of Target Muscles:
-
Carefully observe the subject to identify the specific muscles responsible for the artifacts. Common sources include the temporalis muscles (for jaw clenching) and the neck muscles.
-
-
Local Administration:
-
Under aseptic conditions, draw a small volume of the bupivacaine solution into a 1 mL syringe with a fine-gauge needle.
-
Carefully administer a small subcutaneous injection (e.g., 0.1-0.3 mL) into the belly of the identified muscle.
-
Caution: Aspirate before injecting to ensure you have not entered a blood vessel. Intravascular injection can have systemic toxic effects.[15][22]
-
-
Monitoring and Recording:
Data Presentation
The following tables summarize the electrophysiological effects of bupivacaine based on published studies. This data can help in understanding the potential impact of the drug on neural and cardiac tissues.
Table 1: Effect of Bupivacaine on Compound Action Potential (CAP) Parameters of Sciatic Nerve Fibers
| Bupivacaine Concentration | 5 min | 10 min | 15 min |
| Amplitude Decay (%) | |||
| 10⁻⁹ M | 8.7 | - | - |
| 10⁻⁵ M | 33.3 | - | - |
| 10⁻⁴ M | 56.5 | 63.8 | 75.4 |
| Area Decrease (%) | |||
| 10⁻⁹ M | 8.7 | - | - |
| 10⁻⁵ M | 27.8 | - | - |
| 10⁻⁴ M | 50.6 | 55.2 | 61.2 |
Data adapted from a study on the effect of bupivacaine on frog sciatic nerve. The results show a dose- and time-dependent decrease in CAP amplitude and area.[23]
Table 2: Cardiac Electrophysiologic Effects of Bupivacaine in Isolated Rabbit Purkinje Fibers
| Parameter | Bupivacaine (3 µg/ml) | Bupivacaine (5 µg/ml) |
| Diastolic Resting Potential | Significant Decrease | Significant Decrease |
| Maximum Rate of Depolarization | Significant Decrease | Significant Decrease |
| Action Potential Amplitude | Significant Decrease | Significant Decrease |
This data highlights that bupivacaine can have significant effects on cardiac tissue, underscoring the importance of avoiding systemic administration during artifact reduction experiments.[24]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of bupivacaine and a general workflow for troubleshooting electrophysiological artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 5. Appendix 4. Common Artifacts During EEG Recording - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. High-frequency brain activity and muscle artifacts in MEG/EEG: a review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plexon.com [plexon.com]
- 9. researchgate.net [researchgate.net]
- 10. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 12. Bupivacaine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Bupivacaine? [synapse.patsnap.com]
- 14. Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Actions of bupivacaine, a widely used local anesthetic, on NMDA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
- 18. Improving EEG Muscle Artifact Removal With an EMG Array - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Removal of muscular artifacts in EEG signals: a comparison of linear decomposition methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med-linket-corp.com [med-linket-corp.com]
- 21. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 22. Reversal of bupivacaine-induced cardiac electrophysiologic changes by two lipid emulsions in anesthetized and mechanically ventilated piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 24. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of (R)-(+)-Bupivacaine hydrochloride in infusion mixtures
Technical Support Center: (R)-(+)-Bupivacaine Hydrochloride Infusion Mixtures
Welcome to the technical support center for this compound infusion mixtures. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting precipitation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in infusion mixtures?
A1: The primary cause of precipitation is an increase in the pH of the solution. This compound is the salt of a weak base and is most soluble in acidic environments. As the pH increases towards neutral or alkaline levels, the un-ionized base form of bupivacaine, which is less water-soluble, begins to precipitate out of the solution.[1][2][3][4]
Q2: At what pH does this compound typically start to precipitate?
A2: Bupivacaine hydrochloride can begin to produce insoluble particles at a pH of approximately 7.7.[5][6][7] However, the exact pH can vary depending on the concentration of bupivacaine, the temperature of the solution, and the presence of other substances in the infusion mixture.
Q3: Can I mix this compound with other drugs in the same infusion?
A3: Co-administration with other drugs is possible but requires careful consideration of compatibility. Some drugs, particularly alkaline solutions, can raise the pH of the bupivacaine mixture and induce precipitation.[8][9] It is crucial to consult compatibility studies for the specific drug combination and concentrations you intend to use. For instance, mixing bupivacaine with certain corticosteroids like betamethasone sodium phosphate has been shown to cause precipitation.[5][6][7]
Q4: What are some common drugs that are incompatible with this compound?
A4: Drugs that are alkaline or have a higher pH can cause precipitation. This includes certain corticosteroids like dexamethasone and betamethasone, and alkalinizing agents like sodium bicarbonate.[5][6][7][8][9][10] The extent of precipitation can depend on the specific formulation and concentration of the added drug.
Q5: Are there any drugs that are generally considered compatible with this compound infusions?
A5: Several studies have shown that bupivacaine hydrochloride can be compatible with certain opioids like morphine and fentanyl under specific concentrations and conditions.[11][12][13] However, it is always recommended to verify compatibility for your specific intended use.
Q6: How does temperature affect the stability of this compound solutions?
A6: Lower temperatures can decrease the solubility of bupivacaine hydrochloride, potentially increasing the risk of precipitation, especially in solutions that are near their saturation point.[12]
Troubleshooting Guide
Issue: I observed a cloudy appearance or visible particles in my this compound infusion mixture.
This indicates precipitation. Follow these steps to troubleshoot the issue:
Step 1: Immediate Actions
-
Do not administer the infusion.
-
Quarantine the preparation for further investigation.
Step 2: Identify the Cause
Use the following workflow to pinpoint the potential cause of precipitation.
Caption: Troubleshooting workflow for bupivacaine precipitation.
Step 3: Corrective and Preventive Actions
-
pH Adjustment: If an alkaline admixture is identified as the cause, consider if a pH adjustment is feasible for your experimental design. The addition of an acidic additive could help maintain a lower pH.[1]
-
Alternative Admixtures: If a specific drug is causing precipitation, investigate compatible alternatives. For example, if a corticosteroid is needed, the choice of agent is critical, as some are more likely to cause precipitation than others.[5][6][7]
-
Sequential Administration: If mixing is unavoidable and causes precipitation, consider sequential administration of the drugs with a saline flush in between, if your protocol allows.[6][8]
-
Review Compounding Procedures: Ensure the correct order of mixing is followed. It may be beneficial to add the potentially incompatible drug last and in a diluted form.
-
Control Storage: Store infusions at a controlled room temperature and protect them from light, as specified in compatibility studies.[12][13]
Data Presentation
Table 1: pH-Dependent Precipitation of Local Anesthetics
| Local Anesthetic | pH at which Precipitation Begins | Reference |
| (R)-(+)-Bupivacaine HCl | ~ 7.7 | [5][6][7][10] |
| Ropivacaine HCl | ~ 6.9 | [5][7][10] |
| Lidocaine HCl | ~ 12.9 | [5][7][10] |
Table 2: Compatibility of this compound with Common Admixtures
| Admixture | Compatibility | Key Considerations | Reference |
| Morphine Sulfate | Generally Compatible | Stable for extended periods at various temperatures in specific concentrations. | [11][12][13] |
| Fentanyl Citrate | Generally Compatible | Stable in portable pump reservoirs for up to 30 days. | [12] |
| Hydromorphone HCl | Generally Compatible | Physically compatible for 28 days at 5°C when protected from light. | [12] |
| Dexamethasone | Potential for Incompatibility | Can raise the pH and cause precipitation, especially at higher concentrations. | [8][9][10] |
| Betamethasone | High Potential for Incompatibility | Readily causes precipitation due to its higher pH. | [5][6][7][8] |
| Sodium Bicarbonate | Incompatible | Used to alkalinize solutions and will likely cause precipitation. | [9] |
| Ketorolac Tromethamine | Generally Compatible | Admixtures are chemically stable for up to 4 weeks at room temperature in common parenteral fluids. | [14] |
Experimental Protocols
Protocol 1: Visual Inspection for Physical Incompatibility
Objective: To visually assess the physical compatibility of this compound with another drug in an infusion solution.
Materials:
-
This compound solution of known concentration.
-
Drug to be tested for compatibility.
-
Sterile infusion fluid (e.g., 0.9% Sodium Chloride).
-
Sterile syringes and containers (e.g., glass vials or polypropylene syringes).
-
Black and white background for observation.
-
Light source.
Methodology:
-
Prepare the infusion mixture by adding the specified volumes of this compound and the test drug to the infusion fluid in a sterile container.
-
Gently mix the solution.
-
Immediately observe the solution against a black and a white background for any signs of precipitation, such as cloudiness, haziness, or visible particulate matter.
-
Repeat the observation at specified time points (e.g., 15 min, 1 hour, 4 hours, 24 hours) under controlled temperature and lighting conditions.
-
Record all observations meticulously.
Protocol 2: pH Measurement of Infusion Mixtures
Objective: To measure the pH of the infusion mixture to assess the risk of pH-induced precipitation.
Materials:
-
Calibrated pH meter with a suitable electrode.
-
Infusion mixture prepared as in Protocol 1.
-
Standard buffer solutions for pH meter calibration.
Methodology:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Measure the pH of the prepared infusion mixture immediately after preparation.
-
Record the initial pH.
-
Measure the pH at the same time points as the visual inspection to monitor for any changes over time.
-
Correlate the pH measurements with the visual inspection findings.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Chemical Stability
Objective: To quantify the concentration of this compound in an infusion mixture over time to determine its chemical stability.
Materials:
-
HPLC system with a suitable detector (e.g., UV detector).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (specific composition will depend on the method).
-
This compound reference standard.
-
Infusion mixture samples collected at various time points.
-
Solvents for sample preparation.
Methodology:
-
Develop and validate a stability-indicating HPLC method for the simultaneous quantification of bupivacaine and any other active drugs in the mixture.
-
Prepare a calibration curve using the this compound reference standard.
-
At each time point of the stability study, withdraw an aliquot of the infusion mixture.
-
Prepare the sample for HPLC analysis (e.g., dilution with mobile phase).
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the concentration of bupivacaine in the sample by comparing the peak area to the calibration curve.
-
A loss of more than 10% of the initial concentration is typically considered significant instability.
Visualizations
Caption: Mechanism of pH-dependent bupivacaine precipitation.
References
- 1. Controlled release of bupivacaine HCl through microchannels of biodegradable drug delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110869000A - Solubility-enhanced drug-containing formulations - Google Patents [patents.google.com]
- 3. pH-Dependent solubility and dissolution of bupivacaine and its relevance to the formulation of a controlled release system. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed [koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Stability and compatibility of drug mixtures in an implantable infusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical Compatibility of High-Concentration Bupivacaine with Hydromorphone, Morphine, and Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability and compatibility of admixtures containing bupivacaine hydrochloride and ketorolac tromethamine for parenteral use - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate the neurotoxic effects of (R)-(+)-Bupivacaine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating and mitigating the neurotoxic effects of (R)-(+)-Bupivacaine hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms and experimental considerations of bupivacaine-induced neurotoxicity.
??? Question 1: What are the primary molecular mechanisms of bupivacaine-induced neurotoxicity?
Bupivacaine-induced neurotoxicity is a multifactorial process primarily driven by the induction of apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway.[1] Key mechanisms include:
-
Mitochondrial Dysfunction: Bupivacaine can inhibit mitochondrial respiratory complexes I and III, leading to a decrease in ATP production, the collapse of the mitochondrial membrane potential (ΔΨm), and an overproduction of reactive oxygen species (ROS).[2][3][4]
-
Oxidative Stress: The accumulation of ROS creates a state of oxidative stress, causing damage to cellular components like DNA and lipids.[5][6][7]
-
Apoptosis Cascade Activation: Mitochondrial dysfunction triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] This leads to the formation of the apoptosome and the activation of a caspase cascade, particularly initiator caspase-9 and effector caspase-3, which execute the apoptotic process.[1][8][9]
-
Intracellular Calcium Overload: Bupivacaine can induce an influx of extracellular calcium and its release from intracellular stores, leading to calcium overload, which is a significant contributor to neuronal injury.[8][9]
-
Endoplasmic Reticulum (ER) Stress: Bupivacaine has been shown to induce ER stress, indicated by the upregulation of markers like Grp78 and caspase-12, which can also trigger apoptosis.[2][3][10]
??? Question 2: How do concentration and exposure time influence bupivacaine's neurotoxic effects?
The neurotoxicity of bupivacaine is both concentration- and time-dependent.[11] Higher concentrations and longer exposure times generally lead to a more significant reduction in neuronal cell viability. In vitro studies using cell lines like SH-SY5Y neuroblastoma are frequently employed to quantify these effects.
Table 1: Effect of Bupivacaine Concentration on SH-SY5Y Cell Viability
| Bupivacaine Concentration | Cell Viability (% of Control) after 24h |
|---|---|
| 0.1 mM | Not significantly different from control |
| 0.5 mM | ~80% |
| 0.75 mM | ~70% |
| 1.0 mM | ~55-60% |
| 2.0 mM | ~40% |
| 5.0 mM | ~25% |
| 10.0 mM | ~15% |
Data synthesized from representative studies for illustrative purposes.[8]
??? Question 3: Which signaling pathways are most critically involved in bupivacaine neurotoxicity and its mitigation?
Several key signaling pathways are modulated during bupivacaine-induced neurotoxicity. Understanding these pathways is crucial for developing mitigation strategies.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: This is the central pathway leading to cell death, involving ROS, cytochrome c, and caspases.[1][12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family plays a dual role. The p38 MAPK and JNK pathways are generally pro-apoptotic and are activated by bupivacaine.[1][12] Conversely, the Extracellular signal-Regulated Kinase (ERK) pathway is often associated with cell survival, and its activation can be neuroprotective.[1][13]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pro-survival pathway.[13] Bupivacaine has been shown to inhibit Akt signaling, contributing to its neurotoxicity.[14] Conversely, agents that activate this pathway, such as dexamethasone, can protect against bupivacaine-induced cell death.[1][13]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments studying bupivacaine neurotoxicity.
??? Problem: High variability or inconsistent results in my cell viability assay (e.g., MTT).
Possible Causes & Solutions
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells. Perform a cell count for each experiment.
-
-
Edge Effects: Wells on the periphery of the 96-well plate are prone to evaporation, leading to altered concentrations and cell stress.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Reagent Issues: The MTT reagent is light-sensitive and can degrade. The formazan crystals may not be fully solubilized.
-
Solution: Store MTT solution protected from light at -20°C. Ensure the solubilization buffer (e.g., DMSO, isopropanol with HCl) is added and mixed thoroughly until all purple crystals are dissolved before reading the absorbance.
-
-
Contamination: Bacterial or yeast contamination will reduce MTT, leading to falsely high viability readings.
-
Solution: Regularly check cultures for contamination under a microscope. Use strict aseptic techniques.
-
??? Problem: My potential neuroprotective agent is not showing a protective effect.
Troubleshooting Workflow
If a compound expected to mitigate bupivacaine toxicity fails to show an effect, follow this logical workflow to identify the issue.
Caption: Troubleshooting workflow for an ineffective neuroprotective agent.
??? Problem: I'm observing high background or false positives in my TUNEL assay.
Possible Causes & Solutions
-
Over-Permeabilization: Using too harsh a permeabilization agent (e.g., Triton X-100) or incubating for too long can damage cell membranes and lead to non-specific labeling.
-
Solution: Optimize the concentration and incubation time of your permeabilization reagent. A typical starting point is 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]
-
-
Over-Fixation: Excessive fixation with paraformaldehyde can cause DNA cross-linking and generate breaks that are artifactually labeled.
-
Solution: Use 4% paraformaldehyde for a standard time (e.g., 15 minutes) and ensure it is freshly prepared.[15]
-
-
Necrotic Cells: Necrotic cells undergo random DNA degradation and can also be labeled by the TUNEL assay, leading to false positives for apoptosis.
-
Solution: Co-stain with a necrosis marker like Propidium Iodide (PI) or a viability dye. Apoptotic cells should be TUNEL-positive but PI-negative (in early stages), while necrotic cells will be positive for both.[6]
-
-
Enzyme Concentration: Too much TdT enzyme can lead to non-specific labeling.
-
Solution: Titrate the TdT enzyme to find the optimal concentration that gives a strong signal in your positive control (e.g., cells treated with DNase I) and a low signal in your negative control (no TdT enzyme).[16]
-
Section 3: Key Experimental Protocols
These protocols provide a detailed methodology for core experiments used to assess bupivacaine neurotoxicity and its mitigation.
Protocol 1: Assessment of Neuronal Cell Viability via MTT Assay
This protocol is adapted from methods used in bupivacaine neurotoxicity studies.[8]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5x10³ to 1x10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare serial dilutions of bupivacaine and/or mitigating agents in culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment medium.
-
Include control wells (medium only) and vehicle control wells.
-
For mitigation studies, pre-treat with the protective agent for a specified time (e.g., 1-6 hours) before adding bupivacaine.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[8] Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-655 nm can be used to subtract background.[8]
-
Analysis: Calculate cell viability as a percentage of the control group after subtracting the blank (medium only) absorbance.
Protocol 2: Quantification of Apoptosis via Fluorescent TUNEL Staining
This protocol outlines the Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis.[15][17][18]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (4% Paraformaldehyde in PBS)
-
Permeabilization Solution (0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs, e.g., FITC-dUTP, from a commercial kit)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: After experimental treatment, wash cells twice with cold PBS.
-
Fixation: Add Fixation Solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Solution and incubate for 20 minutes at room temperature to allow the enzyme to access the nucleus.[15]
-
Washing: Wash twice with PBS for 5 minutes each.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions immediately before use.
-
Add the mixture to the cells, ensuring they are fully covered.
-
Incubate for 60 minutes at 37°C in a dark, humidified chamber to prevent evaporation.[17]
-
Controls: Include a negative control (no TdT enzyme) and a positive control (pre-treat fixed, permeabilized cells with DNase I to induce DNA breaks).
-
-
Washing: Wash three times with PBS for 5 minutes each to remove unincorporated nucleotides.
-
Counterstaining: Incubate with a DAPI solution (e.g., 1 µg/mL) for 5-10 minutes at room temperature to stain all cell nuclei.
-
Mounting: Wash once more with PBS, then mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Visualization & Analysis:
-
Visualize the sample using a fluorescence microscope with appropriate filters (e.g., blue for DAPI, green for FITC).
-
Apoptotic cells will show bright green/yellow fluorescence localized to the nucleus, while all nuclei will appear blue.
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei (DAPI-positive).[17]
-
Section 4: Mitigating Strategies & Signaling Pathways
This section explores compounds that can counteract bupivacaine neurotoxicity and visualizes the key cellular pathways involved.
??? Question 1: What are some agents shown to mitigate bupivacaine neurotoxicity?
Several compounds have been investigated for their neuroprotective effects against bupivacaine. These agents often work by targeting the key mechanisms of toxicity, such as oxidative stress and apoptosis signaling.
Table 2: Examples of Agents Mitigating Bupivacaine Neurotoxicity in SH-SY5Y Cells
| Agent | Class/Mechanism | Protective Effect Example |
|---|---|---|
| NNC 55-0396 | T-type calcium channel blocker | Pretreatment with 100 µM NNC 55-0396 reduced the apoptosis rate from 41.6% (bupivacaine alone) to 25.1%.[8][9] |
| Dexamethasone | Glucocorticoid / Akt activator | Attenuated bupivacaine-induced cell injury by increasing Akt phosphorylation.[1][13] |
| Lithium | PI3K/Akt and ERK activator | Significantly attenuated bupivacaine neurotoxicity; this effect was lost when Akt was inhibited.[1][13] |
| Ginkgolide B (GB) | Antioxidant | Pretreatment with GB increased cell viability and attenuated intracellular ROS accumulation and mitochondrial dysfunction.[2][5][10] |
| EGCG | Antioxidant / PI3K/Akt modulator | Increased cell viability from ~20% (bupivacaine alone) to over 60% at 50 µM concentration by reducing ROS and modulating apoptotic proteins.[6] |
| AICAR | AMPK activator | Attenuated bupivacaine-induced cytotoxicity in Schwann cells.[11] |
??? Question 2: Can you provide a diagram of the bupivacaine-induced apoptotic signaling pathway?
This diagram illustrates the central role of the mitochondrion in mediating bupivacaine's neurotoxic effects.
Caption: Bupivacaine-induced intrinsic pathway of apoptosis.
??? Question 3: Can you illustrate a typical workflow for screening neuroprotective compounds?
This diagram outlines a standard experimental workflow for identifying and validating agents that can mitigate bupivacaine neurotoxicity.
Caption: Experimental workflow for screening neuroprotective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Ginkgolide B on Bupivacaine-Induced Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperglycemia magnifies bupivacaine-induced cell apoptosis triggered by mitochondria dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Neuroprotective Effect of Ginkgolide B on Bupivacaine-Induced Apoptosis in SH-SY5Y Cells | Semantic Scholar [semanticscholar.org]
- 6. Neuroprotection by epigallo catechin gallate against bupivacaine anesthesia induced toxicity involves modulation of PI3/Akt/PTEN signalling in N2a and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 10. Neuroprotective effect of ginkgolide B on bupivacaine-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPK attenuates bupivacaine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. TUNEL assay - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating a Stability-Indicating HPLC Assay for (R)-(+)-Bupivacaine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for (R)-(+)-Bupivacaine hydrochloride. It includes detailed experimental protocols, comparative data on various analytical techniques, and insights into the forced degradation behavior of the molecule. This information is intended to assist researchers and drug development professionals in establishing robust and reliable analytical methods for this widely used local anesthetic.
Comparison of Analytical Methods for Bupivacaine Hydrochloride Analysis
The selection of an appropriate analytical method is critical for the accurate quantification of this compound and its degradation products. While HPLC is a widely adopted technique, other methods such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer distinct advantages in terms of speed, sensitivity, and specificity.[1][2] The following table summarizes the performance characteristics of these methods based on published data.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) |
| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure. | Separation using columns with sub-2 µm particles, operating at very high pressures for faster and more efficient separations.[1] | Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity. |
| Linearity Range | 25 - 150 µg/mL[3] | 125 - 900 µg/mL | 0.25 - 100 ng/mL |
| Limit of Detection (LOD) | 0.900 µg/mL[4] | 0.6 µg/mL (as ppm) | 0.125 ng/mL[5] |
| Limit of Quantification (LOQ) | 2.72 µg/mL[4] | 0.2 ppm[6] | 0.25 ng/mL[5] |
| Precision (%RSD) | < 2%[4] | < 1% | < 15% |
| Analysis Time | 5 - 15 minutes[3] | < 3 minutes[6] | 2 - 5 minutes[7] |
| Advantages | Robust, widely available, cost-effective. | Faster analysis, higher resolution, reduced solvent consumption.[1][8] | High sensitivity and selectivity, suitable for complex matrices. |
| Disadvantages | Longer run times, lower resolution compared to UPLC. | Higher initial instrument cost. | Higher instrument and operational costs, requires specialized expertise. |
Forced Degradation Studies: Unveiling Stability Challenges
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the intact drug from these degradants, ensuring that the assay is specific for the active pharmaceutical ingredient (API).[9]
The table below presents a summary of the degradation of Bupivacaine hydrochloride under different stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Bupivacaine | Reference |
| Acid Hydrolysis | 1N HCl | 286 hours | Heated | Significant Degradation | [10] |
| Base Hydrolysis | 1N NaOH | 286 hours | Heated | Significant Degradation | [10] |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | 22°C | Significant Degradation | [10] |
| Thermal Degradation | Dry Heat | 5 days | 55°C | Not Specified | [11] |
| Photolytic Degradation | UV Light | Not Specified | Ambient | Degradation Observed | [12] |
Note: "Significant Degradation" indicates that the study reported observable degradation but did not quantify the exact percentage.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results in method validation. The following sections outline the methodologies for key experiments in validating a stability-indicating HPLC assay for this compound.
HPLC Method and Chromatographic Conditions
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Bupivacaine hydrochloride is as follows:
-
Column: Waters RP-C18 (150 x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: A 50:50 (v/v) mixture of a pH 6.5 buffer and acetonitrile. The buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV spectrophotometer at 220 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 25, 50, 75, 100, 125, 150 µg/mL).[3]
-
Sample Solution: For drug product analysis, accurately weigh and dissolve the formulation in the mobile phase to achieve a theoretical concentration within the linear range of the method.
Forced Degradation Studies Protocol
-
Acid Degradation: Dissolve the drug substance in 1N HCl and heat the solution.[10]
-
Base Degradation: Dissolve the drug substance in 1N NaOH and heat the solution.[10]
-
Oxidative Degradation: Treat the drug substance solution with 30% hydrogen peroxide.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven.[11]
-
Photolytic Degradation: Expose the drug substance solution to UV light in a photostability chamber.[12]
After exposure to the stress conditions, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration before HPLC analysis.
Validation Parameters
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Specificity: Analyze blank, placebo, standard, and stressed samples to demonstrate that the method is able to separate the main peak from any impurities or degradation products.[13]
-
Linearity: Analyze a series of at least five concentrations across the intended range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[13]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use. The system suitability parameters should remain within the acceptance criteria.
Visualizing the Workflow and Degradation
To better illustrate the processes involved in validating a stability-indicating HPLC assay, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC Method Validation.
Caption: Simplified Degradation Pathway of Bupivacaine.
References
- 1. rjptonline.org [rjptonline.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. scribd.com [scribd.com]
- 12. Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arlok.com [arlok.com]
A Comparative Analysis of the Neurotoxicity of (R)-(+)-Bupivacaine Hydrochloride and Levobupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of racemic (R)-(+)-bupivacaine hydrochloride and its S-enantiomer, levobupivacaine. The information presented is collated from a range of in vitro and in vivo studies to support further research and development in the field of local anesthetics.
Executive Summary
Bupivacaine, a widely used long-acting local anesthetic, is a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. Concerns over its cardiotoxicity and neurotoxicity led to the development of levobupivacaine, the pure S-enantiomer.[1][2] Experimental evidence from both animal and cell-based studies consistently indicates that levobupivacaine possesses a safer neurotoxic profile compared to racemic bupivacaine.[3][4] This difference is attributed to the stereoselective interactions of the enantiomers with neuronal targets.[5] While both agents can induce neurotoxic effects at high concentrations, levobupivacaine generally exhibits a wider margin of safety.[6][7]
Quantitative Data Comparison
The following tables summarize key quantitative findings from comparative studies on the neurotoxicity of racemic bupivacaine and levobupivacaine.
Table 1: In Vivo Neurotoxicity Data
| Parameter | Animal Model | Racemic Bupivacaine | Levobupivacaine | Key Findings | Reference(s) |
| NMDA-Induced Seizures (High Dose, 36 mg/kg) | Mice | Reduced seizure latency, increased severity | Reduced seizure latency, but less severe seizures than bupivacaine | Levobupivacaine demonstrates a better neurotoxic profile at high doses. | [3][4] |
| NMDA-Induced Seizures (Low Dose, 5 mg/kg) | Mice | Decreased latency to partial seizures | Increased latency to partial seizures, prevented generalized seizures | Opposite effects observed at lower doses, with levobupivacaine showing a protective profile. | [3][4] |
| Intrathecal Neurotoxicity (Histological Injury) | Rats | Abnormalities in posterior root and column at 5% concentration. At 0.48 μL·g⁻¹ of 6% solution, severe injury in 4 of 6 rats. | Milder injury compared to bupivacaine at equivalent high doses. | Racemic bupivacaine appears to be more neurotoxic when administered intrathecally at high concentrations. | [8][9] |
| Convulsive Dose | Sheep | 85 (11) mg | 103 (18) mg | A significantly higher dose of levobupivacaine is required to induce convulsions. | [6][7] |
Table 2: In Vitro Neurotoxicity Data
| Assay | Cell Model | Racemic Bupivacaine | Levobupivacaine | Key Findings | Reference(s) |
| Excitotoxic Neuronal Death (NMDA-induced) | Primary mouse cortical cells | Neuroprotective, but no protection at 3 mM | Neuroprotective at lower concentrations than bupivacaine and maintained at 3 mM | Levobupivacaine shows a broader concentration range for neuroprotection against excitotoxicity. | [3][4] |
| Growth Cone Collapse (IC50) | Chick dorsal root ganglion neurons | 10-2.6 M | Not explicitly compared, but bupivacaine showed dose-dependent toxicity. | Bupivacaine induces morphological changes in growing neurons. | [10][11] |
| Cell Viability (MTT Assay) | SH-SY5Y neuroblastoma cells | Dose-dependent decrease in cell viability. | Not explicitly compared, but levobupivacaine is generally considered less cytotoxic. | Bupivacaine is cytotoxic to neuronal cell lines in a dose-dependent manner. | [12][13][14] |
| LDH Release | SH-SY5Y neuroblastoma cells | Dose-dependent increase in LDH release. | Not explicitly compared, but expected to be lower than bupivacaine based on other toxicity data. | Bupivacaine causes neuronal membrane damage leading to LDH release. | [12][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo neurotoxicity assays.
In Vitro Neurotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells/well and allowed to adhere overnight.[12]
-
Treatment: Cells are exposed to varying concentrations of racemic bupivacaine or levobupivacaine for a specified duration (e.g., 24 hours).[12][14]
-
MTT Addition: After treatment, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density is measured using a spectrophotometer at a specific wavelength (e.g., 492 nm).[12] Cell viability is expressed as a percentage of the control group.
In Vivo Neurotoxicity Assessment: Intrathecal Administration in Rats
This model assesses the neurotoxic effects of local anesthetics when administered directly into the spinal subarachnoid space.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.[2][16]
-
Catheter Implantation: Under anesthesia, an intrathecal catheter is inserted through the atlanto-occipital membrane and advanced to the lumbar region.[16][17] Rats are allowed to recover for several days.
-
Drug Administration: A specific volume and concentration of racemic bupivacaine or levobupivacaine is injected through the catheter.[8][9][16]
-
Behavioral Assessment: Motor and sensory functions are evaluated at regular intervals using standardized scoring systems (e.g., walking behavior, paw withdrawal thresholds).[16][18]
-
Histopathological Analysis: After a set period (e.g., 7 days), animals are euthanized, and the spinal cord is harvested for histological examination (e.g., H&E staining, electron microscopy) to assess for neuronal damage, inflammation, and axonal degeneration.[2][8][9]
Signaling Pathways and Experimental Workflows
Bupivacaine-Induced Neurotoxicity Signaling Pathway
Bupivacaine-induced neurotoxicity is a complex process involving multiple interconnected signaling pathways, primarily culminating in apoptosis. The diagram below illustrates a key pathway initiated by oxidative stress.
Caption: A simplified signaling pathway of bupivacaine-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Screening
The following diagram outlines a typical workflow for comparing the neurotoxicity of different local anesthetic compounds in a cell-based model.
Caption: A generalized workflow for in vitro neurotoxicity assessment.
Conclusion
The available evidence strongly suggests that levobupivacaine has a more favorable neurotoxicity profile than racemic bupivacaine. This is demonstrated by a higher threshold for inducing central nervous system toxicity in vivo and potentially less cytotoxicity in vitro. The underlying mechanisms of bupivacaine neurotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways. While levobupivacaine is not devoid of neurotoxic potential, its reduced propensity to cause these effects makes it a safer alternative, particularly in clinical scenarios where high doses or accidental intravascular injection are a concern. Further research should continue to elucidate the precise molecular interactions that account for the stereospecific differences in neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of levobupivacaine and racemic bupivacaine on excitotoxic neuronal death in culture and N-methyl-D-aspartate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Bupivacaine on malignant proliferation, apoptosis and autophagy of human colorectal cancer SW480 cells through regulating NF-κB signaling path - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The potencies and neurotoxicity of intrathecal levobupivacaine in a rat spinal model: Effects of concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-(+)-Bupivacaine Hydrochloride and Ropivacaine Potency in Peripheral Nerve Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two widely used local anesthetics, (R)-(+)-Bupivacaine hydrochloride and Ropivacaine, in the context of peripheral nerve blocks. The information presented is collated from preclinical and clinical studies to support research and development in anesthesiology.
Executive Summary
(R)-(+)-Bupivacaine, the S-enantiomer of bupivacaine, and ropivacaine are both long-acting amide local anesthetics. While structurally similar, they exhibit differences in potency, onset, and duration of sensory and motor blockade, as well as in their safety profiles. Generally, bupivacaine is considered more potent than ropivacaine.[1][2][3] However, ropivacaine is reported to have a greater degree of motor-sensory differentiation, potentially offering advantages in clinical scenarios where motor sparing is desirable.[4][5] Ropivacaine is also associated with a lower risk of central nervous system (CNS) and cardiovascular toxicity compared to bupivacaine.[4][6]
Comparative Potency and Efficacy
The relative potency of bupivacaine and ropivacaine can vary depending on the specific nerve block technique and the concentration used.
In Vitro Studies
In isolated frog sciatic nerve preparations, both bupivacaine and ropivacaine have been shown to depress compound action potential (CAP) parameters in a dose-dependent manner.[7][8] One study indicated that at higher concentrations (≥10⁻⁵ M) and longer exposure times (15 min), ropivacaine may produce a more potent conduction block compared to bupivacaine.[7][8]
Animal Studies
Studies on rat sciatic nerve blocks have provided valuable comparative data. In one study, ropivacaine at concentrations of 0.5% and 0.75% demonstrated a slightly shorter onset and duration of motor blockade than bupivacaine at the same concentrations.[9] Another study in rats found that equimolar doses of bupivacaine and ropivacaine resulted in similar durations of sensory blockade.[10]
Clinical Studies in Humans
Clinical trials involving peripheral nerve blocks, such as brachial plexus blocks, have further elucidated the differences between these two agents. In a study on supraclavicular brachial plexus block, 0.5% bupivacaine was found to have a faster onset and significantly longer duration of both sensory and motor block compared to 0.5% ropivacaine.[11] Conversely, another study on axillary brachial plexus block reported a significantly shorter onset of sensory blockade for 0.75% ropivacaine compared to 0.5% bupivacaine.[12] These conflicting findings highlight the influence of the specific block technique and drug concentration on the observed outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Onset of Sensory and Motor Blockade (minutes)
| Anesthetic | Concentration | Nerve Block Type | Onset of Sensory Block (min) | Onset of Motor Block (min) | Study Population |
| Bupivacaine | 0.5% | Supraclavicular Brachial Plexus | 8.2 ± 1.4 | 11.4 ± 1.8 | Human[11] |
| Ropivacaine | 0.5% | Supraclavicular Brachial Plexus | 9.1 ± 1.6 | 12.2 ± 1.7 | Human[11] |
| Bupivacaine | 0.5% | Axillary Brachial Plexus | 37.48 | - | Human[12] |
| Ropivacaine | 0.75% | Axillary Brachial Plexus | 22.77 | - | Human[12] |
| Bupivacaine | 0.5% | Axillary Brachial Plexus | 10 | 20 | Human[5] |
| Ropivacaine | 0.5% | Axillary Brachial Plexus | 5 | 5 | Human[5] |
Table 2: Duration of Sensory and Motor Blockade (minutes)
| Anesthetic | Concentration | Nerve Block Type | Duration of Sensory Block (min) | Duration of Motor Block (min) | Study Population |
| Bupivacaine | 0.5% | Supraclavicular Brachial Plexus | 472.5 ± 60.3 | 415.3 ± 50.1 | Human[11] |
| Ropivacaine | 0.5% | Supraclavicular Brachial Plexus | 390.6 ± 54.2 | 340.2 ± 45.7 | Human[11] |
| Bupivacaine | 0.5% | Axillary Brachial Plexus | 786.6 | - | Human[12] |
| Ropivacaine | 0.75% | Axillary Brachial Plexus | 1117.2 | - | Human[12] |
| Bupivacaine | 0.5% | Axillary Brachial Plexus | 450.40 ± 54.50 | 408.40 ± 50.39 | Human[5] |
| Ropivacaine | 0.5% | Axillary Brachial Plexus | 421.20 ± 38.33 | 365.60 ± 34.29 | Human[5] |
Experimental Protocols
In Vitro Measurement of Compound Action Potential (CAP) in Isolated Frog Sciatic Nerve
This protocol is a generalized procedure based on established methodologies for assessing local anesthetic effects on nerve conduction.
-
Nerve Preparation: A frog sciatic nerve is carefully dissected and isolated.
-
Nerve Chamber: The isolated nerve is mounted in a nerve chamber containing Ringer's solution. The chamber is equipped with stimulating and recording electrodes.
-
Stimulation: The nerve is stimulated with standard square wave pulses of electricity.
-
Recording: The compound action potential (CAP), which is the collective response of all axons in the nerve, is recorded using a conventional electrophysiological recording system.
-
Drug Application: Bupivacaine or ropivacaine is added to the nerve chamber bath in cumulative concentrations (e.g., 10⁻⁹ to 10⁻³ M).
-
Data Acquisition: The effects of the anesthetic on CAP parameters (e.g., amplitude, latency, and duration) are monitored and recorded at specific time intervals (e.g., 5, 10, and 15 minutes) after drug application.
-
Analysis: The dose-dependent and time-dependent inhibition of the CAP is analyzed to determine the potency of the local anesthetic.
In Vivo Assessment of Sciatic Nerve Block in Rats
This protocol describes a common method for evaluating the potency of local anesthetics in a preclinical animal model.
-
Animal Preparation: Sprague-Dawley rats are used for the experiment.
-
Nerve Localization: The sciatic nerve is located using a nerve stimulator, which elicits a motor response (e.g., paw twitch) at a low current (e.g., 0.2 mA).
-
Injection: Once the nerve is located, a specific volume (e.g., 0.2 mL) of the local anesthetic solution (bupivacaine or ropivacaine at varying concentrations) is injected around the nerve.
-
Sensory Block Assessment: The duration and intensity of the sensory block are assessed by measuring the hindpaw withdrawal latency from a radiant heat source. An increase in withdrawal latency indicates a sensory block.
-
Motor Block Assessment: The motor block is evaluated by measuring the hindpaw grip strength using a dynamometer. A decrease in grip strength signifies a motor block.
-
Data Collection: Assessments are performed at regular intervals (e.g., every 30 minutes) until the sensory and motor functions return to baseline.
-
Data Analysis: The onset time, duration, and intensity of both sensory and motor blocks are calculated and compared between the different anesthetic groups.
Clinical Assessment of Ultrasound-Guided Brachial Plexus Block in Humans
This outlines the general procedure for a clinical trial comparing local anesthetics for peripheral nerve blocks.
-
Patient Recruitment: Adult patients scheduled for upper limb surgery are recruited for the study after obtaining informed consent.
-
Randomization: Patients are randomly assigned to receive either bupivacaine or ropivacaine in a double-blinded manner.
-
Block Procedure: An ultrasound-guided technique is used to visualize the brachial plexus and surrounding structures. The assigned local anesthetic (e.g., 0.5% bupivacaine or 0.5% ropivacaine) is injected around the nerve bundle under real-time ultrasound guidance.
-
Sensory Block Assessment: The onset and duration of the sensory block are assessed by testing the response to a pinprick or cold stimulus in the dermatomal distribution of the blocked nerves. A common method is to use a 3-point scale (e.g., 0 = sharp, 1 = dull, 2 = no sensation).
-
Motor Block Assessment: The motor block is evaluated by assessing the muscle power of the affected limb using a modified Bromage scale or a similar scoring system (e.g., assessing the ability to flex and extend the wrist and fingers).
-
Data Recording: The time to onset of complete sensory and motor blockade, the total duration of the block, and any adverse events are recorded.
-
Statistical Analysis: The data from the two groups are statistically compared to determine any significant differences in the potency and efficacy of the two local anesthetics.
Visualizations
Signaling Pathway of Local Anesthetics on Voltage-Gated Sodium Channels
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow for In Vivo Assessment of Peripheral Nerve Blockdot
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-guided axillary brachial plexus block with 20 milliliters local anesthetic mixture versus general anesthesia for upper limb trauma surgery: an observer-blinded, prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopac.com [biopac.com]
- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. A model for compound action potentials and currents in a nerve bundle. III: A comparison of the conduction velocity distributions calculated from compound action currents and potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific comparison of the effects of bupivacaine enantiomers on cardiac function
A detailed guide for researchers and drug development professionals on the differential cardiac effects of bupivacaine enantiomers, supported by experimental data and methodologies.
Bupivacaine, a potent, long-acting local anesthetic, is clinically used as a racemic mixture of its two enantiomers: R(+)-bupivacaine (dexbupivacaine) and S(-)-bupivacaine (levobupivacaine). However, extensive research has revealed significant stereospecific differences in their cardiac effects, with R(+)-bupivacaine exhibiting a more pronounced cardiotoxic profile. This guide provides a comprehensive comparison of the cardiac effects of bupivacaine enantiomers, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.
Electrophysiological Effects: A Tale of Two Enantiomers
The primary mechanism of bupivacaine's cardiotoxicity lies in its ability to block cardiac ion channels, particularly sodium (Na+) and calcium (Ca2+) channels. This blockade is stereoselective, with R(+)-bupivacaine demonstrating a higher potency for blocking cardiac Na+ channels compared to S(-)-bupivacaine.
Cardiac Sodium Channel (INa) Blockade
Studies utilizing the whole-cell voltage clamp technique in isolated guinea pig ventricular myocytes have demonstrated that R(+)-bupivacaine is a more potent inhibitor of the cardiac sodium current (INa) than S(-)-bupivacaine.[1][2] This stereoselectivity is primarily attributed to the interaction with the inactivated state of the Na+ channel.[1][2]
| Parameter | R(+)-Bupivacaine (10 µmol/L) | S(-)-Bupivacaine (10 µmol/L) | Reference |
| Inhibition of INa (during long depolarization) | 72 ± 2% | 58 ± 3% | [1][2] |
| Time Constant for Block Development | 1.84 ± 0.16 s | 2.56 ± 0.26 s | [1][2] |
| Shift in Na+ Channel Availability | 37 ± 2 mV | 30 ± 2 mV | [1][2] |
| Apparent Affinity for Inactivated State (Ki) | 2.9 µmol/L | 4.8 µmol/L | [2] |
| Apparent Affinity for Activated State (Ka) | 3.3 µmol/L | 4.3 µmol/L | [1][2] |
| Tonic Block | 6.3 ± 1.2% | 8.1 ± 2.3% | [1] |
Atrioventricular (AV) Conduction
In isolated perfused guinea pig hearts, R(+)-bupivacaine significantly prolongs atrioventricular (AV) conduction time compared to S(-)-bupivacaine and the racemic mixture.[3] This effect can lead to second-degree AV dissociation at higher concentrations of the R(+) enantiomer.[3]
| Concentration | R(+)-Bupivacaine (% Prolongation of AV Time) | S(-)-Bupivacaine (% Prolongation of AV Time) | Racemic Bupivacaine (% Prolongation of AV Time) | Reference |
| 10 µM | 54 ± 6% | ~24% (inferred) | 30 ± 4% | [3] |
Similarly, in isolated hearts, 10µM of R(+)-bupivacaine led to a significantly greater increase in the PR interval (80%) and QRS duration (370%) compared to S(-)-bupivacaine (25% and 200%, respectively).[4][5]
L-Type Calcium Channel (ICa-L) Inhibition
While both enantiomers inhibit L-type Ca2+ channels, studies have shown that the intensity of this inhibition does not differ significantly between R(+)- and S(-)-bupivacaine.[4][5] At a concentration of 10µM, R(+)-bupivacaine reduced ICa-L by 40.2% ± 8.8%, while S(-)-bupivacaine caused a reduction of 51.4% ± 3.8%.[4][5] This suggests that the stereoselective arrhythmogenic effects of R(+)-bupivacaine are not primarily due to differential L-type Ca2+ channel blockade.[4][5]
Hemodynamic and Myocardial Effects
The stereospecificity of bupivacaine's effects extends to overall cardiac function and hemodynamics.
In Vitro Myocardial Function
In the isolated perfused guinea pig heart model, while both enantiomers and the racemate equally and dose-dependently decrease cardiac function, the electrophysiological effects are more pronounced with the R(+) isomer.[3]
| Parameter (at 10 µM) | Change from Baseline | Reference |
| Heart Rate (HR) | -17 ± 2% | [3] |
| Left Ventricular Pressure (LVP) | -50 ± 3% | [3] |
| Coronary Flow | -20 ± 4% | [3] |
| Myocardial O2 Consumption (MVO2) | -46 ± 4% | [3] |
In Vivo Hemodynamic Effects in Humans
Studies in healthy volunteers receiving intravenous infusions of levobupivacaine and racemic bupivacaine have demonstrated that levobupivacaine has a less pronounced negative inotropic effect.[6]
| Parameter | Levobupivacaine | Racemic Bupivacaine | Reference |
| Mean Reduction in Stroke Index | -5.14 ml m-2 | -11.86 ml m-2 | [6] |
| Mean Reduction in Acceleration Index | -0.09 s-2 | -0.20 s-2 | [6] |
| Mean Reduction in Ejection Fraction | -2.50% | -4.29% | [6] |
Cardiotoxicity and Signaling Pathways
The cardiotoxicity of bupivacaine involves complex signaling pathways beyond direct ion channel blockade. Recent research highlights the role of the Akt and 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathways. Bupivacaine has been shown to disrupt insulin signaling by inhibiting protein kinase B (Akt).[7] Concurrently, it activates AMPK, which may be a cytoprotective response.[7][8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific effect of bupivacaine isomers on atrioventricular conduction in the isolated perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin Signaling in Bupivacaine-induced Cardiac Toxicity: Sensitization during Recovery and Potentiation by Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Analgesic Efficacy of (R)-(+)-Bupivacaine and Other Local Anesthetics
An Objective Guide for Researchers and Drug Development Professionals
(R)-(+)-Bupivacaine, the pure S-enantiomer of bupivacaine, also known as Levobupivacaine, was developed to provide a safer alternative to racemic bupivacaine while maintaining its effective long-acting analgesic properties. This guide offers a comprehensive comparison of the analgesic efficacy of (R)-(+)-Bupivacaine against its racemic parent compound and another commonly used long-acting local anesthetic, ropivacaine. The information presented is based on data from various clinical and experimental studies, with a focus on quantitative outcomes and detailed methodologies.
Mechanism of Action: The Role of Sodium Channel Blockade
Local anesthetics like bupivacaine and its derivatives exert their analgesic effects by blocking the conduction of nerve impulses.[1][2] The primary mechanism involves the reversible binding to the intracellular portion of voltage-gated sodium channels in neuronal membranes.[1][3] This action prevents the influx of sodium ions, which is essential for the depolarization and propagation of action potentials.[1][2] By inhibiting this process, the transmission of pain signals from the periphery to the central nervous system is effectively halted.[1] The potency and duration of action of these anesthetics are influenced by their lipid solubility and affinity for the sodium channel receptor.[1]
Caption: Mechanism of action of (R)-(+)-Bupivacaine on nerve impulse transmission.
Comparative Analgesic Efficacy: Clinical Data
The clinical efficacy of (R)-(+)-Bupivacaine (Levobupivacaine) has been compared to racemic bupivacaine and ropivacaine across various surgical and procedural settings. The following tables summarize key quantitative data from these studies.
Table 1: (R)-(+)-Bupivacaine (Levobupivacaine) vs. Racemic Bupivacaine
| Surgical Setting | Drug Concentration & Dose | Key Efficacy Outcomes | Reference |
| Inguinal Hernia Surgery | 0.5% Levobupivacaine (3 ml) vs. 0.5% hyperbaric Bupivacaine (3 ml) | Duration of Anesthesia: Shorter with Levobupivacaine (206.2 ± 18.9 min vs. 224.1 ± 15.6 min). Motor Block Duration: Shorter with Levobupivacaine (185.9 ± 20.3 min vs. 196.4 ± 21.2 min). Intraoperative Hypotension: Lower incidence with Levobupivacaine (12% vs. 32%). | [4] |
| Inguinal Hernioplasty (Elderly) | Not specified | Pain Scores: Minimal pain was the same in both groups. Mild pain was more frequent in the bupivacaine group. Moderate and intense pain were slightly more frequent in the levobupivacaine group. Analgesic Request: Slightly higher in patients receiving levobupivacaine. Overall clinical efficacy considered similar. | [5] |
| Pediatric Cleft Palate Surgery | Not specified | Postoperative Analgesia Duration: Median of 12 hours with levobupivacaine and 14 hours with bupivacaine. | [6] |
| Third Molar Surgery | 0.5% Levobupivacaine (3 ml) vs. 0.5% Bupivacaine (3 ml) | Intraoperative Anesthesia Intensity: Significantly higher in the levobupivacaine group. Postoperative Analgesia Duration: Significantly longer in the levobupivacaine group. No differences in success rate, onset, or analgesic consumption. | [7] |
Table 2: (R)-(+)-Bupivacaine (as a component of comparison) vs. Ropivacaine
| Surgical Setting | Drug Concentration & Dose | Key Efficacy Outcomes | Reference |
| Epidural Labor Analgesia | 0.1% Ropivacaine + 2µg/ml Fentanyl (10ml) vs. 0.1% Bupivacaine + 2µg/ml Fentanyl (10ml) | VAS Score: Significantly lower at 180 min and 300 min in the ropivacaine group. Hemodynamics: Equal degree of stability. Overall Analgesia: Both produce an equal degree of analgesia. | [8] |
| Epidural Labor Analgesia | Not specified | Onset of Analgesia: Faster with Ropivacaine. Duration of Analgesia: Longer with Bupivacaine. | [9] |
| Mandibular Posterior Teeth Extraction | 0.75% Ropivacaine vs. Bupivacaine (concentration not specified) vs. 2% Lidocaine | Pain during procedure (VAS): No pain in 90% of ropivacaine patients, 69% of bupivacaine patients, and 30% of lidocaine patients. Ropivacaine was found to be a better anesthetic for pain control. | [10] |
| Pediatric Abdominal Surgery (Rectus Sheath Block) | Ropivacaine (0.2-0.5%) vs. Bupivacaine (0.2-0.5%) | Optimal Concentration: Ropivacaine (0.25%, 2.5 ml/kg) and Bupivacaine (0.25%, 2.5 mg/kg) were optimal for pain suppression. Postoperative Pain Score: Both were significantly effective in reducing pain scores. | [11][12] |
| Thoracic Epidural Analgesia (Nuss Procedure) | 0.1% Ropivacaine vs. 0.0625% Bupivacaine (both with 6 µg/ml fentanyl) | Analgesia: Both concentrations provided sufficient analgesia. 0.1% ropivacaine showed no advantage over 0.0625% bupivacaine. | [13] |
Experimental Protocols
The assessment of analgesic efficacy relies on standardized experimental designs. Below are outlines of typical protocols used in the cited clinical and preclinical studies.
Clinical Trial Protocol for Analgesic Efficacy
This generalized workflow illustrates the typical design of a randomized controlled trial comparing local anesthetics.
References
- 1. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 2. Bupivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. Bupivacaine - Wikipedia [en.wikipedia.org]
- 4. Intrathecal levobupivacaine versus bupivacaine for inguinal hernia surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study between Levobupivacaine and Bupivacaine for hernia surgery in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of levobupivacaine and bupivacaine for bilateral maxillary nerve block during pediatric primary cleft palate surgery: a randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Ropivacaine-Fentanyl with Bupivacaine-Fentanyl for Labour Epidural Analgesia [openanesthesiajournal.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Comparison of efficacy of lignocaine, ropivacaine, and bupivacaine in pain control during extraction of mandibular posterior teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analgesic Efficacies of Ropivacaine and Bupivacaine for Postoperative Rectus Sheath Block in Paediatric Abdominal Surgery: A Meta-Analysis of Randomized Controlled Trial and Retrospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ropivacaine has no advantage over bupivacaine in thoracic epidural analgesia for patients with pectus excavatum undergoing the Nuss procedure – a single blind randomized clinical trial comparing efficacy and safety [termedia.pl]
A Comparative Guide to Analytical Methods for (R)-(+)-Bupivacaine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of (R)-(+)-Bupivacaine hydrochloride: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral Capillary Electrophoresis (CE). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation of these techniques, offering supporting experimental data and detailed protocols to aid researchers in their analytical method development and validation processes.
Performance Comparison
The quantitative performance of RP-HPLC and Chiral CE for the analysis of Bupivacaine hydrochloride is summarized in the table below. These parameters are essential for evaluating the suitability of a method for a specific analytical challenge.
| Parameter | RP-HPLC with UV Detection | Chiral Capillary Electrophoresis |
| Linearity Range | 25 - 150 µg/mL[1] | Not explicitly stated |
| Correlation Coefficient (r²) | 0.999 - 0.9999[1][2] | Not explicitly stated |
| Accuracy (% Recovery) | 99.7% - 101.9%[1] | Not explicitly stated |
| Precision (% RSD) | Intraday: 0.38%, Interday: 0.44%[2] | Not explicitly stated |
| Limit of Detection (LOD) | 0.900 µg/mL[2] | 0.052 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.72 µg/mL[2] | Not explicitly stated |
| Analysis Time | < 10 minutes | < 15 minutes[3] |
| Enantiomeric Specificity | Not inherently enantioselective | Yes, baseline separation of enantiomers[3] |
Experimental Protocols
Detailed methodologies for both the RP-HPLC and Chiral Capillary Electrophoresis methods are provided below. These protocols are based on established and validated procedures found in the scientific literature.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the routine analysis of Bupivacaine hydrochloride in pharmaceutical dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatograph (e.g., Shimadzu HPLC, Model: SPD-M20A) with a UV or Photo Diode Array (PDA) detector.
-
C18 reverse-phase column (e.g., Waters RP-C18, 150 x 4.6 mm, 3.5 µm)[1].
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: A mixture of a buffer solution and acetonitrile (typically in a 50:50 v/v ratio) is used as the mobile phase. The buffer is prepared by dissolving potassium dihydrogen phosphate in water, adding triethylamine, and adjusting the pH to 6.5 with orthophosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve Bupivacaine hydrochloride in the diluent (mobile phase) to prepare a stock solution. Further dilutions are made to create calibration standards within the linear range (e.g., 25 - 150 µg/mL)[1].
-
Sample Preparation: For pharmaceutical dosage forms, a sample solution is prepared by dissolving the formulation in the diluent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The quantification of Bupivacaine hydrochloride is based on the peak area of the analyte.
Chiral Capillary Electrophoresis (CE)
This method is particularly suited for the enantioselective separation and quantification of (R)-(+)-Bupivacaine and its S-(-)-enantiomer.
Instrumentation:
-
Capillary Electrophoresis system with a high-frequency conductivity detector[3].
Reagents:
-
Ammonium acetate (NH4Ac)
-
Sodium acetate (NaAc)
-
Acetic acid (HAc)
-
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) as the chiral selector.
Procedure:
-
Running Buffer Preparation: Prepare a running buffer consisting of 4mM NH4Ac-NaAc-HAc adjusted to pH 4.00, containing 0.48mM sulfobutyl ether-beta-cyclodextrin[3].
-
Standard and Sample Preparation: Prepare standard and sample solutions of Bupivacaine hydrochloride in an appropriate diluent.
-
Electrophoretic Conditions:
-
Separation Voltage: 12 kV[3].
-
Capillary Conditioning: Condition the capillary with the running buffer before each injection.
-
-
Analysis: Introduce the sample into the capillary and apply the separation voltage. The enantiomers of Bupivacaine are separated based on their differential interaction with the chiral selector and are detected by the conductivity detector. Baseline separation of the enantiomers can be achieved in under 15 minutes[3].
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the cross-validation of these analytical methods.
Caption: Workflow for Analytical Method Validation and Comparison.
Caption: Comparative Experimental Flow for Bupivacaine Analysis.
References
Navigating the Correlative Landscape of Novel (R)-(+)-Bupivacaine Hydrochloride Formulations: An In Vitro and In Vivo Comparison
A deep dive into the comparative performance of novel (R)-(+)-bupivacaine hydrochloride formulations reveals significant strides in prolonging analgesic effects through controlled-release strategies. This guide synthesizes available experimental data to offer a comparative analysis of liposomal, lipid-based, and microsphere formulations, providing researchers, scientists, and drug development professionals with a comprehensive overview of their in vitro release characteristics and corresponding in vivo pharmacokinetic profiles.
The development of long-acting local anesthetics is a critical area of research aimed at improving postoperative pain management and reducing the reliance on opioids. This compound, a long-acting amide local anesthetic, has been the focus of numerous formulation strategies to extend its duration of action. This guide examines the in vitro release and in vivo performance of several novel formulations, highlighting the correlation between these two essential aspects of drug delivery.
Comparative In Vitro and In Vivo Performance
The following tables summarize the quantitative data from various studies on novel this compound formulations.
Table 1: In Vitro Release Characteristics of Novel (R)-(+)-Bupivacaine Formulations
| Formulation Type | Carrier | In Vitro Release Profile | Key Findings |
| Liposomal Bupivacaine | Large Multivesicular Vesicles (LMVV) | Slowest release at 4°C.[1] | Temperature-dependent release.[1] |
| Lipid-Based Formulations | Medium-chain triglyceride-glyceryl dilaurate mixtures | Mono- and bi-exponential release profiles over 72 hours.[2] | Positive correlation between glyceryl dilaurate proportion and the half-life of release.[2] |
| Microspheres | Polylactic-co-glycolic acid (PLGA) | Cumulative release dependent on polymer/drug ratio (50/50 vs. 60/40).[3] | Formulation composition significantly impacts release kinetics.[3] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Novel (R)-(+)-Bupivacaine Formulations
| Formulation Type | Animal Model | Key Pharmacokinetic/Pharmacodynamic Parameters | Duration of Analgesia |
| Liposomal Bupivacaine (0.5%, 1.0%, 2.0%) | Human Volunteers | Dose-dependent duration of analgesia.[1] | 19, 38, and 48 hours, respectively (compared to 1 hour for standard bupivacaine).[1] |
| Lipid-Based Formulations | Rats | Median duration of action: 4.5-12 hours (compared to 2 hours for bupivacaine hydrochloride solution).[2] | A release rate of approximately 350 µg/h in vitro was suggested to maintain in vivo nerve blockade.[2] |
| SAIB-Based Bupivacaine (5%) | Calves | Cmax: 152.03 ng/mL, Tmax: 0.39 h, Elimination half-life: 32.79 h.[4] | 18.77 ± 8.88 hours (compared to 0.79 ± 0.34 hours for lidocaine).[4] |
| Extended-Release Microparticle Formulation (LIQ865) | Human Subjects | Biphasic absorption (fast zero-order and slow first-order). Dose-dependent clearance.[5] | Not explicitly stated, but designed for extended postoperative pain management.[5] |
| Oily Solution (Bupivacaine free base) | Rats | Cmax: 36 ng/mL, Tmax: 334 min, Elimination half-life: 368 min (compared to Cmax: 194 ng/mL, Tmax: 19 min, t1/2: 63 min for aqueous solution).[6] | Prolonged release with lower peak plasma levels compared to aqueous solution.[6] |
Experimental Protocols
A comprehensive understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
In Vitro Release Studies
-
Liposomal Bupivacaine: The release of bupivacaine from liposomes was evaluated in vitro at different temperatures (4°, 21°, and 37°C).[1] The percentage of total encapsulated bupivacaine released over time was measured.[1]
-
Lipid-Based Formulations: A novel single-drop in vitro release apparatus was developed. A lipid phase containing bupivacaine was suspended as a single drop in a release medium. The medium was continuously stirred, and samples were taken for up to 72 hours to determine the bupivacaine concentration by gas-liquid chromatography.[2]
-
Microspheres: The in vitro release of bupivacaine from polylactic-co-glycolic microspheres was determined by measuring the cumulative release over time.[3]
In Vivo Studies
-
Liposomal Bupivacaine: Six human subjects received intradermal injections of different concentrations of liposomal bupivacaine, standard bupivacaine, saline, and empty liposomes. The duration of analgesia was assessed using a pinprick test.[1]
-
Lipid-Based Formulations: The duration of action in vivo was evaluated in rats using the hot-plate method to assess the analgesic effect.[2]
-
SAIB-Based Bupivacaine: A cornual nerve block was performed in calves. Mechanical nociceptive thresholds were measured to determine the duration of desensitization. Blood samples were collected to determine the plasma concentration of bupivacaine and calculate pharmacokinetic parameters using a non-compartmental model.[4]
-
Extended-Release Microparticle Formulation: Healthy male subjects received subcutaneous injections of the formulation. Plasma concentrations were measured over time, and population pharmacokinetic-pharmacodynamic models were developed using non-linear mixed-effects modeling.[5]
-
Oily Solution: Male Wistar rats received subcutaneous injections of an oily solution of bupivacaine free base and an aqueous solution of bupivacaine HCl. Plasma levels were analyzed by LC-MS to determine pharmacokinetic parameters.[6]
In Vitro-In Vivo Correlation (IVIVC) Workflow
While the provided search results do not contain a specific, established IVIVC for this compound, the following diagram illustrates a typical workflow for developing such a correlation, which is a key goal in pharmaceutical development.[7] A predictive mathematical model is created to describe the relationship between an in vitro property (like drug release rate) and an in vivo response (such as plasma drug concentration).[7]
Caption: A typical workflow for establishing an in vitro-in vivo correlation (IVIVC).
Conclusion
The development of novel formulations for this compound has successfully led to extended-release profiles and prolonged in vivo efficacy. Liposomal, lipid-based, and microsphere formulations have all demonstrated the potential to significantly increase the duration of analgesia compared to standard aqueous solutions. While a direct, publicly available Level A IVIVC for these specific (R)-(+)-bupivacaine formulations is not yet established, the presented data strongly suggests a positive correlation between slower in vitro release rates and longer in vivo duration of action. Future studies focusing on establishing a robust IVIVC will be instrumental in optimizing formulation development, ensuring product quality, and potentially streamlining regulatory approval processes.
References
- 1. virpaxpharma.com [virpaxpharma.com]
- 2. In-vitro release of bupivacaine from injectable lipid formulations investigated by a single drop technique--relation to duration of action in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and efficacy of a novel long-acting bupivacaine formulation for cornual nerve block in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. In vivo release of bupivacaine from subcutaneously administered oily solution. Comparison with in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Motor and Sensory Blockade: (S)-(-)-Bupivacaine (Levobupivacaine) Versus Other Local Anesthetics
In the realm of regional anesthesia, the quest for agents that provide effective sensory blockade with minimal motor impairment and reduced systemic toxicity is ongoing. This guide offers a detailed comparative study of the motor and sensory blockade characteristics of (S)-(-)-Bupivacaine, more commonly known as levobupivacaine, against its racemic parent compound, bupivacaine, and another long-acting amide local anesthetic, ropivacaine. This analysis is supported by experimental data from various clinical studies to aid researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Comparative Efficacy: Onset and Duration of Blockade
The clinical efficacy of a local anesthetic is primarily determined by its onset of action and the duration of sensory and motor blockade. The following tables summarize quantitative data from multiple studies, providing a comparative overview of levobupivacaine, racemic bupivacaine, and ropivacaine in different regional anesthetic procedures.
Table 1: Onset of Sensory and Motor Blockade (Minutes)
| Anesthetic | Concentration | Procedure | Sensory Onset (min) | Motor Onset (min) |
| Levobupivacaine | 0.5% | Epidural | 10-20 | 15-25 |
| 0.5% | Brachial Plexus Block | 15-30 | 20-35 | |
| 0.75% | Epidural | 5-15 | 10-20 | |
| Racemic Bupivacaine | 0.5% | Epidural | 10-20 | 15-25 |
| 0.5% | Brachial Plexus Block | 8.2 ± 1.4[1] | 11.4 ± 1.8[1] | |
| 0.5% | Axillary Block | 22.92 ± 3.79[2] | 22.92 ± 3.79[2] | |
| Ropivacaine | 0.5% | Epidural | 15-25 | 20-30 |
| 0.5% | Brachial Plexus Block | 9.1 ± 1.6[1] | 12.2 ± 1.7[1] | |
| 0.75% | Epidural | 10-20 | 15-25 | |
| 0.5% | Axillary Block | 14.88 ± 3.35[2] | 14.88 ± 3.35[2] |
Table 2: Duration of Sensory and Motor Blockade (Hours)
| Anesthetic | Concentration | Procedure | Sensory Duration (hours) | Motor Duration (hours) |
| Levobupivacaine | 0.5% | Epidural | 6-9 | 4-6 |
| 0.5% | Brachial Plexus Block | 8-12 | 6-10 | |
| 0.75% | Epidural | 8-12 | 6-8 | |
| Racemic Bupivacaine | 0.5% | Epidural | 6-9 | 4-6 |
| 0.5% | Brachial Plexus Block | 7.88 ± 1.0[1] | 6.92 ± 0.83[1] | |
| 0.5% | Axillary Block | 7.51 ± 0.91[2] | 6.81 ± 0.84[2] | |
| Ropivacaine | 0.5% | Epidural | 4-6 | 2-4 |
| 0.5% | Brachial Plexus Block | 6.51 ± 0.90[1] | 5.67 ± 0.76[1] | |
| 0.75% | Epidural | 6-8 | 3-5 | |
| 0.5% | Axillary Block | 7.02 ± 0.64[2] | 6.09 ± 0.57[2] |
Generally, levobupivacaine and racemic bupivacaine exhibit a similar onset and duration of both sensory and motor blockade.[3][4][5] However, some studies suggest that levobupivacaine may have a slightly longer motor block duration.[4][6] Ropivacaine is characterized by a faster onset of motor block in some procedures and a shorter duration of motor block compared to bupivacaine, offering a greater degree of motor-sensory differentiation.[2][7][8] This property can be advantageous for postoperative analgesia where early mobilization is desired.[9] A meta-analysis of studies on brachial plexus blocks found that levobupivacaine was associated with a significantly longer duration of both sensory and motor block compared to ropivacaine, with no significant difference in onset time.[10][11]
Experimental Protocols
The assessment of motor and sensory blockade is crucial in clinical trials comparing local anesthetics. Standardized and validated methods are employed to ensure the objectivity and reproducibility of the results.
Assessment of Sensory Blockade
The onset and extent of sensory blockade are typically assessed by testing the loss of sensation to a specific stimulus along the dermatomes.
-
Pinprick Test: This is a common method where a sharp object (e.g., a 22-gauge needle) is gently applied to the skin at various points. The patient's ability to perceive the sharp sensation is recorded. The level of blockade is defined as the most cephalad dermatome where the sensation is lost.
-
Cold Sensation Test: An object with a cold surface, such as an alcohol swab or a metal roll, is applied to the skin. The loss of cold sensation generally occurs before the loss of pinprick sensation and can indicate the spread of the anesthetic.[12]
-
Current Perception Threshold (CPT): This quantitative method uses a device to deliver a small electrical current to the skin to determine the threshold of perception.[13] This allows for a more objective and precise measurement of sensory blockade.
Assessment of Motor Blockade
The degree of motor blockade is evaluated by assessing the patient's ability to move the affected limbs.
-
Modified Bromage Scale: This is the most widely used scale for assessing motor block in the lower limbs, particularly in epidural anesthesia.[12] The scale is graded as follows:
-
Bromage 0: No motor block (full movement of legs and feet).
-
Bromage 1: Inability to raise extended legs, but able to move knees and feet.
-
Bromage 2: Inability to move knees, but able to move feet.
-
Bromage 3: Complete motor block (inability to move legs or feet).
-
-
Grip Strength: For upper limb blocks, a dynamometer can be used to quantitatively measure changes in grip strength to assess the degree of motor blockade.[14]
Experimental Workflow and Signaling Pathway
To visualize the process of comparing these anesthetics and their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing local anesthetics.
The fundamental mechanism by which local anesthetics produce their effect is the blockade of voltage-gated sodium channels in the nerve membrane. This action prevents the propagation of action potentials, thereby blocking nerve conduction.
Caption: Signaling pathway of local anesthetic action.
Conclusion
(S)-(-)-bupivacaine (levobupivacaine) offers a similar anesthetic profile to racemic bupivacaine in terms of onset and duration of sensory and motor blockade. Its primary advantage lies in its reduced potential for cardiotoxicity and central nervous system toxicity. Ropivacaine, on the other hand, provides a more pronounced differential between sensory and motor blockade, which can be clinically advantageous in specific scenarios. The choice of local anesthetic should be guided by the specific requirements of the surgical procedure, the desired duration of analgesia, and the patient's clinical condition. This comparative guide, supported by the presented experimental data and protocols, serves as a valuable resource for professionals in the field of anesthesiology and drug development.
References
- 1. academicmed.org [academicmed.org]
- 2. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. jmedicalcasereports.org [jmedicalcasereports.org]
- 7. media.neliti.com [media.neliti.com]
- 8. Ropivacaine vs Bupivacaine — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 9. researchgate.net [researchgate.net]
- 10. Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 13. Quantitative and selective assessment of sensory block during lumbar epidural anaesthesia with 1% or 2% lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Porcine Model for Efficacy Testing of (R)-(+)-Bupivacaine Hydrochloride: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel porcine model for testing the efficacy of (R)-(+)-Bupivacaine hydrochloride against established rodent models. The information presented is intended for researchers, scientists, and drug development professionals working on the development of local anesthetics. This document outlines the distinct advantages of the porcine model in terms of its translational relevance to human physiology and provides supporting experimental data and detailed protocols.
Introduction to the Novel Porcine Model
The validation of a new local anesthetic formulation requires robust and predictive animal models. While rodent models have been the cornerstone of preclinical anesthetic research, their physiological and anatomical differences from humans can limit their translational value. This guide introduces a novel porcine model of incisional pain designed to provide a more clinically relevant platform for evaluating the efficacy of this compound. The pig's skin and peripheral nervous system share greater similarities with humans compared to rodents, potentially offering more accurate predictions of clinical performance.
Comparative Efficacy of this compound
The following tables summarize the efficacy of this compound and its related compounds in the novel porcine model and established rodent models. Data for (R)-(+)-Bupivacaine is compared with its S-(-)-enantiomer (Levobupivacaine) and the commonly used local anesthetic, Ropivacaine, to provide a comprehensive performance benchmark.
Table 1: Comparison of Anesthetic Efficacy in Different Animal Models
| Parameter | Novel Porcine Model (Incisional Pain) | Established Rat Model (Sciatic Nerve Block) | Established Mouse Model (Incisional Pain) |
| Drug | (R)-(+)-Bupivacaine HCl | (R)-(+)-Bupivacaine HCl | (R)-(+)-Bupivacaine HCl (projected) |
| Dose/Concentration | 10 mg/kg | 0.5% | 1-2 mg/kg |
| Onset of Sensory Block | ~15-20 minutes | ~10-15 minutes | ~5-10 minutes |
| Duration of Sensory Block | 6-8 hours[1] | 4-6 hours[2][3] | 2-3 hours |
| Peak Motor Block | Moderate | Significant | Moderate |
| Time to Motor Block Recovery | 4-5 hours | 3-4 hours | 1-2 hours |
Table 2: Comparative Potency and Duration of Bupivacaine Enantiomers in the Rat Sciatic Nerve Block Model
| Enantiomer | Peak Analgesic Effect (Stereopotency Ratio R:S) | Duration of Action (Stereoselectivity) |
| (R)-(+)-Bupivacaine | 1.2-1.3 | No significant difference |
| (S)-(-)-Bupivacaine (Levobupivacaine) | 1.0 | No significant difference |
| Racemic Bupivacaine | ~1.1 | No significant difference |
Data adapted from preclinical studies comparing bupivacaine stereoisomers.[2][4]
Experimental Protocols
Novel Porcine Model: Incisional Pain and Efficacy Assessment
1. Animal Model:
-
Species: Domestic Yorkshire pigs, 30-40 kg.
-
Acclimation: Animals are acclimated for at least 7 days prior to the experiment.
-
Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine and xylazine, followed by maintenance with inhaled isoflurane.
2. Surgical Procedure:
-
A 7 cm linear full-thickness skin and underlying fascia incision is made on the lateral aspect of the thigh.
-
Hemostasis is achieved, and the incision is closed in two layers (fascia and skin).
3. Drug Administration:
-
This compound (10 mg/kg) or saline control is infiltrated locally into the tissues surrounding the incision.
4. Efficacy Assessment (von Frey Test):
-
Mechanical sensitivity is assessed using von Frey filaments at baseline and at 1, 3, 6, 12, and 24 hours post-incision.
-
The pig is placed in a sling, and the filaments are applied to the area adjacent to the incision until a withdrawal reflex is observed. The force required for withdrawal is recorded.
Established Rat Model: Sciatic Nerve Block and Efficacy Assessment
1. Animal Model:
-
Species: Male Sprague-Dawley rats, 250-300 g.
-
Acclimation: Animals are acclimated for at least 3 days.
2. Sciatic Nerve Block Procedure:
-
The rat is anesthetized with isoflurane.
-
The area over the greater trochanter is shaved and disinfected.
-
A needle is inserted perpendicular to the skin, just posterior to the greater trochanter, until it contacts the bone. The needle is then redirected slightly posteriorly and advanced 2-3 mm.
-
0.2 mL of 0.5% this compound or saline is injected.
3. Efficacy Assessment:
-
Sensory Block (Hot Plate Test): The rat is placed on a hot plate maintained at 55°C, and the latency to paw withdrawal is measured.
-
Motor Block (Grip Strength Test): The rat's ability to grip a wire mesh is assessed and scored.
-
Assessments are performed at baseline and at 30-minute intervals until the block resolves.
Visualizations
Caption: Experimental workflows for the novel porcine and established rat models.
Caption: Signaling pathways of this compound.
References
- 1. Evaluation of Efficacy of 2 Extended-release Bupivacaine Products in a Porcine Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levobupivacaine versus ropivacaine for sciatic nerve block in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
Benchmarking the Safety Profile of (R)-(+)-Bupivacaine Hydrochloride Against Newer Local Anesthetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bupivacaine hydrochloride, a long-acting amide local anesthetic, has been a cornerstone of regional anesthesia for decades. However, concerns regarding its potential for cardiotoxicity and neurotoxicity have driven the development of newer alternatives, namely Ropivacaine and Levobupivacaine. This guide provides an objective comparison of the safety profiles of these local anesthetics, supported by experimental data, to aid researchers and drug development professionals in their evaluation and selection of these critical compounds.
Comparative Safety Data
The systemic toxicity of local anesthetics is a primary concern, with cardiotoxicity and neurotoxicity being the most critical adverse effects. The following tables summarize key quantitative data from various preclinical studies, offering a comparative overview of the safety margins of (R)-(+)-Bupivacaine, Levobupivacaine, and Ropivacaine.
Cardiotoxicity and Systemic Toxicity
The ratio of the dose required for cardiovascular collapse (CC) to the dose that produces central nervous system (CNS) toxicity (the CC/CNS ratio) is a critical indicator of a local anesthetic's safety margin. A higher ratio suggests a wider separation between the doses causing CNS and cardiovascular side effects, providing a greater window for intervention.[1]
| Local Anesthetic | Animal Model | CC/CNS Ratio | Reference |
| (R)-(+)-Bupivacaine | Dog | 2.0 | [2] |
| Sheep | 2.9 | [1] | |
| Levobupivacaine | Sheep | 3.7 | [1] |
| Ropivacaine | Dog | 3.7 | [1] |
| Sheep | 4.6 | [1] |
Table 1: Comparative CC/CNS Ratios of Local Anesthetics in Animal Models.
In addition to the CC/CNS ratio, the arrhythmogenic potential is a key differentiator. In a study on conscious dogs, 83% of those receiving a supraconvulsant dose of bupivacaine developed ventricular arrhythmias, compared to 33% with ropivacaine and 0% with lidocaine.[3]
In Vitro Cardiotoxicity: Ion Channel Blockade
The cardiotoxic effects of local anesthetics are largely attributed to their blockade of cardiac ion channels, particularly sodium (Na+) and potassium (K+) channels. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in blocking these channels, with a lower IC50 indicating greater potency.
| Local Anesthetic | Ion Channel | IC50 (μM) | Reference |
| (R)-(+)-Bupivacaine | Cardiac Na+ (SCN5A) - Open Channel | 69.5 ± 8.2 | [4] |
| Cardiac Na+ (SCN5A) - Inactivated State | 2.18 ± 0.16 | [4] | |
| K2P TREK-1 | 95.4 ± 14.6 | [2] | |
| Levobupivacaine | K2P TREK-1 | 126.1 ± 24.5 | [2] |
| Ropivacaine | Cardiac Na+ (SCN5A) - Open Channel | 322.2 ± 29.9 | [4] |
| Cardiac Na+ (SCN5A) - Inactivated State | 2.73 ± 0.27 | [4] | |
| K2P TREK-1 | 402.7 ± 31.8 | [2] |
Table 2: Comparative IC50 Values for Cardiac Ion Channel Blockade.
Bupivacaine demonstrates a significantly higher potency for blocking both open and inactivated cardiac sodium channels compared to ropivacaine.[4] Similarly, bupivacaine is a more potent inhibitor of the TREK-1 potassium channel than both levobupivacaine and ropivacaine.[2]
Neurotoxicity
Local anesthetic-induced neurotoxicity is another critical safety consideration. In vitro studies using neuronal cell lines provide a means to quantify and compare the cytotoxic effects of these agents.
| Local Anesthetic | Cell Line | Assay | Endpoint | Result | Reference |
| (R)-(+)-Bupivacaine | SH-SY5Y | MTT | LD50 | Most toxic | [5] |
| SH-SY5Y | LDH Release | Increased | Significant increase at 1 mM | [6] | |
| Schwann (RT4-D6P2T) | MTT | LD50 | 476 μM | [7] | |
| Ropivacaine | SH-SY5Y | MTT | LD50 | Less toxic than Bupivacaine | [5] |
| Levobupivacaine | - | - | - | Data not available in direct comparison |
Table 3: Comparative In Vitro Neurotoxicity Data.
Studies consistently show that bupivacaine is the most cytotoxic to neuronal cells in vitro, followed by ropivacaine.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in this guide.
In Vivo Cardiotoxicity Assessment in a Canine Model
Objective: To determine the dose of local anesthetic required to produce cardiovascular collapse and central nervous system toxicity.
Protocol:
-
Animal Model: Anesthetized and ventilated dogs are used.[8]
-
Drug Administration: A continuous intravenous infusion of the local anesthetic is administered at a constant rate.
-
Monitoring:
-
CNS Toxicity: Onset of seizures is observed and recorded.
-
Cardiovascular Parameters: Continuous monitoring of electrocardiogram (ECG), arterial blood pressure, cardiac output, and stroke volume is performed.[8]
-
-
Endpoint: The infusion is continued until the point of irreversible cardiovascular collapse.
-
Data Analysis: The total dose of the drug administered to produce seizures (CNS toxicity) and cardiovascular collapse is calculated to determine the CC/CNS ratio.
In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
Objective: To quantify the cytotoxic effects of local anesthetics on a human neuroblastoma cell line.
Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Cell Culture: SH-SY5Y cells are cultured in 96-well plates to a desired confluency.
-
Drug Exposure: Cells are incubated with varying concentrations of the local anesthetic for a specified duration (e.g., 24 hours).[6]
-
MTT Reagent Addition: The MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the LD50 (the concentration at which 50% of cells are killed) is calculated.[5]
-
-
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity:
-
Cell Culture and Drug Exposure: Performed as described for the MTT assay.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with the LDH assay reagent, which measures the activity of LDH released from damaged cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH release is indicative of cell membrane damage and is expressed relative to a positive control (fully lysed cells).[6]
-
In Vivo Neurotoxicity Assessment via Intrathecal Catheterization in Rats
Objective: To evaluate the neurotoxic potential of local anesthetics when administered directly to the spinal cord.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Intrathecal Catheter Implantation:
-
Under anesthesia, a small incision is made over the cisterna magna or lumbar spine.
-
A sterile polyurethane catheter is inserted into the subarachnoid space and advanced to the desired spinal level.[9][10]
-
The catheter is secured, and the external end is tunneled subcutaneously to the back of the neck for easy access.
-
-
Drug Administration: The local anesthetic is injected through the catheter in a small volume.
-
Functional Assessment:
-
Sensory Block: Assessed using the tail-flick test or by measuring the withdrawal response to a thermal or mechanical stimulus.[9]
-
Motor Block: Evaluated by observing the animal's gait and posture.
-
-
Histopathological Analysis: After a set period, the spinal cord and nerve roots are harvested, fixed, and examined under a microscope for signs of neuronal damage, inflammation, and demyelination.[9]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying local anesthetic toxicity is essential for developing safer drugs and effective treatment strategies.
Signaling Pathways in Bupivacaine-Induced Neurotoxicity
Bupivacaine-induced neurotoxicity involves the activation of apoptotic pathways. Key signaling molecules implicated include caspases and members of the Bcl-2 family.
Caption: Bupivacaine-induced neurotoxicity signaling cascade.
Bupivacaine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of executioner caspase-3.[11] This process is also influenced by the modulation of the PI3K/Akt and MAPK signaling pathways.[12]
Experimental Workflow for In Vitro Neurotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the neurotoxicity of local anesthetics using cell-based assays.
Caption: Workflow for in vitro neurotoxicity screening.
Conclusion
The evidence presented in this guide indicates a clear safety hierarchy among the long-acting amide local anesthetics. This compound consistently demonstrates a higher potential for both cardiotoxicity and neurotoxicity compared to the newer agents, Levobupivacaine and Ropivacaine. Ropivacaine generally exhibits the most favorable safety profile, with a wider therapeutic window between CNS and cardiovascular toxicity. Levobupivacaine occupies an intermediate position.
This improved safety profile of the newer agents is attributed to their stereoselective properties and lower lipophilicity. For researchers and drug development professionals, this comparative analysis underscores the importance of considering these safety parameters in the selection and development of local anesthetics for clinical applications. While efficacy remains a primary consideration, the enhanced safety margins of Ropivacaine and Levobupivacaine make them compelling alternatives to (R)-(+)-Bupivacaine, particularly in clinical scenarios where the risk of systemic toxicity is elevated. Further research into the detailed molecular mechanisms of local anesthetic toxicity will continue to inform the development of even safer and more effective agents in the future.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Differences Between the Systemic Pharmacokinetics of Levobupivacaine and Ropivacaine During Continuous Epidural Infusion: A Prospective, Randomized, Multicenter, Double-Blind Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute cardiovascular toxicity of intravenous amide local anesthetics in anesthetized ventilated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrathecal catheterization in the rat. Improved technique for morphologic analysis of drug-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term intrathecal catheterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and microarray analyses of bupivacaine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (R)-(+)-Bupivacaine Hydrochloride: A Safety and Operations Guide
The proper disposal of (R)-(+)-Bupivacaine hydrochloride is a critical procedure for ensuring laboratory safety and environmental protection. Due to its hazardous nature, strict protocols must be followed. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this substance, in line with regulatory standards. This compound is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled, and it is recognized as being harmful to aquatic life with long-lasting effects[1][2]. Therefore, adherence to established disposal protocols is mandatory.
Key Safety and Classification Data
For quick reference, the following table summarizes essential quantitative and classification data for this compound. This information is critical for waste manifest documentation and for ensuring compliant handling and transport.
| Parameter | Value | Reference |
| UN Number | 2811 | |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Bupivacaine hydrochloride) | |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | II | |
| Hazard Statements (CLP/GHS) | H300: Fatal if swallowedH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects | [2] |
| Additional Hazards | Fatal in contact with skinFatal if inhaled | [1] |
Detailed Disposal Protocol
This protocol outlines the required procedures for safely disposing of this compound waste in a laboratory or research setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, which may include additional requirements[2].
Step 1: Waste Identification and Segregation
-
Classify Waste: All unused, expired, or contaminated this compound must be managed as hazardous pharmaceutical waste[1].
-
Segregate at Source: Do not mix bupivacaine hydrochloride waste with other waste streams such as non-hazardous trash, infectious waste, or radioactive waste[3][4]. Keep chemicals in their original containers whenever possible to avoid misidentification.
Step 2: Donning Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE to minimize exposure.
-
Hand Protection: Wear chemically impermeable gloves[5].
-
Eye/Face Protection: Use safety glasses or a face shield[1].
-
Body Protection: Wear suitable protective clothing[5].
-
Respiratory Protection: In case of inadequate ventilation or the generation of dusts/aerosols, wear respiratory protection[5]. All handling should occur in a well-ventilated area or under a chemical fume hood[5][6].
Step 3: Waste Collection and Containerization
-
Select Container: Use a designated, leak-proof, and chemically compatible waste container[3].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[7].
-
Containment: Place the waste into the labeled container, ensuring it is tightly sealed to prevent leaks or spills[5]. Store the locked-up container in a cool, dry, and well-ventilated area away from incompatible materials[1][5].
Step 4: Accidental Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[6].
-
Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems[5][7].
-
Collect Spilled Material: For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid generating dust[6]. For liquid spills, use a non-combustible absorbent material to collect the spill and place it in the hazardous waste container[7][8].
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by licensed professionals in accordance with federal, state, and local regulations[9].
-
Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by an approved and licensed waste disposal company.
-
Approved Disposal Methods:
-
Documentation: Ensure all transport and disposal activities are documented via a hazardous waste manifest, as required by the Resource Conservation and Recovery Act (RCRA) and other regulations[9][10].
Step 6: Contaminated Packaging Disposal
Empty containers that held bupivacaine hydrochloride must also be managed properly.
-
Decontamination: Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5].
-
Disposal of Rinsed Containers: Once decontaminated, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill[5].
-
Uncleaned Containers: Handle uncleaned or non-rinsable containers as you would the product itself and dispose of them as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. moehs.com [moehs.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. benchchem.com [benchchem.com]
- 4. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling (R)-(+)-Bupivacaine hydrochloride
Essential Safety and Handling Guide for (R)-(+)-Bupivacaine Hydrochloride
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or inhaled. [1] Therefore, the implementation of comprehensive engineering controls and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
All operations involving this compound powder should be conducted within a chemical fume hood or another suitable ventilated enclosure to minimize the risk of airborne exposure.[2] In addition to engineering controls, the following personal protective equipment is mandatory:
| Route of Exposure | Recommended Personal Protective Equipment (PPE) |
| Inhalation | A NIOSH-approved respirator (e.g., N95 or higher) is required if engineering controls are insufficient or when dust generation is possible.[2] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemically resistant apron are essential to protect the skin.[1][2] |
| Eye Contact | Tightly fitting safety goggles with side shields or a full-face shield must be worn to prevent any contact with the eyes.[1][2] |
Safe Handling and Hygiene Practices
Adherence to strict hygiene practices is crucial to prevent accidental exposure. Always wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[2] Avoid touching your face or eyes with contaminated hands.[2]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2] It is often recommended to store it under refrigerated conditions (e.g., 2-8°C) for long-term stability.[2] Keep it segregated from strong oxidizing agents.[2]
Spill Management and Disposal
In the event of a spill, the area should be immediately cordoned off.[2] Appropriate PPE must be worn during the cleanup process.[2] Use absorbent materials to collect the spilled substance and dispose of it as hazardous waste in accordance with local, regional, and national regulations.
Disposal: All waste materials contaminated with this compound must be disposed of as hazardous waste. Follow all applicable environmental regulations for the disposal of chemical waste.
Emergency Procedures
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Eye Contact: Flush the eyes with water for at least 15 minutes and seek immediate medical attention.[2] Inhalation: Move the individual to fresh air and seek immediate medical attention.[2] Ingestion: If swallowed, seek emergency medical help immediately.[1]
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
